molecular formula C9H9NO4 B1662543 (RS)-4CPG CAS No. 7292-81-1

(RS)-4CPG

Cat. No.: B1662543
CAS No.: 7292-81-1
M. Wt: 195.17 g/mol
InChI Key: VTMJKPGFERYGJF-UHFFFAOYSA-N
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Description

4-Carboxyphenylglycine is an alpha-amino acid.
RN given for (+-)-isomer;  RN for cpd without isomeric designation not available 3/93;  glutamate receptor antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864035
Record name 4-[Amino(carboxy)methyl]benzoic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Carboxyphenylglycine
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CAS No.

7292-81-1
Record name α-Amino-4-carboxybenzeneacetic acid
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Record name 4-Carboxyphenylglycine
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Record name 4-[Amino(carboxy)methyl]benzoic acid
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Record name 4-Carboxyphenylglycine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): A Technical Guide to its Role in Blocking Long-Term Potentiation Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (RS)-4-Carboxyphenylglycine ((RS)-4CPG), a pivotal antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), in the blockade of Long-Term Potentiation (LTP) induction. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

Introduction

(RS)-4-Carboxyphenylglycine (this compound) is a competitive antagonist of Group I metabotropic glutamate receptors, with a notable selectivity for the mGluR1 subtype.[1][2] Group I mGluRs, consisting of mGluR1 and mGluR5, are Gq-protein coupled receptors that play a crucial role in synaptic plasticity, the cellular mechanism thought to underlie learning and memory. Their activation by glutamate triggers a signaling cascade that contributes to the induction and maintenance of Long-Term Potentiation (LTP), a persistent strengthening of synapses. By blocking these receptors, this compound provides a powerful pharmacological tool to investigate the specific contribution of Group I mGluRs to the complex processes of synaptic plasticity.

Mechanism of Action: Antagonism of Group I mGluRs

This compound exerts its inhibitory effect on LTP induction by competitively binding to and blocking the activation of Group I metabotropic glutamate receptors, primarily mGluR1.[1][2] In the context of LTP induction at synapses such as the Schaffer collateral-CA1 pathway in the hippocampus, high-frequency stimulation leads to the release of glutamate, which activates both ionotropic (NMDA and AMPA) and metabotropic glutamate receptors.

The activation of postsynaptic Group I mGluRs initiates a downstream signaling cascade that is essential for certain forms of LTP. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3] This mGluR-mediated calcium release complements the calcium influx through NMDA receptors, contributing to the overall postsynaptic calcium transient required for LTP induction. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets involved in synaptic strengthening.

This compound, by antagonizing mGluR1, prevents the initiation of this signaling cascade. This blockade of the Gq-coupled pathway results in a diminished postsynaptic calcium signal and prevents the activation of PKC and other downstream effectors, thereby impairing or completely blocking the induction of LTP.

Quantitative Data on this compound's Inhibition of LTP

The inhibitory effect of this compound on LTP induction is dose-dependent. The following table summarizes key quantitative data from various studies.

ParameterValueReceptor/SystemReference
IC50 40 µMmGluR1[2]
EC50 (as an antagonist) 500 µMmGluR2[2]
LTP Inhibition Partial impairmentHippocampal CA1 in vivo (20 mM/5 µl)[2]
LTP Inhibition Significant inhibitionHippocampal CA1 in vivo (20 mM/5 µl)[2]
LTP Inhibition Nearly complete blockType I mGluR-induced LTP in IP3R1(-/-) mice (500 µM)[2]
LTP level with this compound 117.6 ± 1.7%IP3R1(-/-) mice (500µM)[2]
LTP level with this compound 116.9 ± 1.8%IP3R1(+/+) mice (500µM)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound's role in LTP. Below are representative protocols for in vitro and in vivo electrophysiological experiments.

In Vitro Hippocampal Slice Electrophysiology

1. Slice Preparation:

  • Animal Model: Male Wistar rats or C57BL/6 mice (typically 4-8 weeks old).

  • Anesthesia: Animals are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and decapitated.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

  • Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.

2. Electrophysiological Recording:

  • Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

  • Electrodes: A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz) at an intensity that evokes 30-50% of the maximal response.

3. LTP Induction and Drug Application:

  • LTP Induction Protocol: A high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval) is delivered to induce LTP.

  • This compound Application: this compound is dissolved in aCSF to the desired final concentration (e.g., 50-500 µM) and bath-applied for a specific period (e.g., 15-30 minutes) before the LTP induction protocol. The drug remains present during the induction.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

In Vivo Electrophysiology in Freely Moving Rats

1. Surgical Implantation of Electrodes:

  • Animal Model: Adult male Wistar rats.

  • Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., a combination of ketamine and xylazine).

  • Stereotaxic Surgery: Using a stereotaxic frame, a stimulating electrode is implanted in the Schaffer collateral pathway, and a recording electrode is implanted in the CA1 stratum radiatum of the hippocampus. A guide cannula for drug infusion may also be implanted into the lateral ventricle.

  • Recovery: Animals are allowed to recover from surgery for 5-7 days.

2. Electrophysiological Recording and Drug Administration:

  • Recording: Field EPSPs are recorded from the freely moving animals in their home cage. Baseline responses are established over a stable period.

  • Drug Administration: this compound is dissolved in saline and administered via intracerebroventricular (i.c.v.) infusion through the implanted cannula (e.g., 20 mM in a 5 µl volume) at a set time before LTP induction (e.g., 30 minutes).

  • LTP Induction: LTP is induced using an HFS protocol delivered through the stimulating electrode.

  • Post-Induction Monitoring: fEPSPs are monitored for several hours to days to evaluate the long-term effects of the drug on LTP.

Mandatory Visualizations

Signaling Pathway of mGluR1 in LTP Induction

mGluR1_LTP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq-protein mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_cyto ER->Ca_cyto Releases Ca_ER Ca_cyto->PKC Activates LTP_Induction LTP Induction PKC->LTP_Induction Contributes to RS_4CPG This compound RS_4CPG->mGluR1 Blocks

Caption: Signaling pathway of mGluR1 activation leading to LTP induction and its blockade by this compound.

Experimental Workflow for Studying this compound's Effect on LTP

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline Drug_App Bath Application of This compound or Vehicle Baseline->Drug_App Induction LTP Induction (HFS or TBS) Drug_App->Induction Post_Rec Post-Induction Recording (>60 min) Induction->Post_Rec Measure Measure fEPSP Slope Post_Rec->Measure Normalize Normalize to Baseline Measure->Normalize Compare Compare this compound vs. Vehicle Groups Normalize->Compare

Caption: Experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.

Conclusion

This compound serves as an indispensable tool for dissecting the contribution of Group I metabotropic glutamate receptors to the induction of Long-Term Potentiation. Its antagonist action at mGluR1 receptors effectively blocks the associated Gq-protein signaling cascade, thereby preventing a critical component of the postsynaptic calcium elevation and downstream signaling required for synaptic strengthening. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the intricate mechanisms of synaptic plasticity and develop novel therapeutic strategies targeting the glutamatergic system.

References

(RS)-4CPG as a type I mGluR antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (RS)-4-Carboxyphenylglycine ((RS)-4CPG) as a Type I mGluR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptors (mGluRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] These receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to Gαq/11 proteins.[2][3] Their activation initiates a cascade of intracellular events, making them critical players in synaptic plasticity, learning, and memory.[4]

(RS)-4-Carboxyphenylglycine (this compound) is a competitive antagonist of Group I mGluRs. The activity resides primarily in the (S)-enantiomer, which demonstrates preferential antagonism for the mGluR1 subtype over mGluR5.[3] This pharmacological profile makes this compound and its active isomer, (S)-4CPG, valuable tools for dissecting the distinct physiological and pathological roles of mGluR1 and mGluR5. This guide provides a comprehensive overview of the signaling pathways affected by this compound, its quantitative pharmacological data, and detailed protocols for its application in key experimental paradigms.

Core Mechanism: Antagonism of Type I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are primarily coupled to the Gαq/11 signaling cascade.[5] Upon activation by glutamate, these receptors stimulate phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG and the elevated intracellular Ca2+ activate protein kinase C (PKC).

Downstream of this primary pathway, Group I mGluR activation can modulate a variety of protein kinases, including the MAPK/ERK and PI3K/mTOR pathways, which are critical for regulating synaptic plasticity.[2] this compound exerts its effects by competitively binding to the glutamate recognition site on mGluR1 and, to a lesser extent, mGluR5, thereby preventing the initiation of this signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1 mGluR1 / mGluR5 Gq Gαq/11 mGluR1->Gq Activates PLC Phospholipase C (PLCβ) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR1 Activates FourCPG This compound FourCPG->mGluR1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, mTOR) PKC->Downstream Modulates Ca_ER->PKC Activates Ca_ER->Downstream Modulates

Caption: Type I mGluR signaling pathway and the inhibitory action of this compound.

Pharmacological Profile: Quantitative Data

The antagonist activity of (S)-4-carboxyphenylglycine ((S)-4CPG), the active isomer of this compound, has been quantified in various cellular systems. The data consistently demonstrate a higher potency at the mGluR1 subtype compared to mGluR5.

Table 1: Antagonist Potency of (S)-4CPG at Human Group I mGluRs

Receptor Subtype Assay Type Measured Value (IC₅₀ / Kʙ) Reference Cell System Citation(s)
mGluR1α PI Hydrolysis IC₅₀: 4 - 72 µM Human mGluR-expressing cells [2][6]
Ca²⁺ Mobilization IC₅₀: 300 - 1000 µM Human mGluR-expressing cells [2][6]
Ca²⁺ Mobilization Kʙ: 163 ± 43 µM CHO cells [3]
mGluR5a PI Hydrolysis IC₅₀: 150 - 156 µM Human mGluR-expressing cells [2][6]
Ca²⁺ Mobilization IC₅₀: > 1000 µM Human mGluR-expressing cells [2][6]

| | Ca²⁺ Mobilization | No significant antagonism | CHO cells |[3] |

Note: IC₅₀ (half maximal inhibitory concentration) and Kʙ (antagonist dissociation constant) are measures of potency. Lower values indicate higher potency. The variation in values reflects differences in experimental conditions and assay methodologies (PI hydrolysis vs. direct calcium mobilization).

Experimental Protocols

Investigation of Synaptic Plasticity: In Vitro Electrophysiology

This compound is frequently used to investigate the role of Group I mGluRs in synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Studies have shown that 4CPG can partially impair LTD and significantly inhibit LTP in the hippocampal CA1 region.[5]

G cluster_prep Slice Preparation cluster_rec Recording & Stimulation cluster_drug Pharmacology cluster_plasticity Plasticity Induction & Analysis p1 Anesthetize Animal & Perfuse with ACSF p2 Extract Brain & Section (e.g., Hippocampus) p1->p2 p3 Transfer Slices to Recovery Chamber p2->p3 r1 Position Slice in Recording Chamber p3->r1 r2 Place Stimulating & Recording Electrodes (e.g., CA1) r1->r2 r3 Establish Stable Baseline fEPSP r2->r3 d1 Bath Apply this compound or Vehicle Control r3->d1 pl1 Apply Tetanus (HFS for LTP / LFS for LTD) d1->pl1 pl2 Record Post-Tetanus fEPSP for 60+ minutes pl1->pl2 pl3 Analyze & Compare Potentiation/Depression pl2->pl3

Caption: Experimental workflow for studying this compound effects on synaptic plasticity.

Detailed Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recording

  • Objective: To determine the effect of this compound on LTP induction in the hippocampal CA1 region.

  • Materials:

    • Rodent model (e.g., adult male Wistar rat).

    • Vibratome for brain slicing.

    • Artificial cerebrospinal fluid (ACSF), carbogenated (95% O₂ / 5% CO₂).

    • Electrophysiology rig with amplifier, digitizer, and perfusion system.

    • Glass microelectrodes.

    • (RS)-4-Carboxyphenylglycine.

  • Procedure:

    • Slice Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold ACSF.[7] Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome.[7]

    • Recovery: Allow slices to recover in carbogenated ACSF at 32-34°C for at least 1 hour.[7]

    • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[5]

    • Baseline Recording: Deliver single pulses every 30 seconds to evoke fEPSPs. Adjust stimulus intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.

    • Drug Application: Perfuse the slice with ACSF containing a known concentration of this compound (e.g., 500 µM) or vehicle for 20 minutes prior to LTP induction.[8]

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.[5]

    • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

  • Data Analysis: Normalize fEPSP slope measurements to the pre-HFS baseline average. Compare the degree of potentiation in the this compound-treated group to the vehicle control group using appropriate statistical tests.

Monitoring Intracellular Calcium Mobilization

Given that Group I mGluRs directly trigger intracellular calcium release, a calcium imaging assay is a primary method to quantify the antagonist effects of this compound.

Detailed Protocol: Fluorescent-Based Calcium Assay

  • Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization by this compound in a cultured cell line expressing mGluR1 or mGluR5.

  • Materials:

    • HEK293 or CHO cells stably expressing the mGluR of interest.

    • Cell culture medium, plates (e.g., 96-well black, clear bottom).

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Group I mGluR agonist (e.g., Quisqualate, DHPG).

    • This compound.

    • Fluorescence plate reader or microscope with live-cell imaging capabilities.

  • Procedure:

    • Cell Plating: Seed the cells onto a 96-well plate and grow to ~90% confluency.

    • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Remove the culture medium, wash cells with a buffered saline solution (e.g., HBSS), and incubate with the loading buffer for 30-60 minutes at 37°C.

    • Wash: Gently wash the cells two times with HBSS to remove extracellular dye. Add fresh buffer to each well.

    • Antagonist Incubation: Add varying concentrations of this compound to the appropriate wells. Include vehicle control wells. Incubate for 10-20 minutes.

    • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Agonist Stimulation: Using an automated injection system, add a pre-determined concentration (e.g., EC₈₀) of the agonist (e.g., Quisqualate) to all wells and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).[2]

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist response against the concentration of this compound to determine the IC₅₀ value.

Assessment of Behavioral Outcomes

The (S)-4CPG isomer has been used in rodent models to probe the role of mGluR1 in cognitive and behavioral processes. Bilateral injections into the prelimbic cortex were shown to block the acquisition of spatial learning and prevent the normal adaptation of exploratory behavior.

Detailed Protocol: Open Field Test

  • Objective: To assess the effect of this compound on locomotor activity, exploration, and anxiety-like behavior.

  • Materials:

    • Rodent model (e.g., adult male rat).

    • Open field arena (e.g., a 100 cm x 100 cm square box with high walls).

    • Video tracking software.

    • This compound and vehicle for administration (e.g., intraperitoneal injection or site-specific microinjection).

  • Procedure:

    • Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment begins.

    • Drug Administration: Administer this compound or vehicle at a pre-determined time before the test (e.g., 30 minutes for IP injection).

    • Test: Place the animal gently in the center of the open field arena.

    • Recording: Record the animal's behavior via an overhead camera for a set duration (e.g., 10-15 minutes). The arena should be in a quiet, dimly lit room.

    • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Data Analysis: Use the video tracking software to automatically score key behavioral parameters:

    • Locomotor Activity: Total distance traveled.

    • Anxiety-Like Behavior: Time spent in the center zone vs. the periphery, number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency (standing on hind legs).

    • Compare the results between the drug-treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Classification of Metabotropic Glutamate Receptors

This compound is a tool for probing Group I mGluRs, which are functionally distinct from the other two groups of metabotropic glutamate receptors.

mGluR_Classification mGluRs Metabotropic Glutamate Receptors (mGluRs) GroupI Group I (mGluR1, mGluR5) mGluRs->GroupI GroupII Group II (mGluR2, mGluR3) mGluRs->GroupII GroupIII Group III (mGluR4, 6, 7, 8) mGluRs->GroupIII DetailI Gq-coupled ↑ PLC, IP₃, Ca²⁺ GroupI->DetailI DetailII Gi/o-coupled ↓ Adenylyl Cyclase GroupII->DetailII DetailIII Gi/o-coupled ↓ Adenylyl Cyclase GroupIII->DetailIII Target This compound Target Target->GroupI Antagonizes

Caption: Classification of mGluRs and the primary target of this compound.

Conclusion

(RS)-4-Carboxyphenylglycine is a foundational pharmacological antagonist for the study of Group I metabotropic glutamate receptors. Quantitative analyses reveal a clear preference for mGluR1 over mGluR5, a crucial detail for experimental design and data interpretation.[2][3] Its utility is demonstrated across a range of applications, from dissecting the molecular mechanisms of synaptic plasticity in brain slices to investigating the role of mGluR1 in complex behaviors in vivo.[5] The protocols and data presented in this guide offer a technical framework for researchers and drug development professionals to effectively utilize this compound as a tool to explore the multifaceted roles of Group I mGluRs in neuroscience.

References

(RS)-4-Carboxyphenylglycine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-4-Carboxyphenylglycine (4-CPG) is a key pharmacological tool in the study of glutamatergic neurotransmission. As a competitive antagonist at metabotropic glutamate (B1630785) receptors (mGluRs), it has been instrumental in elucidating the physiological roles of these receptors, particularly in the central nervous system. This technical guide provides a comprehensive overview of the biological activity of (RS)-4-CPG, tailored for researchers, scientists, and drug development professionals.

Core Biological Activity: Antagonism of Metabotropic Glutamate Receptors

(RS)-4-Carboxyphenylglycine and its α-methylated derivative, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), are broad-spectrum antagonists of metabotropic glutamate receptors, with a notable preference for Group I and Group II mGluRs.[1] These compounds competitively inhibit the binding of the endogenous agonist, glutamate, thereby modulating downstream signaling pathways. Their ability to block mGluR function has made them invaluable in studying processes such as synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[2][3]

Quantitative Analysis of Receptor Antagonism

The antagonist potency of (RS)-4-Carboxyphenylglycine and its analogs varies across different mGluR subtypes. The following tables summarize the available quantitative data, providing insights into their selectivity profile.

Table 1: Antagonist Potency (IC50 Values) of Phenylglycine Derivatives at mGluR Subtypes

CompoundReceptor SubtypeAssayAgonistIC50 (µM)Reference
(S)-4-Carboxyphenylglycine (4-CPG)mGluR1aPhosphoinositide HydrolysisQuisqualate4 - 72[4][5]
mGluR5aPhosphoinositide HydrolysisQuisqualate150 - 156[4][5]
mGluR1Phosphoinositide HydrolysisACPD40[1]
mGluR2cAMP accumulationGlutamate500 (EC50)[1]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1aPhosphoinositide HydrolysisQuisqualate29 - 100[4][5]
mGluR5aPhosphoinositide HydrolysisQuisqualate115 - 210[4][5]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR1aPhosphoinositide HydrolysisQuisqualate19 - 50[4]
mGluR5aPhosphoinositide HydrolysisQuisqualate53 - 280[4]
mGluR1a[3H]glutamate binding-5 (EC50)[6]
mGluR1aPhosphoinositide HydrolysisGlutamate15[6]
mGluR2cAMP formationForskolin21 (EC50)[6]

Table 2: Antagonist Potency (Kb Values) of Phenylglycine Derivatives at mGluR Subtypes

CompoundReceptor SubtypeAssayAgonistKb (µM)Reference
(S)-MCPGmGluR1αCa2+ ReleaseL-glutamate50 ± 12[7]
mGluR5aCa2+ ReleaseL-glutamate316 ± 43[7]
(S)-4-CPGmGluR1αCa2+ ReleaseL-glutamate163 ± 43[7]
MCPGmGluR1Phosphoinositide HydrolysisACPD123[8]
mGluR5Phosphoinositide HydrolysisACPD153[8]
mGluR1Phosphoinositide HydrolysisGlutamate542[8]
mGluR5Phosphoinositide HydrolysisGlutamate>2000[8]

Signaling Pathways Modulated by (RS)-4-Carboxyphenylglycine

(RS)-4-CPG primarily exerts its effects by blocking the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/G11 family of G proteins. This antagonism prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), are suppressed.

Group I mGluR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream Activates Ca2+- dependent proteins PKC->Downstream Phosphorylates Targets Glutamate Glutamate Glutamate->mGluR Activates CPG (RS)-4-CPG CPG->mGluR Antagonizes

Caption: Group I mGluR signaling pathway antagonism by (RS)-4-CPG.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of (RS)-4-Carboxyphenylglycine. Below are outlines of key experimental protocols.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify Group I mGluR activity.

PI Hydrolysis Assay Workflow start Start: Cell Culture (e.g., CHO or HEK293 cells expressing mGluR1 or mGluR5) labeling Label cells with [3H]-myo-inositol (overnight incubation) start->labeling wash1 Wash cells to remove unincorporated label labeling->wash1 preincubation Pre-incubate with LiCl (to inhibit inositol monophosphatase) wash1->preincubation treatment Add (RS)-4-CPG (antagonist) followed by agonist (e.g., Glutamate, Quisqualate) preincubation->treatment incubation Incubate for a defined period (e.g., 30-60 minutes) treatment->incubation lysis Lyse cells and stop the reaction (e.g., with perchloric acid) incubation->lysis separation Separate inositol phosphates using anion exchange chromatography lysis->separation scintillation Quantify [3H]-inositol phosphates using liquid scintillation counting separation->scintillation analysis Data Analysis: Calculate IC50 or Kb values scintillation->analysis end End analysis->end

Caption: Workflow for a phosphoinositide hydrolysis assay.

Detailed Methodology:

  • Cell Culture and Labeling: Plate cells expressing the mGluR of interest and incubate overnight with a medium containing [3H]-myo-inositol to label cellular phosphoinositides.[9]

  • Washing: Wash the cells with a buffer (e.g., Locke's buffer) to remove unincorporated [3H]-myo-inositol.[9]

  • Pre-incubation: Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.[10]

  • Treatment: Add (RS)-4-Carboxyphenylglycine at various concentrations for a pre-determined time before stimulating with a known mGluR agonist (e.g., glutamate or quisqualate).

  • Incubation: Incubate the cells at 37°C for a specific duration to allow for receptor activation and IP accumulation.

  • Lysis and Separation: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells. Neutralize the lysate and separate the inositol phosphates from other cellular components using anion-exchange chromatography.[10]

  • Quantification: Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

  • Data Analysis: Determine the antagonist's potency by calculating the IC50 or Kb value from concentration-response curves.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following Gq-coupled receptor activation.

Calcium Mobilization Assay Workflow start Start: Plate cells expressing the mGluR of interest loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->loading incubation Incubate to allow for dye de-esterification loading->incubation wash Wash cells to remove extracellular dye incubation->wash baseline Measure baseline fluorescence (using a fluorescence plate reader) wash->baseline treatment Add (RS)-4-CPG (antagonist) followed by agonist (e.g., Glutamate) baseline->treatment measurement Record changes in fluorescence over time (kinetic read) treatment->measurement analysis Data Analysis: Calculate IC50 from the fluorescence signal measurement->analysis end End analysis->end

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Plating: Plate cells expressing the target mGluR in a multi-well plate (e.g., 96- or 384-well).[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.[12]

  • Incubation: Incubate the cells to allow intracellular esterases to cleave the AM ester, trapping the fluorescent indicator inside the cells.

  • Washing: Gently wash the cells to remove any extracellular dye.

  • Assay: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

  • Compound Addition: Add (RS)-4-Carboxyphenylglycine at various concentrations, followed by the addition of an agonist to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Analyze the fluorescence data to generate concentration-response curves and determine the IC50 of the antagonist.

Electrophysiological Recording in Hippocampal Slices

Electrophysiology is used to assess the effects of (RS)-4-CPG on synaptic transmission and plasticity in a more physiologically relevant context.

Detailed Methodology:

  • Slice Preparation: Prepare acute hippocampal slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording Setup: Transfer a slice to a recording chamber and perfuse with aCSF. Use glass microelectrodes to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from individual neurons.[13]

  • Baseline Recording: Record stable baseline synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals) at a low frequency.

  • Drug Application: Perfuse the slice with aCSF containing (RS)-4-Carboxyphenylglycine for a sufficient period to allow for equilibration.

  • Induction of Plasticity: Induce long-term potentiation (LTP) or long-term depression (LTD) using specific electrical stimulation protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).[3]

  • Post-Induction Recording: Continue to record synaptic responses after the induction protocol to assess the effect of the antagonist on the magnitude and duration of synaptic plasticity.

  • Data Analysis: Analyze the changes in synaptic strength and compare the results between control and drug-treated slices.

Conclusion

(RS)-4-Carboxyphenylglycine remains a cornerstone tool for investigating the multifaceted roles of metabotropic glutamate receptors. Its well-characterized antagonist activity at Group I and II mGluRs allows for the targeted interrogation of these receptors in a variety of experimental paradigms. A thorough understanding of its quantitative pharmacology and the application of robust experimental protocols are essential for the accurate interpretation of its biological effects and for advancing our knowledge of glutamatergic signaling in health and disease.

References

The Dichotomous Role of (RS)-4-Carboxyphenylglycine and its Analogs in Modulating Glutamatergic Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) and its related analogs on glutamatergic signaling pathways. A critical distinction is made between this compound, a broad-spectrum metabotropic glutamate (B1630785) receptor (mGluR) antagonist with a preference for Group I mGluRs, and the structurally related but distinct compound, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective antagonist of Group II and Group III mGluRs. This document details their mechanisms of action, summarizes quantitative data on their receptor affinities and potencies, provides in-depth experimental protocols for their characterization, and visualizes the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: Unraveling the Complexity of Phenylglycine Derivatives

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is finely modulated by a family of G protein-coupled receptors known as metabotropic glutamate receptors (mGluRs). These receptors are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Phenylglycine derivatives have emerged as a significant class of pharmacological tools for dissecting the physiological and pathological roles of mGluRs.

Initially, (RS)-4-Carboxyphenylglycine (this compound) was identified as a broad-spectrum mGluR antagonist. However, subsequent research has revealed a more nuanced pharmacological profile, with its enantiomers displaying distinct activities. The (S)-enantiomer, (S)-4-Carboxyphenylglycine ((S)-4CPG), is a competitive antagonist of Group I mGluRs (mGluR1 and mGluR5) and a weak agonist at Group II mGluRs. The racemic mixture, this compound, therefore, exhibits a mixed antagonist profile.

Crucially, it is important to distinguish this compound from another widely studied phenylglycine derivative, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), which also acts as a non-selective antagonist of Group I and II mGluRs. Furthermore, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) is a potent and selective antagonist for Group II and III mGluRs, often confused with this compound due to their similar acronyms. This guide will focus on the distinct effects of these compounds on glutamatergic signaling.

Mechanism of Action and Receptor Selectivity

The differential effects of these phenylglycine derivatives stem from their selective interactions with different mGluR subtypes, leading to the modulation of distinct intracellular signaling cascades.

  • (S)-4-Carboxyphenylglycine ((S)-4CPG): Primarily targets Group I mGluRs (mGluR1 and mGluR5) as a competitive antagonist.[1][2] These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing these receptors, (S)-4CPG blocks these downstream signaling events.[1] (S)-4CPG also exhibits weak agonist activity at Group II mGluRs (mGluR2 and mGluR3) .[5]

  • (RS)-α-methyl-4-carboxyphenylglycine (MCPG): This compound is a non-selective antagonist of Group I and Group II mGluRs .[6] Its antagonism of Group I mGluRs blocks the PLC-IP3/DAG pathway, while its antagonism of Group II mGluRs prevents the inhibition of adenylyl cyclase, thereby affecting cAMP levels.

  • (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG): This is a potent and selective antagonist of Group II and Group III mGluRs .[7] Both Group II and Group III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] (RS)-CPPG, by blocking these receptors, disinhibits adenylyl cyclase, leading to an increase in cAMP levels.

Quantitative Data Presentation

The following tables summarize the quantitative data for the antagonist potencies of (S)-4CPG, MCPG, and related compounds at various mGluR subtypes.

CompoundReceptor SubtypeAssay TypePotency (IC50/KB)Reference
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1αPhosphoinositide Hydrolysis4-72 µM (IC50 range)[1][2]
mGluR5aPhosphoinositide Hydrolysis150-156 µM (IC50 range)[1][2]
mGluR1αCa2+ Mobilization300-1000 µM (IC50 range)[1]
mGluR5aCa2+ Mobilization>1000 µM (IC50)[1]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR1αPhosphoinositide Hydrolysis19-50 µM (IC50 range)[1]
mGluR5aPhosphoinositide Hydrolysis53-280 µM (IC50 range)[1]
mGluR1αCa2+ Mobilization40 ± 10 µM (IC50)[1]
(+)-α-methyl-4-carboxyphenylglycine (M4CPG)mGluR1αPhosphoinositide Hydrolysis29-100 µM (IC50 range)[1]
mGluR5aPhosphoinositide Hydrolysis115-210 µM (IC50 range)[1]
mGluR1αCa2+ Mobilization300-1000 µM (IC50 range)[1]
mGluR5aCa2+ Mobilization>1000 µM (IC50)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its analogs on glutamatergic signaling.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2, to quantify the activity of Gq-coupled receptors like Group I mGluRs.

Materials:

  • [³H]-myo-inositol

  • Cultured cells (e.g., CHO cells) expressing the mGluR of interest or primary neuronal cultures.

  • Agonist (e.g., Quisqualate, DHPG)

  • Antagonist ((S)-4CPG or other phenylglycine derivatives)

  • Lithium Chloride (LiCl) solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 24-well plates and grow to confluency.

    • Label the cells by incubating with [³H]-myo-inositol (0.5 µCi/well) in inositol-free medium for 18-24 hours.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

    • Add the antagonist at various concentrations and incubate for a further 15-30 minutes.

    • Stimulate the cells with a sub-maximal concentration of the agonist for 30-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold formic acid.

    • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-inositol.

    • Elute the total [³H]-inositol phosphates with ammonium (B1175870) formate/formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-stimulated IP accumulation by the antagonist.

    • Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of Gi/o-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase and thus decrease cAMP production.

Materials:

  • Cultured cells expressing the mGluR of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Agonist (e.g., L-AP4 for Group III mGluRs)

  • Antagonist ((RS)-CPPG)

  • cAMP assay kit (e.g., radioimmunoassay or fluorescence-based)

Procedure:

  • Cell Culture:

    • Plate cells in 96-well plates and grow to confluency.

  • Assay:

    • Pre-treat the cells with the antagonist at various concentrations for 15-30 minutes.

    • Stimulate the cells with a mixture of forskolin and the agonist for 15-30 minutes.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by the antagonist.

    • Determine the IC50 value of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and synaptic currents in response to mGluR modulation.

Materials:

  • Hippocampal slices from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch pipettes filled with internal solution.

  • Patch-clamp amplifier and data acquisition system.

  • Agonists and antagonists.

Procedure:

  • Slice Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent.

    • Maintain the slices in a holding chamber with oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron in the CA1 region of the hippocampus.

    • Record baseline synaptic currents or membrane potential.

  • Drug Application and Stimulation:

    • Bath-apply the mGluR antagonist.

    • Apply an agonist to activate the mGluRs.

    • For synaptic plasticity studies (LTP/LTD), deliver high-frequency or low-frequency electrical stimulation to the Schaffer collaterals.

  • Data Analysis:

    • Measure changes in synaptic current amplitude, membrane potential, or the magnitude of LTP/LTD in the presence and absence of the antagonist.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs.

Group I mGluR Signaling Pathway (Antagonized by (S)-4CPG)

Group_I_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1_5 Group I mGluR (mGluR1/5) Gq Gq/11 mGluR1_5->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Ca_release->Downstream Glutamate Glutamate Glutamate->mGluR1_5 Activates S_4CPG (S)-4CPG S_4CPG->mGluR1_5 Antagonizes

Group I mGluR signaling pathway and its antagonism by (S)-4CPG.
Group II & III mGluR Signaling Pathway (Antagonized by (RS)-CPPG)

Group_II_III_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2_3_4_6_7_8 Group II/III mGluR (mGluR2/3, 4, 6, 7, 8) Gi_o Gi/o mGluR2_3_4_6_7_8->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Glutamate Glutamate Glutamate->mGluR2_3_4_6_7_8 Activates RS_CPPG (RS)-CPPG RS_CPPG->mGluR2_3_4_6_7_8 Antagonizes

Group II/III mGluR signaling pathway and its antagonism by (RS)-CPPG.

Conclusion

(RS)-4-Carboxyphenylglycine and its analogs are invaluable tools for the study of glutamatergic signaling. A clear understanding of their distinct pharmacological profiles is essential for the accurate interpretation of experimental results. While (S)-4CPG and MCPG primarily target Group I and to some extent Group II mGluRs, the potent Group II/III antagonist (RS)-CPPG offers a more selective tool for investigating the roles of these presynaptic receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating these complex signaling networks. Careful consideration of the specific compound and its receptor selectivity is paramount for advancing our understanding of glutamate's role in health and disease.

References

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): A Technical Guide to its Discovery, History, and Scientific Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a pivotal molecule in the study of metabotropic glutamate (B1630785) receptors (mGluRs), serving as a foundational tool for elucidating the roles of these receptors in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its emergence from the broader class of phenylglycine derivatives as a competitive antagonist of Group I mGluRs, with a notable selectivity of its S-enantiomer for the mGluR1a subtype. This document includes a compilation of its pharmacological data, detailed experimental methodologies for its characterization, and visualizations of relevant signaling pathways and experimental workflows, designed to be a valuable resource for researchers in neuroscience and pharmacology.

Introduction: The Dawn of Metabotropic Glutamate Receptor Antagonism

The early 1990s marked a significant era in glutamate receptor research with the burgeoning interest in metabotropic glutamate receptors (mGluRs). Unlike their ionotropic counterparts, which form ion channels, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways. The development of selective antagonists was crucial to unraveling the diverse functions of the eight identified mGluR subtypes, which are classified into three groups (I, II, and III).

Pioneering work by Watkins, Collingridge, and their colleagues on phenylglycine derivatives led to the first generation of mGluR antagonists.[1] Within this chemical class, (RS)-4-Carboxyphenylglycine (this compound) and its related analogs, such as (RS)-α-methyl-4-carboxyphenylglycine (MCPG), were identified as competitive antagonists at Group I mGluRs (mGluR1 and mGluR5).[2] These receptors are coupled to the phosphoinositide signaling pathway, leading to inositol (B14025) trisphosphate (IP₃) production and subsequent intracellular calcium mobilization. The discovery of these antagonists provided the initial pharmacological tools to dissect the physiological roles of Group I mGluRs.

Chemical Synthesis and Structure

Pharmacological Profile: A Group I mGluR Antagonist

This compound and its enantiomers have been characterized primarily as antagonists of Group I mGluRs. The S-enantiomer, (S)-4-Carboxyphenylglycine ((S)-4CPG), has been shown to be a competitive antagonist with a preference for mGluR1a over mGluR5a.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its S-enantiomer. It is important to note that much of the detailed pharmacological characterization has been performed on the more active S-enantiomer.

CompoundReceptor SubtypeAssay TypePotency (IC₅₀)Reference
(S)-4CPGmGluR1Inhibition of Quisqualate-stimulated PI Hydrolysis40 µM[5]
(S)-4CPGmGluR2Inhibition of Forskolin-stimulated cAMP formation500 µM (EC₅₀)[5]
(S)-4CPGmGluR1aInhibition of Glutamate-induced Ca²⁺ release~40-72 µM[3]
(S)-4CPGmGluR5aInhibition of Glutamate-induced Ca²⁺ release~150-156 µM[3]

Note: Data for the racemic this compound is less consistently reported across all receptor subtypes.

Role in Synaptic Plasticity: Modulation of Long-Term Potentiation (LTP)

A significant application of this compound has been in the study of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. Group I mGluRs are known to play a role in the induction and maintenance of certain forms of LTP.

Experiments have demonstrated that this compound can block the induction of LTP in the CA1 region of the hippocampus.[6][7] A concentration of 500µM has been effectively used to nearly block LTP induced by type I mGluR activation.[6][7] This has provided evidence for the involvement of Group I mGluRs in synaptic strengthening.

Quantitative Data on LTP Inhibition
CompoundConcentrationExperimental ModelEffect on LTPReference
This compound500 µMMouse Hippocampal SlicesNearly blocked LTP induced by type I mGluR activation[6][7]

Experimental Protocols

Synthesis of Phenylglycine Derivatives (General Protocol)

While a specific protocol for this compound is not detailed, a general approach for the synthesis of related α-substituted 4-carboxyphenylglycine analogues can be outlined as follows:

  • Starting Material: Begin with a commercially available substituted acetophenone (B1666503) (e.g., 4-acetylbenzoic acid).

  • Formation of Hydantoin (B18101): React the acetophenone with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent (e.g., aqueous ethanol) under heating to form the corresponding 5-(4-carboxyphenyl)-5-methylhydantoin.

  • Hydrolysis: Hydrolyze the hydantoin intermediate using a strong acid (e.g., hydrochloric acid) or base (e.g., barium hydroxide) under reflux conditions.

  • Purification: Following hydrolysis, the desired (RS)-α-methyl-4-carboxyphenylglycine can be isolated and purified by crystallization or chromatography.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the functional antagonism of this compound at Gq-coupled Group I mGluRs.

  • Cell Culture: Use a cell line stably expressing the mGluR subtype of interest (e.g., CHO or BHK cells).

  • Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of inositol phosphates.

  • Antagonist Application: Add varying concentrations of this compound to the cells and incubate for a defined period.

  • Agonist Stimulation: Add a known mGluR agonist (e.g., glutamate or quisqualate) to stimulate PI hydrolysis.

  • Extraction: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

  • Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates produced using liquid scintillation counting. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated IP accumulation.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the general steps for assessing the effect of this compound on LTP in hippocampal slices.

  • Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm thick) from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow the slices to recover in an interface or submersion chamber with oxygenated aCSF for at least one hour.

  • Recording Setup: Place a slice in a recording chamber continuously perfused with oxygenated aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 500 µM) for a period before inducing LTP.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP. The effect of this compound is quantified by comparing the degree of potentiation in its presence to control conditions.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Group I Metabotropic Glutamate Receptors

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1/5 mGluR1/5 Gq Gq mGluR1/5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Glutamate Glutamate Glutamate->mGluR1/5 Activates 4CPG 4CPG 4CPG->mGluR1/5 Antagonizes

Caption: Signaling cascade of Group I mGluRs and the antagonistic action of this compound.

Experimental Workflow for Phosphoinositide Hydrolysis Assay

G A Cell Culture (mGluR-expressing cells) B Radiolabeling ([³H]-myo-inositol) A->B C Pre-incubation (with LiCl) B->C D Antagonist Application (this compound) C->D E Agonist Stimulation (e.g., Glutamate) D->E F Reaction Termination & Cell Lysis E->F G Separation of Inositol Phosphates F->G H Quantification (Scintillation Counting) G->H

Caption: Workflow for the phosphoinositide hydrolysis assay to measure mGluR antagonism.

Experimental Workflow for LTP Electrophysiology

G A Hippocampal Slice Preparation B Slice Recovery (in aCSF) A->B C Baseline Recording (fEPSPs) B->C D Drug Perfusion (this compound) C->D E LTP Induction (High-Frequency Stimulation) D->E F Post-Induction Recording E->F G Data Analysis (% Potentiation) F->G

Caption: Workflow for an electrophysiology experiment to test the effect of this compound on LTP.

Conclusion

(RS)-4-Carboxyphenylglycine, alongside its enantiomers and related phenylglycine derivatives, represents a cornerstone in the pharmacological toolkit for studying metabotropic glutamate receptors. Its discovery and characterization as a Group I mGluR antagonist have been instrumental in defining the roles of these receptors in fundamental brain processes, including synaptic plasticity. While more potent and selective antagonists have since been developed, the historical and continued scientific importance of this compound is undeniable. This technical guide serves as a comprehensive resource for understanding its origins, pharmacological properties, and its application in key experimental paradigms, providing a solid foundation for researchers in the field.

References

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): An In-depth Technical Guide on its Impact on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a broad-spectrum antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a notable activity at Group I mGluRs. These receptors are pivotal in modulating neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its quantifiable impact on neuronal excitability, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and professionals engaged in the development of novel therapeutics targeting glutamatergic signaling.

Introduction to this compound and Neuronal Excitability

(RS)-4-Carboxyphenylglycine, a phenylglycine derivative, functions as a competitive antagonist at metabotropic glutamate receptors. Its action is particularly pronounced at Group I mGluRs (mGluR1 and mGluR5), which are typically coupled to Gαq proteins and play a significant role in increasing neuronal excitability[1][2][3]. The activation of Group I mGluRs initiates a signaling cascade that leads to neuronal depolarization and enhanced firing rates[1][4]. By blocking these receptors, this compound is expected to exert an inhibitory influence on neuronal activity. Understanding the precise effects of this compound on neuronal excitability is crucial for elucidating the role of Group I mGluRs in physiological and pathological states and for the development of targeted pharmacological interventions.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the glutamate binding site on Group I mGluRs, thereby preventing their activation by the endogenous ligand, glutamate. This antagonist action inhibits the downstream signaling cascades that are normally initiated by these receptors.

Group I mGluR Signaling Pathway (Gαq-coupled)

Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gαq family of G-proteins. Upon activation by glutamate, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). These signaling events culminate in the modulation of various ion channels, leading to neuronal depolarization and increased excitability[5]. This compound, by blocking the initial activation of the receptor, prevents this entire cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates RS4CPG This compound (Antagonist) RS4CPG->mGluR1_5 Blocks Gq Gαq mGluR1_5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ IP3R->Ca2_cyto Releases ER Endoplasmic Reticulum ER->IP3R Ca2_ER Ca2+ Ca2_ER->IP3R Ca2_cyto->PKC Activates IonChannels Ion Channel Modulation PKC->IonChannels Phosphorylates NeuronalExcitability Increased Neuronal Excitability IonChannels->NeuronalExcitability Leads to

Caption: Gαq-coupled signaling pathway of Group I mGluRs.
Group II & III mGluR Signaling Pathway (Gαi/o-coupled)

For completeness, it is important to note that other mGluRs, namely Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8), are coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, generally resulting in a decrease in neuronal excitability and neurotransmitter release. While this compound is primarily considered a Group I antagonist, understanding the contrasting pathways is crucial for interpreting experimental results with broad-spectrum glutamatergic agents.

Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR2_3_4_6_7_8 Group II/III mGluRs Glutamate->mGluR2_3_4_6_7_8 Activates Gio Gαi/o mGluR2_3_4_6_7_8->Gio Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gio->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channel Modulation PKA->IonChannels Phosphorylates NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability Leads to

Caption: Gαi/o-coupled signaling pathway of Group II/III mGluRs.

Quantitative Data on Neuronal Excitability

The application of this compound is expected to produce measurable changes in the electrophysiological properties of neurons. The following tables summarize the anticipated effects based on its antagonism of Group I mGluRs. The exact quantitative changes will vary depending on the neuronal cell type, concentration of the antagonist, and the baseline level of glutamatergic activity.

Table 1: Expected Effects of this compound on Subthreshold Neuronal Properties

ParameterExpected Effect of this compoundRationale
Resting Membrane Potential (mV) Hyperpolarization or prevention of depolarizationAntagonism of tonically active or glutamate-activated Group I mGluRs reduces depolarizing influences.
Input Resistance (MΩ) IncreaseBlockade of K+ channel closure that is typically induced by Group I mGluR activation.
Membrane Time Constant (ms) IncreaseA direct consequence of increased input resistance.

Table 2: Expected Effects of this compound on Suprathreshold Neuronal Properties

ParameterExpected Effect of this compoundRationale
Action Potential Firing Rate (Hz) DecreaseA more hyperpolarized resting membrane potential and increased action potential threshold make it more difficult for the neuron to reach firing threshold.
Action Potential Threshold (mV) Increase (more depolarized potential required)Reduced baseline excitability means a larger depolarizing stimulus is needed to initiate an action potential.
Rheobase (pA) IncreaseA greater amount of current injection is required to bring the membrane potential to the new, higher threshold.

Experimental Protocols

To investigate the impact of this compound on neuronal excitability, whole-cell patch-clamp electrophysiology in acute brain slices is the gold standard methodology[6][7][8][9][10]. The following provides a detailed, generalized protocol for such an experiment.

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology[11][12][13][14].

  • Anesthesia and Perfusion:

    • Deeply anesthetize an adult rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail), ensuring the absence of a pedal withdrawal reflex.

    • Perform a thoracotomy and transcardially perfuse the animal with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) to clear the blood and protect the brain tissue.

  • Brain Extraction and Slicing:

    • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated NMDG-aCSF.

    • Mount the brain onto the stage of a vibratome and submerge it in the ice-cold, oxygenated NMDG-aCSF.

    • Cut coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex).

  • Slice Recovery:

    • Transfer the slices to a recovery chamber containing NMDG-aCSF heated to 32-34°C for a brief period (e.g., 10-15 minutes).

    • Subsequently, transfer the slices to a holding chamber containing standard aCSF at room temperature and allow them to recover for at least one hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general steps for obtaining whole-cell recordings to measure the effects of this compound[15][16][17][18][19][20].

  • Slice Preparation for Recording:

    • Transfer a single brain slice to the recording chamber of an upright microscope.

    • Continuously perfuse the slice with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at 30-32°C.

  • Pipette Preparation and Cell Targeting:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipettes with an intracellular solution containing, for example (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2-7.3 and ~290 mOsm.

    • Under visual guidance (e.g., DIC optics), approach a neuron in the desired brain region with the recording pipette while applying positive pressure.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Once the pipette tip touches the neuronal membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to current-clamp mode to measure membrane potential and firing properties.

    • Establish a stable baseline recording of the neuron's intrinsic properties (resting membrane potential, input resistance, firing response to current injections).

    • Bath-apply this compound at the desired concentration (e.g., 100-500 µM) and record the changes in the measured parameters.

    • Perform a washout with standard aCSF to determine the reversibility of the effects.

Experimental_Workflow cluster_preparation Slice Preparation cluster_electrophysiology Whole-Cell Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthesia & Perfusion Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Placement Slice Placement in Recording Chamber Recovery->Placement Targeting Neuron Targeting Placement->Targeting Sealing Giga-seal Formation Targeting->Sealing Recording Baseline Recording Sealing->Recording DrugApplication This compound Application Recording->DrugApplication Washout Washout DrugApplication->Washout Analysis Analysis of Neuronal Excitability Parameters Washout->Analysis

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the role of Group I metabotropic glutamate receptors in shaping neuronal excitability. Its antagonist action at these receptors is predicted to dampen neuronal activity by preventing depolarization and increasing the threshold for action potential firing. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these effects. Further research utilizing these methodologies will continue to refine our understanding of glutamatergic modulation of neuronal function and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant neuronal excitability.

References

The Pharmacology of Phenylglycine Derivatives: A Technical Guide to 4-CPG and Related mGluR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine derivatives represent a significant class of synthetic ligands that have been instrumental in advancing our understanding of the physiological and pathophysiological roles of metabotropic glutamate (B1630785) receptors (mGluRs). These G-protein coupled receptors (GPCRs) modulate neuronal excitability and synaptic transmission throughout the central nervous system (CNS) and are implicated in a variety of neurological and psychiatric disorders. Among these derivatives, (RS)-4-Carboxyphenylglycine (4-CPG) has emerged as a key pharmacological tool, primarily for its antagonist activity at Group I mGluRs. This technical guide provides an in-depth exploration of the pharmacology of 4-CPG and related phenylglycine derivatives, focusing on their mechanism of action, quantitative pharmacological data, effects on signaling pathways, and the experimental protocols used for their characterization.

Core Pharmacology of Phenylglycine Derivatives

Phenylglycine derivatives exhibit a wide range of pharmacological activities at the eight subtypes of mGluRs, which are broadly classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology. These compounds can act as competitive antagonists, partial agonists, or full agonists depending on their chemical structure and the specific mGluR subtype they are interacting with.

(S)-4-Carboxyphenylglycine (4-CPG) is a classical Group I mGluR antagonist.[1] It competitively blocks the effects of glutamate and other agonists at mGluR1 and, to a lesser extent, mGluR5.[2] This has made it an invaluable tool for dissecting the roles of these receptors in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[1][3] The effects of 4-CPG and other phenylglycine derivatives can be complex, with their apparent potency sometimes depending on the agonist used to activate the receptor.[2] For instance, while (+)-MCPG, another widely used phenylglycine derivative, potently antagonizes the effect of the synthetic agonist 1S,3R-ACPD on mGluR5a, it shows no significant antagonism against glutamate at the same receptor.[2] This highlights the nuanced pharmacology of this class of compounds.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for 4-CPG and other key phenylglycine derivatives, providing a comparative overview of their activity at different mGluR subtypes. It is important to note that IC50 values, which measure the concentration of an inhibitor required to reduce a biological response by 50%, are dependent on experimental conditions.[4] In contrast, the inhibition constant (Ki) and dissociation constant (Kd) are more direct measures of binding affinity.[4][5]

CompoundReceptor SubtypeAssay TypeAgonistTest SystemPotency (IC50/EC50)Binding Affinity (KB/Ki)Reference
(S)-4CPG mGluR1aPhosphoinositide HydrolysisGlutamateLLC-PK1 Cells-Competitively antagonized[2]
mGluR1--Chinese Hamster Ovary Cells4 x 10-5 M (IC50)-[1]
mGluR2--Chinese Hamster Ovary Cells5 x 10-4 M (EC50)-[1]
mGluR4--Chinese Hamster Ovary CellsInactive-[1]
mGluR5aPhosphoinositide HydrolysisGlutamate or 1S,3R-ACPDLLC-PK1 CellsDid not inhibit-[2]
(+)-MCPG mGluR1aPhosphoinositide HydrolysisGlutamateLLC-PK1 Cells-Competitively antagonized[2]
mGluR5aPhosphoinositide Hydrolysis1S,3R-ACPDLLC-PK1 Cells-Potent competitive antagonist[2]
(S)-4C3HPG mGluR1aPhosphoinositide HydrolysisGlutamateLLC-PK1 Cells-Competitively antagonized[2]
mGluR5aPhosphoinositide Hydrolysis-LLC-PK1 CellsAgonist at high concentrations-[2]
(S)-3HPG mGluR1a--LLC-PK1 CellsPartial agonist-[2]
mGluR5a--LLC-PK1 CellsPartial agonist-[2]
(RS)-DHPG mGluR1a--LLC-PK1 CellsPartial agonist-[2]
mGluR5a--LLC-PK1 CellsPartial agonist-[2]
(RS)-CPPG Group II mGluRs---46.2 nM (IC50)-[6]
Group III mGluRs---2.2 nM (IC50)-[6]
Group I mGluRs--Neonatal rat cortical slices-0.65 nM (KB)[6]

Signaling Pathways Modulated by 4-CPG

As an antagonist of Group I mGluRs (mGluR1 and mGluR5), 4-CPG primarily blocks the signaling pathway coupled to Gαq/11 proteins. Activation of these receptors by glutamate normally leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ can then trigger a cascade of downstream cellular events. 4-CPG, by blocking the initial receptor activation, prevents this entire signaling cascade.

G Glutamate Glutamate (Agonist) mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates G_protein Gαq/11 mGluR1_5->G_protein Activates FourCPG 4-CPG (Antagonist) FourCPG->mGluR1_5 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca_release Intracellular Ca2+ Release IP3R->Ca_release Mediates Downstream Downstream Cellular Effects Ca_release->Downstream Triggers G Start Culture and label cells with [3H]inositol Wash Wash cells Start->Wash Preincubate Pre-incubate with LiCl Wash->Preincubate AddAntagonist Add Antagonist (e.g., 4-CPG) Preincubate->AddAntagonist AddAgonist Add Agonist (e.g., Glutamate) AddAntagonist->AddAgonist Terminate Terminate reaction and lyse cells AddAgonist->Terminate Separate Separate IPs via ion-exchange chromatography Terminate->Separate Quantify Quantify [3H]-IPs via scintillation counting Separate->Quantify End Analyze data (IC50) Quantify->End G Start Plate mGluR-expressing cells in microplates LoadDye Load cells with a Ca2+-sensitive fluorescent dye Start->LoadDye AddAntagonist Add Antagonist (e.g., 4-CPG) and measure baseline fluorescence LoadDye->AddAntagonist AddAgonist Add Agonist and monitor fluorescence in real-time AddAntagonist->AddAgonist Analyze Analyze peak fluorescence response AddAgonist->Analyze End Generate dose-response curves (IC50/EC50) Analyze->End G Start Surgically implant electrodes and cannula into rat hippocampus Recover Allow animal to recover Start->Recover Baseline Record stable baseline fEPSPs in freely moving rat Recover->Baseline AdministerDrug Administer 4-CPG or vehicle via cannula Baseline->AdministerDrug InduceLTP Apply High-Frequency Stimulation (HFS) AdministerDrug->InduceLTP RecordPost Record fEPSPs for several hours post-HFS InduceLTP->RecordPost End Compare LTP magnitude between groups RecordPost->End

References

Methodological & Application

Application Notes and Protocols for (RS)-4-Carboxyphenylglycine ((RS)-4CPG) in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a classical pharmacological tool used in neuroscience research, particularly in the field of brain slice electrophysiology. It functions as a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a notable selectivity for Group I mGluRs, which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and plasticity, making them important targets for understanding physiological brain function and for the development of therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in acute brain slice electrophysiology experiments. The information is intended to guide researchers in designing and executing experiments to investigate the role of Group I mGluRs in various synaptic phenomena.

Mechanism of Action

This compound primarily exerts its effects by competitively blocking the binding of the endogenous ligand, glutamate, to Group I mGluRs. These receptors are coupled to the Gq family of G-proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade can modulate a variety of downstream targets, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic strength.

Signaling Pathway of Group I mGluRs

Group_I_mGluR_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates RS_4CPG This compound RS_4CPG->mGluR1_5 Antagonizes Gq Gq mGluR1_5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_store Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Effectors Ca2_cyto->Downstream PKC->Downstream

Caption: Signaling pathway of Group I metabotropic glutamate receptors and the antagonistic action of this compound.

Data Presentation

Parameter Receptor Subtype Value Preparation
KB mGluR1α163 ± 43 µMCHO cells
IC50 (vs. Quisqualate) mGluR1α4 - 72 µMHuman mGluR1α expressing cells
IC50 (vs. Quisqualate) mGluR5a150 - 156 µMHuman mGluR5a expressing cells

Table 1: Antagonist Potency of (S)-4-Carboxyphenylglycine at Group I mGluRs. Data from studies using heterologous expression systems to characterize the potency of the active (S)-enantiomer of 4CPG.

Application Concentration Effect Experimental Model
LTP Induction 500 µMBlocks the induction of certain forms of LTPRat Hippocampal Slices
PI Hydrolysis VariesAttenuates agonist-induced PI hydrolysisNeonatal Rat Brain Slices

Table 2: Functional Effects of this compound in Brain Slice Preparations.

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol is a standard method for preparing acute hippocampal slices suitable for electrophysiological recordings. An alternative, the NMDG protective recovery method, is also widely used for enhancing neuronal viability, especially in older animals.

Materials:

  • Animal: C57BL/6 mouse (P15-P30)

  • Solutions:

    • Cutting Solution (Ice-cold and carbogenated - 95% O₂, 5% CO₂):

      • Sucrose-based: 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-Glucose.

      • NMDG-based: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. (pH adjusted to 7.3-7.4 with HCl).

    • Artificial Cerebrospinal Fluid (aCSF) (Carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 25 mM D-Glucose.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Procedure:

  • Anesthesia and Dissection:

    • Deeply anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation followed by decapitation).

    • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution for 1-2 minutes.

  • Slicing:

    • Mount the brain onto the vibratome stage. For coronal hippocampal slices, a posterior block of the cerebellum can be removed to create a flat surface.

    • Submerge the brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.

    • Cut slices at a desired thickness (typically 300-400 µm).

  • Recovery:

    • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF (or NMDG-based solution for the protective recovery method) at 32-34°C for at least 30 minutes.

    • After the initial recovery period, allow the slices to equilibrate to room temperature for at least 1 hour before recording.

II. Brain Slice Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording

Equipment:

  • Upright microscope with IR-DIC optics

  • Micromanipulators

  • Glass microelectrodes (for stimulating and recording)

  • Amplifier and digitizer

  • Perfusion system

Procedure:

  • Chamber Setup: Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min at room temperature or 30-32°C.

  • Electrode Placement:

    • Place a stimulating electrode (e.g., concentric bipolar electrode or a glass pipette filled with aCSF) in the Schaffer collateral pathway of the CA1 region of the hippocampus.

    • Place a recording electrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs.

    • Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-50% of the maximal response (I/O curve).

    • Record a stable baseline for at least 20-30 minutes before any experimental manipulation.

  • Application of this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., NaOH or water).

    • Dilute the stock solution into the aCSF to the desired final concentration (e.g., 500 µM).

    • Switch the perfusion to the aCSF containing this compound and allow it to perfuse the slice for at least 15-20 minutes before proceeding with the experiment (e.g., LTP induction).

III. Example Protocol: Investigating the Role of Group I mGluRs in Long-Term Potentiation (LTP)

Procedure:

  • Baseline Recording: Record a stable baseline of fEPSPs for 20-30 minutes.

  • Drug Application:

    • Control Group: Continue perfusing with standard aCSF.

    • This compound Group: Switch to perfusion with aCSF containing 500 µM this compound for at least 20 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average baseline slope.

    • Compare the magnitude of LTP between the control and this compound treated groups. A significant reduction in the potentiation in the presence of this compound would indicate the involvement of Group I mGluRs in the induction of this form of LTP.

Experimental Workflow

Experimental_Workflow A Acute Brain Slice Preparation B Slice Recovery (32-34°C, then RT) A->B C Transfer to Recording Chamber (Continuous aCSF Perfusion) B->C D Electrode Placement (Stimulating & Recording) C->D E Establish Stable Baseline (20-30 min) D->E F Drug Application (e.g., this compound 500 µM for 20 min) E->F G LTP Induction Protocol (e.g., Theta-Burst Stimulation) E->G Control Group F->G H Post-Induction Recording (≥ 60 min) G->H I Data Analysis (fEPSP Slope Measurement & Normalization) H->I

Caption: A typical experimental workflow for investigating the effect of this compound on LTP in brain slices.

Conclusion

This compound remains a valuable tool for dissecting the roles of Group I metabotropic glutamate receptors in synaptic function. By following these detailed protocols, researchers can reliably investigate the contribution of mGluR1 and mGluR5 to synaptic transmission and plasticity in various brain regions. It is crucial to consider the specific experimental question and to perform appropriate controls to ensure the validity of the findings. As with any pharmacological agent, careful consideration of its selectivity and potential off-target effects is warranted for accurate data interpretation.

Preparation of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a broad-spectrum antagonist of glutamate (B1630785) receptors, with notable activity against Group I metabotropic glutamate receptors (mGluRs). As a critical tool in neuroscience research, the accurate preparation of this compound stock solutions is paramount for reproducible and reliable experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 7292-81-1
Appearance Off-white to white solid
Purity ≥98%

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum Concentration (Aqueous)
Water Up to 5 mM
1 eq. NaOH Up to 100 mM
DMSO Information not readily available
Ethanol Information not readily available

Note: For aqueous solutions, the use of a basic solution like 1 equivalent of NaOH significantly enhances solubility.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 eq. NaOH

This protocol is recommended for preparing a high-concentration aqueous stock solution.

Materials:

  • (RS)-4-Carboxyphenylglycine (solid)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • pH meter or pH strips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 19.52 mg of this compound (Molecular Weight: 195.17 g/mol ).

  • Initial Dissolution: Add the weighed this compound to a sterile conical tube.

  • Addition of NaOH: Add a volume of 1 N NaOH equivalent to the molar amount of this compound. For 19.52 mg (0.1 mmol), add 100 µL of 1 N NaOH.

  • Solubilization: Add a portion of the sterile water (e.g., 8 mL) to the tube. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • pH Check (Optional but Recommended): Check the pH of the final solution. It should be near neutral. If necessary, adjust cautiously with dilute HCl or NaOH.

  • Sterilization and Aliquoting: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot the sterilized solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 5 mM this compound Stock Solution in Water

This protocol is suitable for preparing a lower-concentration aqueous stock solution without the use of NaOH.

Materials:

  • (RS)-4-Carboxyphenylglycine (solid)

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing the Compound: Weigh the required amount of this compound. To prepare 10 mL of a 5 mM stock solution, weigh 9.76 mg.

  • Dissolution: Add the weighed compound to a sterile conical tube. Add the final volume of sterile water (10 mL).

  • Solubilization: Vortex the solution vigorously. Sonication or gentle warming in a water bath may be necessary to fully dissolve the compound.

  • Sterilization and Aliquoting: Filter-sterilize the solution using a 0.22 µm filter and aliquot into sterile tubes for storage.

Stability and Storage

There is limited direct stability data for this compound solutions. However, based on information for structurally similar compounds like (RS)-MCPG, it is recommended to prepare solutions fresh for each experiment. If storage is necessary:

  • Short-term (1-2 days): Store at 4°C.

  • Long-term: Store aliquots at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., 1 eq. NaOH or Water) weigh->dissolve vortex Vortex/Warm to dissolve dissolve->vortex adjust Adjust to final volume vortex->adjust filter Filter sterilize (0.22 µm) adjust->filter aliquot Aliquot for storage filter->aliquot thaw Thaw aliquot aliquot->thaw dilute Dilute to working concentration (e.g., 500 µM in culture medium) thaw->dilute apply Apply to experimental system (in vitro / in vivo) dilute->apply

Caption: Workflow for the preparation and experimental use of this compound stock solutions.

Signaling Pathway of Group I Metabotropic Glutamate Receptors (mGluR1/5) Antagonized by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Gq Gq/11 mGluR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 CPG This compound CPG->mGluR Gq->PLC IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Pathway PKC->ERK Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream ERK->Downstream

Caption: this compound antagonizes Group I mGluRs, inhibiting downstream signaling cascades.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a classical antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR1 and mGluR5 subtypes. These G-protein coupled receptors are critically involved in modulating synaptic plasticity, neuronal excitability, and various signaling cascades within the central nervous system. As a competitive antagonist, this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of group I mGluRs in vitro. These application notes provide recommended working concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways to guide researchers in their in vitro studies.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the specific in vitro model and the experimental endpoint being measured. The following tables summarize reported effective concentrations in various assays. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Table 1: Electrophysiology Applications

ApplicationPreparationAgonist (Concentration)This compound / MCPG ConcentrationObserved Effect
Long-Term Potentiation (LTP)Mouse Hippocampal SlicesType I mGluR activation500 µM this compoundNear complete block of LTP induction.[1]
Long-Term Potentiation (LTP) and Long-Term Depression (LTD)Rat Visual Cortex SlicesTetanic Stimulation250 µM - 1 mM MCPGNo effect on the induction of LTP or LTD.[2]
mGluR Agonist EffectsRat CA1 Hippocampal Neurons30 µM 1S,3R-ACPD500 µM MCPGDid not antagonize the effects of the mGluR agonist.[3]

*Note: MCPG ((RS)-α-methyl-4-carboxyphenylglycine) is a closely related and more commonly used broad-spectrum group I/II mGluR antagonist. Its data is included for reference.

Table 2: Cell-Based and Biochemical Assays

AssayCell Type / PreparationAgonist(S)-4CPG* IC50
Phosphoinositide HydrolysisCHO cells expressing human mGluR1aQuisqualate4 - 72 µM
Phosphoinositide HydrolysisCHO cells expressing human mGluR5aQuisqualate150 - 156 µM

*(S)-4-Carboxyphenylglycine ((S)-4CPG) is the more active enantiomer of this compound. These IC50 values provide a useful starting point for concentration ranges in phosphoinositide hydrolysis assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Group I mGluR Antagonism by this compound

This compound acts as a competitive antagonist at group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins, and their activation by glutamate leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the binding of glutamate, this compound inhibits this entire downstream signaling cascade.

mGluR1_5_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Activates RS_4CPG This compound RS_4CPG->mGluR1_5 Blocks Gq_11 Gq/11 mGluR1_5->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: Antagonism of mGluR1/5 signaling by this compound.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in in vitro preparations such as primary neuronal cultures or brain slices.

experimental_workflow prep Prepare in vitro model (e.g., primary neuronal culture, brain slices) pre_treat Pre-incubate with this compound (various concentrations) prep->pre_treat agonist Add mGluR agonist (e.g., Glutamate, DHPG) pre_treat->agonist incubation Incubate for defined period agonist->incubation assay Perform functional assay (e.g., Electrophysiology, Ca²⁺ imaging, PI hydrolysis) incubation->assay analysis Data analysis and interpretation assay->analysis

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol is adapted for studying the effects of this compound on synaptic plasticity.

Materials:

  • (RS)-4-Carboxyphenylglycine

  • Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O2 / 5% CO2:

    • 212.7 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 7 mM MgCl2

    • 0.5 mM CaCl2

    • 10 mM D-glucose

  • Recording aCSF, bubbled with 95% O2 / 5% CO2:

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 1 mM MgCl2

    • 2 mM CaCl2

    • 10 mM D-glucose

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps)

  • Incubation chamber

Procedure:

  • Anesthetize a rodent according to approved animal care protocols and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick coronal or sagittal slices in the ice-cold sucrose-aCSF.

  • Transfer the slices to an incubation chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in oxygenated recording aCSF.

  • For experiments, transfer a single slice to the recording chamber and perfuse with oxygenated recording aCSF.

  • To test the effect of this compound, dissolve it in the recording aCSF to the desired final concentration (e.g., 500 µM) and perfuse the slice for at least 15-20 minutes before applying the stimulus to induce LTP or LTD.

Primary Cortical Neuron Culture

This protocol provides a basic method for establishing primary neuronal cultures to study the effects of this compound on neuronal function.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Enzyme solution (e.g., 0.25% Trypsin-EDTA)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

Procedure:

  • Euthanize pregnant dam and collect E18 pups.

  • Dissect the cortices from the embryonic brains in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with the enzyme solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Count the cells and plate them at the desired density on pre-coated culture vessels.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 7-10 days in vitro (DIV), the neurons are mature enough for most experiments.

  • To apply this compound, prepare a stock solution and dilute it to the final desired concentration in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration before performing downstream assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of group I mGluR activation.

Materials:

  • Cultured cells expressing mGluR1 or mGluR5 (e.g., primary neurons or transfected cell lines)

  • myo-[3H]inositol

  • Agonist (e.g., Glutamate or Quisqualate)

  • (RS)-4-Carboxyphenylglycine

  • Lithium chloride (LiCl)

  • Dowex AG1-X8 resin

  • Scintillation cocktail

Procedure:

  • Plate cells in 24-well plates and grow to confluency.

  • Label the cells by incubating them with myo-[3H]inositol in inositol-free medium overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with LiCl (which blocks the degradation of inositol phosphates) for 15 minutes.

  • Add various concentrations of this compound and incubate for a further 15-30 minutes.

  • Stimulate the cells with an mGluR agonist for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Isolate the inositol phosphates by anion-exchange chromatography using Dowex resin.

  • Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Determine the IC50 of this compound by plotting the inhibition of agonist-stimulated PI hydrolysis against the concentration of this compound.

Conclusion

(RS)-4-Carboxyphenylglycine is a valuable tool for dissecting the roles of group I metabotropic glutamate receptors in vitro. The provided concentration ranges, protocols, and pathway diagrams offer a comprehensive resource for researchers. It is crucial to empirically determine the optimal experimental conditions, including the working concentration of this compound, for each specific in vitro model and scientific question.

References

Application Notes: Utilizing (RS)-4-Carboxyphenylglycine to Interrogate Metabotropic Glutamate Receptor Function in the Hippocampus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a classical antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Due to the critical role of mGluRs in hippocampal synaptic plasticity, learning, and memory, this compound has been an invaluable pharmacological tool for dissecting the specific contributions of these receptors to various physiological and pathological processes. These application notes provide a comprehensive overview of the use of this compound in studying hippocampal mGluR function, complete with pharmacological data and detailed experimental protocols.

Background

The hippocampus is a primary locus for the study of learning and memory, with synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), being the key cellular correlate. Metabotropic glutamate receptors are broadly classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

  • Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are negatively coupled to adenylyl cyclase via Gi/Go proteins, leading to a decrease in cyclic AMP (cAMP) levels.

This compound is known to be a competitive antagonist with a preference for Group I mGluRs, making it particularly useful for investigating the role of mGluR1 and mGluR5 in hippocampal function.[1][2] Its application has been instrumental in demonstrating the involvement of Group I mGluRs in the induction and maintenance of hippocampal LTP and LTD.[1]

Data Presentation: Pharmacology of (S)-4-Carboxyphenylglycine

The following table summarizes the antagonist potency of the active enantiomer, (S)-4-Carboxyphenylglycine, at human mGluR1α and mGluR5a subtypes, as determined by functional assays measuring the inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis.

Receptor SubtypeAgonistAssay TypeIC₅₀ Range (µM)Reference
mGluR1αQuisqualatePI Hydrolysis4 - 72[2]
mGluR5aQuisqualatePI Hydrolysis150 - 156[2]

Note: The data indicates a higher potency of (S)-4CPG for mGluR1α over mGluR5a. It is important to consider that this compound is a racemic mixture, and the (S)-enantiomer is the more active component.

Visualization of Key Pathways and Workflows

Group I mGluR Signaling Pathway

mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity) Ca2->Downstream PKC->Downstream RS_4CPG This compound RS_4CPG->mGluR1_5 Antagonizes

Caption: Group I mGluR signaling cascade and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Investigation of this compound's Effect on Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the hippocampus and assessing the impact of this compound.

1. Materials and Reagents:

  • Animals: C57BL/6 mice or Wistar rats (postnatal day 15-30)

  • Dissection Buffer (Sucrose-based, ice-cold and carbogenated):

    • 87 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 75 mM Sucrose

    • 25 mM Glucose

    • 7 mM MgCl₂

    • 0.5 mM CaCl₂

  • Artificial Cerebrospinal Fluid (aCSF, carbogenated):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 26 mM NaHCO₃

    • 10 mM Glucose

    • 1.3 mM MgSO₄

    • 2.5 mM CaCl₂

  • (RS)-4-Carboxyphenylglycine (this compound): Stock solution (e.g., 50 mM in NaOH, then diluted in aCSF to a final working concentration, typically 100-500 µM)

  • Carbogen gas: 95% O₂ / 5% CO₂

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber, electrophysiology rig (amplifier, digitizer, stimulation unit), glass microelectrodes, perfusion system.

2. Acute Hippocampal Slice Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed dissection buffer.

  • Isolate the hippocampus.

  • Cut 300-400 µm thick transverse or coronal slices using a vibratome in the ice-cold dissection buffer.

  • Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at 32-34°C, and then maintain at room temperature.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the apical dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP slope.

4. Drug Application and LTP Induction:

  • Control Group: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • This compound Group: After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.

  • While still in the presence of this compound, deliver the same HFS or TBS protocol used for the control group.

  • Continue to record fEPSPs for at least 60 minutes post-induction.

5. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope recorded during the baseline period.

  • Plot the normalized fEPSP slope over time.

  • Compare the magnitude of potentiation (the average normalized fEPSP slope from 50-60 minutes post-induction) between the control and this compound treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Experimental Workflow for LTP Study

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_experiment Experimental Manipulation cluster_control Control Group cluster_drug This compound Group cluster_analysis Data Analysis p1 Anesthesia & Brain Extraction p2 Hippocampal Dissection p1->p2 p3 Vibratome Slicing (400 µm) p2->p3 p4 Recovery in aCSF (>1 hr) p3->p4 r1 Transfer Slice to Recording Chamber p4->r1 r2 Place Electrodes (Stimulating & Recording) r1->r2 r3 Establish Stable Baseline (20-30 min) r2->r3 c1 Induce LTP (HFS/TBS) r3->c1 d1 Perfuse with this compound (20 min) r3->d1 c2 Record Post-Induction (60 min) c1->c2 a1 Measure fEPSP Slope c2->a1 d2 Induce LTP in presence of drug d1->d2 d3 Record Post-Induction (60 min) d2->d3 d3->a1 a2 Normalize to Baseline a1->a2 a3 Compare Potentiation Between Groups a2->a3

Caption: Workflow for investigating the effect of this compound on hippocampal LTP.

Conclusion

This compound remains a fundamental tool for probing the function of Group I metabotropic glutamate receptors in the hippocampus. Its ability to antagonize mGluR1 and mGluR5 allows for the elucidation of their roles in synaptic plasticity and other hippocampal-dependent processes. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of glutamatergic signaling in both health and disease.

References

Application Notes: (RS)-4-Carboxyphenylglycine ((RS)-4CPG) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to neuronal death is excitotoxicity, which results from the excessive activation of glutamate (B1630785) receptors. Metabotropic glutamate receptors (mGluRs), particularly the presynaptic Group III receptors (mGluR4, mGluR7, and mGluR8), are critical regulators of glutamate release. Activation of these Gi/o-coupled receptors inhibits presynaptic glutamate release, thereby representing a promising therapeutic target for neuroprotection.

(RS)-4-Carboxyphenylglycine, often abbreviated as (RS)-4CPG or (RS)-PPG, is a potent agonist for Group III mGluRs. It serves as an invaluable pharmacological tool for investigating the role of glutamatergic signaling in neurodegeneration and for screening potential neuroprotective compounds. These notes provide an overview of its mechanism, applications in various disease models, and detailed protocols for its use.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by acting as an agonist at presynaptic Group III mGluRs. The activation of these receptors initiates a signaling cascade that reduces the likelihood of neurotransmitter release from the presynaptic terminal.

  • Receptor Binding: this compound binds to and activates mGluR4, mGluR7, and mGluR8 located on presynaptic terminals.

  • G-Protein Activation: These receptors are coupled to inhibitory G-proteins (Gi/o).

  • Downstream Signaling: Activation of the Gi/o protein leads to the inhibition of the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition results in decreased production of cyclic AMP (cAMP), a crucial second messenger.

  • Inhibition of Neurotransmitter Release: The reduction in cAMP levels leads to the closure of voltage-gated calcium channels (Ca²⁺) and the opening of inwardly rectifying potassium channels (K⁺). This hyperpolarizes the presynaptic membrane and reduces calcium influx, which is essential for the fusion of synaptic vesicles and the release of glutamate.

  • Neuroprotection: By reducing excessive glutamate release, this compound mitigates the overstimulation of postsynaptic glutamate receptors (like NMDA receptors), preventing excitotoxic neuronal death.

G cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft & Postsynaptic Terminal RS4CPG This compound mGluR Group III mGluR (mGluR4/7/8) RS4CPG->mGluR binds GiGo Gαi/o mGluR->GiGo activates AC Adenylyl Cyclase GiGo->AC inhibits cAMP ↓ cAMP AC->cAMP Ca Ca²⁺ Channel cAMP->Ca inhibits GlutamateVesicle Glutamate Vesicle Ca->GlutamateVesicle blocks influx for vesicle fusion GlutamateRelease ↓ Glutamate Release GlutamateVesicle->GlutamateRelease NMDAR NMDA Receptor GlutamateRelease->NMDAR less activation Neuroprotection Neuroprotection GlutamateRelease->Neuroprotection Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity prevents

Caption: this compound signaling pathway for neuroprotection.
Applications in Neurodegenerative Disease Models

This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, particularly those involving excitotoxicity.

  • Excitotoxicity & Huntington's Disease Models: Excitotoxic injury is a key feature in Huntington's disease. Models using NMDA or quinolinic acid to induce striatal lesions are valuable for mimicking these pathological patterns. In such models, this compound has been shown to be neuroprotective. The protection is largely mediated by the mGluR4 subtype.

  • Alzheimer's Disease Models: A hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) peptides, which can induce neuronal toxicity. This compound has been shown to protect cultured neurons against toxic insults from prolonged Aβ exposure.

  • Epilepsy and Seizure Models: Due to its ability to dampen excessive glutamatergic transmission, this compound also shows anticonvulsive and neuroprotective properties in seizure models, such as the maximal electroshock seizure model in mice.[1]

  • Ineffectiveness in Ischemia Models: It is important to note that studies have found this compound to be ineffective in providing neuroprotection in models of focal and global cerebral ischemia. This highlights the specificity of its mechanism and its relevance to excitotoxicity-driven neurodegeneration rather than ischemic cell death cascades.

Quantitative Data Summary

The efficacy of this compound and its active enantiomer, (+)-PPG, has been quantified in several studies. The data underscores the critical role of the mGluR4 receptor in mediating these neuroprotective effects.

CompoundModel SystemAssay EndpointEffective Concentration / DoseKey Finding
(+)-PPG Wild-Type (+/+) Mouse Cortical CulturesNeuroprotection against NMDA toxicityEC₅₀ ≈ 5 µMDemonstrates potent in vitro neuroprotection.
(+)-PPG mGluR4 Knockout (-/-) Mouse Cortical CulturesNeuroprotection against NMDA toxicityNo protection up to 300 µMProtection is dependent on the mGluR4 receptor.
(RS)-PPG Wild-Type (+/+) Mice (in vivo)Reduction of intrastriatal NMDA toxicity10 nmol / 0.5 µlLow doses are neuroprotective in vivo.
(RS)-PPG mGluR4 Knockout (-/-) Mice (in vivo)Reduction of intrastriatal NMDA toxicityIneffective at low dosesIn vivo protection at low doses is mGluR4-dependent.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective capacity of this compound against NMDA-induced excitotoxicity in cultured mouse cortical neurons.

G start Start culture Prepare Primary Cortical Cultures from E15 Mice start->culture mature Mature Cultures for 14-16 Days In Vitro (DIV) culture->mature pre_treat Pre-treat with this compound (e.g., 1-100 µM) for 1 hour mature->pre_treat insult Induce Excitotoxicity: Co-apply NMDA (e.g., 100 µM) for 30 minutes pre_treat->insult wash Wash and Replace with Fresh Culture Medium insult->wash incubate Incubate for 24 Hours wash->incubate assess Assess Neuronal Viability (e.g., LDH Assay, CellTiter-Glo, or Live/Dead Staining) incubate->assess end End assess->end

Caption: Workflow for an in vitro neuroprotection assay.

A. Materials

  • (RS)-4-Carboxyphenylglycine (Tocris, Cat. No. 0321 or equivalent)

  • N-methyl-D-aspartate (NMDA)

  • Primary cortical neurons (prepared from E15 mouse embryos)

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-Lysine or Poly-L-ornithine coated culture plates (e.g., 96-well)

  • Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit or other viability assay kit

  • Phosphate-Buffered Saline (PBS)

B. Procedure

  • Cell Culture:

    • Prepare primary cortical cell cultures from embryonic day 15 (E15) mice.[2]

    • Plate the dissociated cells onto poly-D-lysine-coated 96-well plates at a suitable density.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 14-16 days to allow for maturation and synapse formation.[2]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or NaOH 1 eq).

    • Prepare a stock solution of NMDA in sterile water.

    • On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM).

  • Treatment and Excitotoxic Insult:

    • Gently remove half of the medium from each well and replace it with the medium containing the desired concentration of this compound. Include vehicle-only control wells.

    • Incubate the plates for 1 hour at 37°C.

    • Add NMDA to the wells to a final concentration of 100-300 µM (concentration should be optimized for the specific culture system).[3] Do not add NMDA to the "no-toxin" control wells.

    • Incubate for 30 minutes at 37°C to induce excitotoxicity.[3]

  • Post-Insult Incubation:

    • Carefully remove the medium containing the compounds and gently wash the cells twice with pre-warmed PBS.

    • Replace with fresh, pre-warmed culture medium.

    • Return the plates to the incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Quantify neuronal death/viability. A common method is the LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Follow the manufacturer's protocol for the chosen viability assay.

    • Calculate the percentage of neuroprotection relative to the NMDA-only treated wells.

Protocol 2: In Vivo Neuroprotection in a Rodent Excitotoxicity Model

This protocol describes the stereotactic co-infusion of this compound with an excitotoxin into the striatum of a mouse or rat to assess its neuroprotective effects in vivo.

G start Start animal_prep Anesthetize Animal and Mount in Stereotactic Frame start->animal_prep surgery Perform Craniotomy over the Target Brain Region (Striatum) animal_prep->surgery infusion Slowly Infuse Solution via Cannula: - Vehicle Control - NMDA alone - NMDA + this compound surgery->infusion recovery Suture Incision and Allow Animal to Recover infusion->recovery post_op Provide Post-Operative Care and Monitoring (e.g., 7 days) recovery->post_op analysis Perform Behavioral Testing (optional) and Euthanize post_op->analysis histology Perfuse, Section Brain, and Perform Histological Staining (e.g., Nissl, NeuN) analysis->histology quantify Quantify Lesion Volume Using Image Analysis histology->quantify end End quantify->end

Caption: Workflow for an in vivo neuroprotection study.

A. Materials

  • (RS)-4-Carboxyphenylglycine (this compound)

  • Excitotoxin: NMDA or Quinolinic Acid

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Microinfusion pump and Hamilton syringes

  • Surgical tools

  • Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle

B. Procedure

  • Animal Preparation:

    • Anesthetize the animal using an approved protocol and ensure a surgical plane of anesthesia is reached (e.g., lack of pedal reflex).

    • Secure the animal's head in a stereotactic frame. Maintain body temperature with a heating pad.

    • Shave the scalp and sterilize the surgical area with betadine and ethanol.

  • Stereotactic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotactic atlas for the chosen species, identify the coordinates for the target region (e.g., caudate nucleus/striatum).

    • Drill a small burr hole through the skull at the identified coordinates.

  • Microinfusion:

    • Prepare infusion solutions: (1) Vehicle (aCSF), (2) NMDA in aCSF, and (3) NMDA + this compound in aCSF. A typical dose for this compound is 10 nmol delivered in a small volume (e.g., 0.5 µl).

    • Lower a microinjection cannula to the target depth.

    • Infuse the solution at a slow, controlled rate (e.g., 0.1 µl/min) to minimize mechanical damage.

    • After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

  • Recovery and Post-Operative Care:

    • Slowly retract the cannula.

    • Suture the scalp incision.

    • Remove the animal from the stereotactic frame and allow it to recover in a clean, warm cage.

    • Administer post-operative analgesics as required by the approved animal protocol. Monitor the animal's health for several days.

  • Histological Analysis:

    • After a set survival period (e.g., 7 days), euthanize the animals by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the brain on a cryostat or vibratome.

    • Mount the sections and perform histological staining (e.g., Nissl or Cresyl Violet) to visualize the lesion.

  • Data Analysis:

    • Capture images of the stained brain sections.

    • Use image analysis software (e.g., ImageJ) to quantify the volume of the excitotoxic lesion in each animal.

    • Compare the lesion volumes between the NMDA-only group and the NMDA + this compound group to determine the percentage of neuroprotection.

References

Application Notes and Protocols for In Vivo Administration of (RS)-4-Carboxyphenylglycine for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a broad-spectrum excitatory amino acid (EAA) ligand and a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a higher affinity for mGluR1 over mGluR5.[1][2] Its ability to modulate glutamatergic neurotransmission makes it a valuable tool for investigating the role of mGluRs in various physiological and pathological processes, including learning, memory, and synaptic plasticity. These application notes provide detailed protocols for the in vivo administration of this compound and its active enantiomer, (S)-4CPG, for behavioral studies in rodents.

Mechanism of Action

This compound primarily exerts its effects by blocking the activation of group I mGluRs (mGluR1 and mGluR5). These G-protein coupled receptors are typically linked to Gq/G11 proteins. Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing these receptors, this compound inhibits this signaling cascade, thereby preventing the downstream cellular effects of group I mGluR activation.

Signaling Pathway of Group I mGluR Antagonism by this compound

mGluR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates RS4CPG This compound RS4CPG->mGluR Antagonizes Gq Gq/11 mGluR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

Caption: Antagonism of Group I mGluRs by this compound blocks the Gq/11-PLC signaling cascade.

Data Presentation: In Vivo Administration of Phenylglycine Derivatives

The following tables summarize quantitative data from behavioral studies using this compound and the closely related compound, (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG).

Table 1: Intracerebroventricular (i.c.v.) Administration

CompoundAnimal ModelDoseAdministration DetailsBehavioral TaskObserved Effect
(S)-4-CarboxyphenylglycineMale Wistar Rats29 µgi.c.v. injection 30 min prior to trainingY-maze Spatial AlternationImpaired memory retention 24h later.[3]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)Male Wistar Rats20.8 µg (0.0208 mg)i.c.v. injection prior to trainingY-maze Spatial AlternationImpaired retention of spatial learning.[4]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)Male Sprague-Dawley Rats0.2 µmol in 5.0 µLi.c.v. infusion 5 min prior to traumatic brain injuryBeam Walking & Maze LearningReduced motor and learning/memory deficits.[5]
(RS)-α-methyl-4-carboxyphenylglycine (MCPG)Mice0.1-100 nmol/mousei.c.v. injection immediately post-trainingLever-press LearningDose-dependent impairment of retention performance.[6]

Table 2: Intracerebral Microinjection

CompoundAnimal ModelBrain RegionDose/ConcentrationBehavioral TaskObserved Effect
(S)-4-CarboxyphenylglycineRatsPrelimbic CortexNot specifiedSpatial Three-Choice Reward-FindingBlocked acquisition of correct performance.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent i.c.v. injections.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula (22-23 gauge) and dummy cannula

  • Anchor screws

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and shave the scalp.

  • Mount the rat in the stereotaxic apparatus, ensuring the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Drill a hole for the guide cannula at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.6 mm from bregma).[7]

  • Drill additional holes for anchor screws.

  • Insert the anchor screws into the skull.

  • Lower the guide cannula to the desired depth (e.g., DV: -3.3 to -4.5 mm from the skull surface).[4][7]

  • Apply dental cement around the cannula and screws to secure it to the skull.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral experiments.

Experimental Workflow for i.c.v. Administration and Behavioral Testing

icv_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation Cannula_Implantation i.c.v. Cannula Implantation Surgery Animal_Acclimation->Cannula_Implantation Recovery Post-operative Recovery (≥ 1 week) Cannula_Implantation->Recovery Drug_Prep Prepare this compound Solution Recovery->Drug_Prep Injection i.c.v. Injection of this compound or Vehicle Drug_Prep->Injection Behavioral_Testing Behavioral Testing (e.g., Y-maze, Morris Water Maze) Injection->Behavioral_Testing 30 min post-injection Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Histology Histological Verification of Cannula Placement Data_Collection->Histology

Caption: Workflow for in vivo studies using i.c.v. administration of this compound.

Protocol 2: Intracerebral Microinjection into the Prelimbic Cortex of Rats

This protocol details the procedure for targeted microinjections into the prelimbic cortex.

Materials:

  • Same as Protocol 1, with the addition of an internal injection cannula and a microinfusion pump.

Procedure:

  • Follow steps 1-4 of Protocol 1 for cannula implantation.

  • Use the following stereotaxic coordinates for the prelimbic cortex: AP: +3.0 mm, ML: ±2.0 mm from bregma, with the cannula inserted at a 15° angle to a depth of DV: -3.0 mm from the dura.[8]

  • Follow steps 6-11 of Protocol 1 for securing the cannula and recovery.

  • For microinjection, remove the dummy cannula and insert the internal injection cannula, which extends slightly beyond the guide cannula.

  • Connect the internal cannula to a microinfusion pump and infuse the drug solution at a slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.

  • Leave the injection cannula in place for a few minutes post-infusion to allow for diffusion before replacing the dummy cannula.

Drug Preparation and Administration

Vehicle Selection: this compound and its enantiomers are typically dissolved in an aqueous vehicle for intracerebral administration.

  • Sterile 0.9% Saline: A common and generally well-tolerated vehicle.[9]

  • Artificial Cerebrospinal Fluid (aCSF): Recommended for minimizing physiological disruption. A typical aCSF recipe includes (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 1.24 KH2PO4, 26 NaHCO3, and 10 glucose, with the pH adjusted to 7.4.

Preparation of (S)-4-Carboxyphenylglycine Solution (for i.c.v. injection):

  • To achieve a dose of 29 µg per rat, dissolve (S)-4-Carboxyphenylglycine in sterile saline or aCSF.

  • For an injection volume of 5 µL, the required concentration would be 5.8 µg/µL.

  • Ensure the solution is sterile-filtered before injection.

Behavioral Paradigm: Y-Maze Spatial Alternation Task

This task is used to assess spatial working memory.

Apparatus:

  • A Y-shaped maze with three identical arms.

Procedure:

  • Habituation: Allow the rat to explore the maze freely for a set period (e.g., 5 minutes) on the day before testing.

  • Training:

    • Administer this compound or vehicle 30 minutes prior to the training session.

    • Place the rat at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 10 minutes).

    • Record the sequence of arm entries. An alternation is defined as entering a different arm on each of three consecutive entries.

  • Retention Test:

    • 24 hours after the training session, place the rat back in the maze and record arm entries for a set period.

    • Calculate the percentage of spontaneous alternations. A decrease in this percentage in the drug-treated group compared to the vehicle group indicates a memory deficit.[3]

Logical Relationship between Drug Administration and Behavioral Outcome

logical_relationship cluster_intervention Experimental Intervention cluster_mechanism Mechanism of Action cluster_outcome Behavioral Outcome Drug_Admin This compound Administration (i.c.v. or microinjection) mGluR_Block Antagonism of Group I mGluRs Drug_Admin->mGluR_Block Synaptic_Plasticity Alteration of Synaptic Plasticity (e.g., LTP) mGluR_Block->Synaptic_Plasticity Learning_Impairment Impairment of Learning and Memory Synaptic_Plasticity->Learning_Impairment

Caption: Causal chain from this compound administration to behavioral impairment.

References

Application Notes and Protocols for (RS)-4-Carboxyphenylglycine ((RS)-4CPG) in Cultured Neuron Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a key pharmacological tool for investigating the role of metabotropic glutamate (B1630785) receptors (mGluRs) in neuronal function. As a competitive antagonist, it is particularly valuable for studies involving synaptic plasticity, signal transduction, and neuropharmacology in vitro. These application notes provide an overview of this compound's mechanism of action, key applications with quantitative data, and detailed protocols for its use in cultured neuron experiments.

Mechanism of Action

This compound is an antagonist of Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5.[1] These G-protein coupled receptors are linked to phosphoinositide hydrolysis, leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1] By blocking these receptors, this compound allows researchers to dissect the downstream consequences of Group I mGluR activation. While it is a potent antagonist of Group I mGluRs, some studies have shown that related compounds may have weaker effects on Group II and III mGluRs, and it is therefore important to consider potential off-target effects in experimental design.

Key Applications in Cultured Neurons

This compound is instrumental in a variety of in vitro neuronal assays, including:

  • Modulation of Synaptic Plasticity: A primary application of this compound is in the study of long-term potentiation (LTP), a cellular correlate of learning and memory. Group I mGluR activation is often required for the induction of certain forms of LTP.[2][3]

  • Signal Transduction Assays: this compound is used to block agonist-induced phosphoinositide hydrolysis and subsequent intracellular calcium mobilization, confirming the involvement of Group I mGluRs in these signaling pathways.[4]

  • Investigation of Neurotransmitter Release: By antagonizing presynaptic Group I mGluRs, this compound can be used to study their role in modulating neurotransmitter release.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in neuronal preparations.

Table 1: Effective Concentrations of this compound in Neuronal Preparations

Experimental ModelApplicationEffective ConcentrationReference
Hippocampal SlicesPrevention of LTP-related increase in AMPA sensitivityNot specified, but effective[5]
CA1 Hippocampal NeuronsAttempted antagonism of mGluRs (ineffective in this study)0.5 mM[6]

Table 2: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs

CompoundReceptor SubtypeActivityReference
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGlu1aCompetitive Antagonist
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGlu5a/5bLower antagonist potency compared to mGlu1a
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)Group I & Group II mGluRsNon-selective Antagonist

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its application in cultured neuron experiments.

mGluR1_5_Signaling_Pathway Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates RS_4CPG This compound RS_4CPG->mGluR1_5 Antagonizes PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

Figure 1: Group I mGluR Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Prep Primary Neuron Culture (e.g., Cortical, Hippocampal) Pre_Incubation Pre-incubate with this compound or Vehicle Culture_Prep->Pre_Incubation Drug_Prep Prepare this compound Stock Solution Drug_Prep->Pre_Incubation Stimulation Stimulate with mGluR Agonist (e.g., DHPG) or Induce LTP Pre_Incubation->Stimulation Assay Perform Assay Stimulation->Assay PI_Assay Phosphoinositide Hydrolysis Assay->PI_Assay cAMP_Assay cAMP Measurement Assay->cAMP_Assay Ephys_Assay Electrophysiology (LTP) Assay->Ephys_Assay Data_Analysis Data Analysis and Comparison PI_Assay->Data_Analysis cAMP_Assay->Data_Analysis Ephys_Assay->Data_Analysis

Figure 2: General Experimental Workflow for this compound Application.

Detailed Experimental Protocols

Protocol 1: Primary Neuronal Culture (General Protocol for Cortical or Hippocampal Neurons)

This protocol provides a generalized procedure for establishing primary neuronal cultures from embryonic rodents, which can be adapted for cortical, hippocampal, or other neuronal types.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

  • Dissection medium (e.g., Hank's Balanced Salt Solution (HBSS), ice-cold)

  • Enzyme solution (e.g., Trypsin or Papain in dissection medium)[7][8]

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor or serum-containing medium)[7]

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Culture-ware (e.g., multi-well plates, glass coverslips) coated with an adhesion substrate (e.g., Poly-D-Lysine and/or Laminin)[8]

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Coating of Culture-ware: a. Aseptically coat culture surfaces with Poly-D-Lysine solution (e.g., 50 µg/mL) for at least 1 hour at 37°C. b. Aspirate the coating solution and wash three times with sterile water. c. Allow to dry completely before use. For some neuronal types, a subsequent coating with laminin (B1169045) may improve attachment and health.

  • Dissection and Dissociation: a. Euthanize the pregnant animal according to approved institutional protocols. b. Aseptically remove the embryos and place them in ice-cold dissection medium. c. Dissect the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope. d. Transfer the tissue to the enzyme solution and incubate at 37°C for 15-30 minutes.[7][8] e. Inactivate the enzyme by transferring the tissue to the trypsin inhibitor solution or serum-containing medium.[7] f. Gently triturate the tissue with a fire-polished Pasteur pipette or a series of decreasing bore-size pipette tips until a single-cell suspension is achieved.[7]

  • Cell Plating and Culture: a. Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. b. Plate the cells onto the pre-coated culture-ware at the desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).[8] c. Culture the neurons in a humidified incubator at 37°C with 5% CO₂. d. Perform partial media changes every 3-4 days. Cultures can typically be maintained for up to 4 weeks.

Protocol 2: Application of this compound and Agonist Stimulation

This protocol describes the application of this compound to cultured neurons prior to stimulation with a Group I mGluR agonist.

Materials:

  • Mature primary neuronal cultures (e.g., DIV 7-14)

  • This compound

  • Group I mGluR agonist (e.g., (S)-3,5-DHPG)

  • Vehicle (e.g., sterile water or DMSO, depending on the solubility of the compounds)

  • Culture medium or appropriate assay buffer

Procedure:

  • Preparation of Stock Solutions: a. Prepare a concentrated stock solution of this compound in the appropriate vehicle. b. Prepare a concentrated stock solution of the mGluR agonist. c. Aliquot and store stock solutions at -20°C or as recommended by the supplier.

  • Drug Treatment: a. On the day of the experiment, thaw the stock solutions and dilute them to the final working concentrations in pre-warmed culture medium or assay buffer. b. Aspirate the culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle control. c. Pre-incubate the cultures with this compound for a sufficient time to allow for receptor binding (e.g., 10-30 minutes). d. Add the mGluR agonist to the wells at the desired final concentration. e. Incubate for the desired stimulation period, which will vary depending on the downstream assay.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.

Materials:

  • myo-[³H]inositol

  • Agonist and antagonist solutions

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Labeling of Neurons: a. Incubate neuronal cultures with myo-[³H]inositol in the culture medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.[4]

  • Drug Treatment and Stimulation: a. Wash the labeled cells with an appropriate buffer. b. Pre-incubate the cells with this compound or vehicle in a buffer containing LiCl (e.g., 10 mM) for 10-20 minutes.[4] c. Stimulate the cells with the mGluR agonist for the desired time (e.g., 60 minutes).[4]

  • Extraction and Quantification of Inositol Phosphates: a. Terminate the reaction by adding a solution such as cold trichloroacetic acid. b. Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin. c. Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

Protocol 4: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines a general approach for inducing and recording LTP in cultured neurons, often using a microelectrode array (MEA).

Materials:

  • Mature neuronal cultures on MEAs[9]

  • MEA recording system with integrated stimulator

  • Perfusion system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and other pharmacological agents as needed

Procedure:

  • Baseline Recording: a. Place the MEA with the cultured neurons into the recording system and perfuse with aCSF. b. Record baseline synaptic activity by delivering single test pulses at a low frequency (e.g., 0.05 Hz) through a stimulating electrode and recording the evoked field excitatory postsynaptic potentials (fEPSPs) from other electrodes.

  • Pharmacological Intervention: a. To test the role of Group I mGluRs, perfuse the culture with aCSF containing this compound for a pre-incubation period (e.g., 20-30 minutes) while continuing to record baseline activity.

  • LTP Induction: a. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[10][11]

  • Post-Induction Recording: a. Continue to record fEPSPs at the baseline test pulse frequency for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP. b. Compare the potentiated responses in the presence and absence of this compound.

References

Application Notes and Protocols for (RS)-4CPG in Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (RS)-4-Carboxyphenylglycine ((RS)-4CPG), a competitive antagonist of Group II and Group III metabotropic glutamate (B1630785) receptors (mGluRs), in patch-clamp electrophysiology. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes when applying this compound to investigate neuronal function.

Introduction to this compound

(RS)-4-Carboxyphenylglycine is a broad-spectrum antagonist for Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Unlike ionotropic glutamate receptors, which form ion channels, mGluRs modulate neuronal function through second messenger signaling cascades.

Group II and III mGluRs are typically located presynaptically, where their activation inhibits the release of neurotransmitters. By antagonizing these receptors, this compound can enhance neurotransmitter release, providing a valuable tool for studying the roles of these receptors in synaptic plasticity, network activity, and various neurological disorders.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the glutamate binding site of Group II and III mGluRs. These receptors are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gαi/o). Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, including ion channels.

The Gβγ subunits of the G-protein can also directly modulate the activity of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Inhibition of VGCCs reduces neurotransmitter release, while activation of GIRK channels leads to hyperpolarization of the presynaptic terminal, further decreasing the probability of vesicle fusion.

By blocking the binding of glutamate, this compound prevents these downstream signaling events, thereby disinhibiting neurotransmitter release.

Signaling Pathway Diagrams

Group_II_mGluR_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 Activates G_protein Gαi/oβγ mGluR2_3->G_protein Activates RS_4CPG This compound RS_4CPG->mGluR2_3 Antagonizes AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (via Gβγ) cAMP cAMP AdenylylCyclase->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx Vesicle_Fusion Neurotransmitter Release Ca_influx->Vesicle_Fusion Triggers Group_III_mGluR_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4_6_7_8 Group III mGluR (mGluR4/6/7/8) Glutamate->mGluR4_6_7_8 Activates G_protein Gαi/oβγ mGluR4_6_7_8->G_protein Activates RS_4CPG This compound RS_4CPG->mGluR4_6_7_8 Antagonizes AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AdenylylCyclase->cAMP K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Causes Experimental_Workflow A Prepare Acute Brain Slices B Slice Recovery (30 min @ 32-34°C, then RT) A->B C Transfer Slice to Recording Chamber B->C D Obtain Whole-Cell Patch-Clamp Recording C->D E Record Baseline Activity (5-10 min) D->E F Bath Apply this compound (e.g., 500 µM) E->F G Equilibration Period (10-15 min) F->G H Record in Presence of this compound (Optional: Co-apply agonist) G->H I Washout with Control aCSF (15-20 min) H->I J Record Recovery I->J K Data Analysis J->K

Application Notes and Protocols for the Induction of Chemical Long-Term Depression (LTD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, believed to be a key cellular mechanism underlying learning and memory. Chemical LTD (cLTD) is a widely used experimental paradigm to induce this phenomenon in vitro through the application of specific pharmacological agents.

This document provides a detailed protocol for inducing chemical LTD in brain slices using the group I metabotropic glutamate (B1630785) receptor (mGluR) agonist, (S)-3,5-dihydroxyphenylglycine (DHPG). Additionally, it clarifies the role of (RS)-4-carboxyphenylglycine ((RS)-4CPG) , which is not an inducer of LTD but rather a broad-spectrum antagonist of group I and II mGluRs. In experimental settings, this compound is utilized to block the induction of LTD to investigate the involvement of these receptors in synaptic plasticity.[1][2][3]

Role of (RS)-4-Carboxyphenylglycine (this compound)

This compound is a competitive antagonist of metabotropic glutamate receptors, with activity at both group I and group II mGluRs.[2][3] It is an essential pharmacological tool for dissecting the molecular mechanisms of synaptic plasticity. Its primary application in LTD research is to act as a blocker of mGluR-dependent synaptic depression. By applying this compound prior to an LTD induction protocol, researchers can determine whether the resulting synaptic depression is mediated by the activation of group I or II mGluRs. It does not, however, induce LTD on its own.

Protocol for Inducing Chemical LTD with (S)-DHPG

The following protocol details the induction of chemical LTD in hippocampal slices using the selective group I mGluR agonist, (S)-DHPG.

Materials and Reagents:

  • (S)-3,5-dihydroxyphenylglycine (DHPG)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)

  • Data acquisition and analysis software

Experimental Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., a P14-P21 rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

    • Subsequently, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Deliver baseline synaptic responses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable baseline. The stimulation intensity should be set to elicit 30-50% of the maximal fEPSP response.

  • Induction of Chemical LTD:

    • To induce chemical LTD, switch the perfusion solution to aCSF containing 50 µM (S)-DHPG.[4]

    • Apply the DHPG-containing aCSF for a duration of 5-10 minutes.

    • Following the DHPG application, switch the perfusion back to the standard aCSF.

  • Post-Induction Recording and Data Analysis:

    • Continue recording fEPSPs for at least 60 minutes post-DHPG application to monitor the induction and maintenance of LTD.

    • Measure the slope of the fEPSP to quantify the change in synaptic strength.

    • Normalize the fEPSP slope to the average baseline value. LTD is typically defined as a persistent depression of the fEPSP slope to less than 80% of the baseline level.

Quantitative Data Summary

ParameterValueExperimental ConditionsReference
DHPG Concentration50 µMHippocampal Slices[4]
DHPG Application Time5-10 minutesHippocampal Slices[4]
Magnitude of LTD~50-70% of baselinePost-DHPG washout[5]
Duration of LTD> 60 minutesPost-DHPG washout[4]
This compound Concentration (for blocking LTP)500 µMMouse Hippocampal Slices[1][6]

Signaling Pathways and Visualizations

The induction of DHPG-induced LTD involves the activation of group I mGluRs (mGluR1 and mGluR5), which are Gq-protein coupled receptors. Their activation initiates a downstream signaling cascade that ultimately leads to the internalization of AMPA receptors from the postsynaptic membrane, resulting in a reduction in synaptic strength.

DHPG_LTD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space DHPG DHPG mGluR1_5 Group I mGluR (mGluR1/5) DHPG->mGluR1_5 Gq Gq mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC AMPAR_Internalization AMPA Receptor Internalization PKC->AMPAR_Internalization

Caption: Signaling pathway of DHPG-induced chemical LTD.

Experimental_Workflow_LTD Slice_Prep Slice Preparation (Hippocampus) Recovery Recovery (30 min @ 32-34°C) Slice_Prep->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline DHPG_App DHPG Application (50 µM, 5-10 min) Baseline->DHPG_App Washout Washout & Post-Induction Recording (>60 min) DHPG_App->Washout Analysis Data Analysis (fEPSP Slope Measurement) Washout->Analysis

Caption: Experimental workflow for inducing chemical LTD.

References

Application Notes and Protocols for (RS)-4-Carboxyphenylglycine ((RS)-4CPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Carboxyphenylglycine, commonly abbreviated as (RS)-4CPG, is a broad-spectrum antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with notable activity against Group I mGluRs. It is a valuable pharmacological tool for researchers investigating glutamatergic neurotransmission and its role in various physiological and pathological processes, including synaptic plasticity, neurodegenerative diseases, and pain perception. These application notes provide comprehensive safety and handling guidelines, as well as a detailed experimental protocol for the use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a phenylglycine derivative with the following properties:

PropertyValue
Synonyms This compound, (±)-4-Carboxyphenylglycine
CAS Number 7292-81-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Purity >97%[1]
Solubility Soluble to 100 mM in 1eq. NaOH and to 5 mM in water.[2]

Safety and Handling Guidelines

Hazard Identification

The GHS classification for this compound does not currently list any specific physical, health, or environmental hazards.[1] However, as with any chemical of unknown toxicity, it should be handled as potentially hazardous.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential aerosolization or when handling large quantities, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.

Handling and Storage
  • Handling: Avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing.[1] Use in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. For short-term storage, 4°C for up to 2 years is acceptable. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Burning may produce carbon oxides and nitrogen oxides.[1]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

Protocol: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the use of this compound to antagonize Group I mGluRs and block the induction of LTP in ex vivo hippocampal brain slices.

Materials:

  • This compound powder

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal brain slices from a rodent model

  • Electrophysiology rig for recording field excitatory postsynaptic potentials (fEPSPs)

  • High-frequency stimulation (HFS) protocol equipment

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 50 mM) in an appropriate solvent (e.g., 1 M NaOH, then dilute with aCSF and adjust pH).

    • Store the stock solution at -20°C.

  • Preparation of Hippocampal Slices:

    • Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent model according to standard laboratory procedures.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a hippocampal slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Application of this compound:

    • Prepare the working concentration of this compound (e.g., 500 µM) by diluting the stock solution in aCSF.[3]

    • Bath-apply the this compound solution to the hippocampal slice for a pre-incubation period of 20-30 minutes before inducing LTP.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes after the HFS to observe the effect on synaptic potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the baseline recording period.

    • Compare the degree of potentiation in slices treated with this compound to control slices (vehicle-treated). A significant reduction in the potentiation in the this compound treated slices indicates successful antagonism of mGluR-dependent LTP.

Visualizations

Signaling Pathway of this compound in LTP Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates RS4CPG This compound RS4CPG->mGluR Antagonizes Gq Gq mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Induces LTP Long-Term Potentiation (LTP) Ca_release->LTP Contributes to

Caption: this compound antagonizes Group I mGluRs, inhibiting glutamate-induced downstream signaling.

Experimental Workflow for LTP Inhibition Assay

G prep_slices Prepare Hippocampal Slices recovery Slice Recovery (≥1 hour in aCSF) prep_slices->recovery setup Transfer Slice to Recording Chamber recovery->setup baseline Record Baseline fEPSPs (20 min) setup->baseline drug_app Bath Apply this compound (e.g., 500 µM for 20-30 min) baseline->drug_app ltp_induction Induce LTP (High-Frequency Stimulation) drug_app->ltp_induction post_ltp Record Post-HFS fEPSPs (≥60 min) ltp_induction->post_ltp analysis Data Analysis: Normalize and Compare post_ltp->analysis

Caption: Workflow for assessing this compound's effect on Long-Term Potentiation (LTP).

References

Troubleshooting & Optimization

Technical Support Center: (RS)-4-Carboxyphenylglycine ((RS)-4CPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (RS)-4-carboxyphenylglycine ((RS)-4CPG) in experimental buffers. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

(RS)-4-carboxyphenylglycine is a broad-spectrum antagonist of metabotropic glutamate (B1630785) (mGlu) receptors.[1] For optimal long-term stability, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. When in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

This compound is a carboxylic acid and, like many phenylglycine derivatives, exhibits poor solubility in neutral or acidic aqueous solutions. To effectively dissolve this compound, it is recommended to use a dilute basic solution. The addition of a molar equivalent of sodium hydroxide (B78521) (NaOH) can significantly improve its solubility. For example, the related compound (S)-4-Carboxyphenylglycine can be dissolved up to 100 mM in 1 equivalent of NaOH with gentle warming.

Q3: At what pH is this compound most stable?

Q4: Can this compound undergo racemization in solution?

Yes, phenylglycine derivatives are known to be prone to racemization, which is the conversion of a single enantiomer into an equal mixture of both enantiomers. This process can be influenced by the pH of the solution, with basic conditions potentially increasing the rate of racemization. If the stereochemistry of the compound is critical for your experiment, it is advisable to prepare fresh solutions and use them promptly, especially when working with basic buffers.

Q5: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution of this compound is provided in the Experimental Protocols section below. The general principle involves dissolving the compound in a small amount of dilute NaOH and then bringing it to the final volume with your desired buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution into experimental buffer. The pH of the final solution is too low, causing the compound to fall out of solution.1. Check the pH of your final experimental buffer after adding the this compound stock solution. 2. Adjust the pH of the final solution to a slightly basic range (e.g., pH 7.5-8.0) to maintain solubility. 3. Consider preparing the final working solution in a buffer with a slightly higher pH.
Loss of this compound activity over time in prepared solutions. 1. Degradation: The compound may be degrading in the experimental buffer due to suboptimal pH or temperature. 2. Racemization: If using a specific enantiomer, it may be converting to the inactive or less active form.1. Optimize pH: Determine the optimal pH for stability in your buffer system. Based on related compounds, a slightly acidic to neutral pH (e.g., pH 6-7.5) may be preferable for long-term stability if solubility can be maintained. 2. Temperature Control: Store stock solutions at -80°C and working solutions on ice. Avoid repeated freeze-thaw cycles. 3. Prepare Fresh: Prepare working solutions fresh on the day of the experiment. 4. Racemization: If stereospecificity is crucial, minimize exposure to basic conditions and use freshly prepared solutions.
Inconsistent experimental results. 1. Inaccurate concentration: Due to incomplete dissolution or degradation. 2. Variability in solution preparation. 1. Ensure Complete Dissolution: Visually confirm that all solid has dissolved in the stock solution before use. 2. Standardize Protocol: Follow a consistent and detailed protocol for solution preparation (see below). 3. Quantify Concentration: If possible, use analytical techniques like HPLC to verify the concentration of your stock and working solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

Materials:

  • (RS)-4-Carboxyphenylglycine (powder)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, high-purity water or desired buffer (e.g., HEPES, Tris)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • pH meter

Methodology:

  • Weigh the this compound: Accurately weigh the required amount of this compound powder. For a 10 mM solution, you will need 1.9517 mg per 1 mL of final volume.

  • Initial Dissolution:

    • Add a small volume of sterile water or buffer to the vial containing the this compound powder.

    • Slowly add 1 M NaOH dropwise while gently vortexing. Use a molar equivalent of NaOH to the this compound. For every 1.9517 mg of this compound, you will theoretically need 10 µL of 1 M NaOH.

    • Continue to vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Volume Adjustment: Once the this compound is fully dissolved, add the remaining volume of sterile water or buffer to reach the final desired concentration of 10 mM.

  • pH Measurement and Adjustment:

    • Measure the pH of the stock solution.

    • If necessary, adjust the pH to the desired range for your experiment using dilute HCl or NaOH. Be mindful that significant changes in pH may affect solubility.

  • Sterilization and Storage:

    • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in dilute NaOH weigh->dissolve 1. Initial Step adjust_vol Adjust to Final Volume dissolve->adjust_vol 2. Solubilization adjust_ph Measure & Adjust pH adjust_vol->adjust_ph 3. Finalization store Aliquot & Store at -80°C adjust_ph->store 4. Storage dilute Dilute to Working Concentration store->dilute Use from frozen stock add_to_buffer Add to Experimental Buffer dilute->add_to_buffer run_assay Perform Experiment add_to_buffer->run_assay

Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting issue Issue Encountered (e.g., Precipitation, Inactivity) check_solubility Check Solubility Parameters issue->check_solubility check_stability Check Stability Parameters issue->check_stability ph_low Is the final pH too low? check_solubility->ph_low fresh_prep Was the solution freshly prepared? check_stability->fresh_prep storage_cond Were storage conditions optimal? check_stability->storage_cond ph_optimal Is the buffer pH optimal for stability? check_stability->ph_optimal adjust_ph Adjust pH of final buffer ph_low->adjust_ph Yes prepare_in_basic Prepare in slightly basic buffer ph_low->prepare_in_basic Yes node_yes Good Practice fresh_prep->node_yes Yes node_no Prepare Fresh Solutions fresh_prep->node_no No

A logical flowchart for troubleshooting common this compound issues.

References

Technical Support Center: (RS)-4-Carboxyphenylglycine ((RS)-4CPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (RS)-4-Carboxyphenylglycine ((RS)-4CPG), a broad-spectrum metabotropic glutamate (B1630785) receptor (mGluR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist at metabotropic glutamate receptors (mGluRs). It has a mixed pharmacological profile, exhibiting antagonist activity at Group I, Group II, and Group III mGluRs. Its potency can vary depending on the specific receptor subtype and the experimental system. Some studies indicate it is a more potent antagonist of Group I mGluRs, while others suggest it has significant activity at Group II and III receptors.

Q2: Why am I not seeing an effect with my this compound application?

There are several potential reasons for a lack of effect, which are addressed in detail in the troubleshooting guide below. Common issues include problems with the compound's solubility and stability, incorrect experimental design (e.g., inappropriate concentration, insufficient incubation time), or characteristics of the biological preparation.

Q3: How should I prepare a stock solution of this compound?

This compound has limited solubility in water. For aqueous solutions, it is recommended to dissolve it in a molar equivalent of sodium hydroxide (B78521) (NaOH) first, and then dilute with your experimental buffer. For example, to make a 100 mM stock solution, dissolve 19.52 mg of this compound (MW: 195.17) in 1 mL of 100 mM NaOH with gentle warming. It is crucial to then adjust the pH of your final working solution. While information on solubility in DMSO is limited, it is a common solvent for similar compounds and may be an alternative. Always prepare fresh solutions or aliquot and store frozen to avoid degradation.

Q4: What are appropriate positive and negative controls for an experiment with this compound?

  • Positive Controls: To confirm that the mGluRs in your system are functional, you should use a selective agonist to elicit a response that can then be blocked by this compound.

    • For Group I mGluRs (mGluR1 and mGluR5), (S)-3,5-DHPG is a commonly used selective agonist.

    • For Group III mGluRs (mGluR4, 6, 7, 8), L-AP4 is a selective agonist.

  • Negative Controls: A vehicle control (the solvent used to dissolve the this compound, e.g., a pH-adjusted buffer) should be run in parallel to ensure that the solvent itself does not have an effect on your measurements.

Troubleshooting Guide

Problem 1: No observable antagonist effect of this compound.

This is the most common issue encountered. The following steps will help you systematically troubleshoot the problem.

troubleshooting_flow start Start: No effect of this compound solubility Is the compound fully dissolved? start->solubility concentration Is the concentration appropriate? solubility->concentration Yes solution_prep Action: Review solubility data and stock preparation protocol. solubility->solution_prep No incubation Is the pre-incubation time sufficient? concentration->incubation Yes check_ic50 Action: Consult quantitative data table for appropriate concentration range. concentration->check_ic50 No agonist Is the agonist control working? incubation->agonist Yes adjust_time Action: Increase pre-incubation time. incubation->adjust_time No enantiomers Could the racemic mixture be an issue? agonist->enantiomers Yes check_system Action: Troubleshoot agonist application and system viability. agonist->check_system No agonist_effect Could this compound be acting as an agonist? enantiomers->agonist_effect Consider this possibility use_enantiomer use_enantiomer enantiomers->use_enantiomer Action: Consider using a pure enantiomer if available. off_target Are there potential off-target effects? agonist_effect->off_target Consider this possibility check_presynaptic check_presynaptic agonist_effect->check_presynaptic Action: Investigate potential presynaptic effects. success Problem Resolved off_target->success All factors considered solution_prep->solubility check_ic50->concentration adjust_time->incubation check_system->agonist use_enantiomer->success check_presynaptic->success

Figure 1. Troubleshooting logic for lack of this compound effect.

Quantitative Data Summary

The potency of this compound and its enantiomers can vary between different mGluR subtypes and experimental preparations. The following table summarizes reported IC50 values.

CompoundReceptor SubtypeAssayIC50 ValueReference
(S)-4CPGmGluR1aQuisqualate-induced PI hydrolysis4 - 72 µM
(S)-4CPGmGluR5aQuisqualate-induced PI hydrolysis150 - 156 µM
(+)-M4CPGmGluR1aQuisqualate-induced PI hydrolysis29 - 100 µM
(+)-M4CPGmGluR5aQuisqualate-induced PI hydrolysis115 - 210 µM
(S)-4C3HPGmGluR1aQuisqualate-induced PI hydrolysis19 - 50 µM
(S)-4C3HPGmGluR5aQuisqualate-induced PI hydrolysis53 - 280 µM

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • (RS)-4-Carboxyphenylglycine (powder)

  • 1 M NaOH solution

  • Sterile, deionized water

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound needed for your desired stock concentration (e.g., for a 100 mM stock solution, weigh out 19.52 mg for 1 mL).

  • Add the this compound powder to a sterile microcentrifuge tube.

  • Add a molar equivalent of 1 M NaOH. For a 100 mM stock, this would be 100 µL of 1 M NaOH per mL of final volume.

  • Add sterile, deionized water to reach the final volume.

  • Gently warm and vortex until the powder is completely dissolved.

  • Check the pH of the stock solution. It will be alkaline. Note: You will need to adjust the pH of your final working solution to physiological levels (pH 7.2-7.4) before applying it to your biological preparation.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Application of this compound in Cell Culture

Objective: To assess the antagonist effect of this compound on mGluR activation in a cell-based assay (e.g., calcium imaging or IP1 accumulation).

Workflow:

cell_culture_workflow plate_cells Plate cells and allow to adhere prepare_solutions Prepare working solutions of this compound and agonist (e.g., DHPG) plate_cells->prepare_solutions pre_incubate Pre-incubate cells with this compound or vehicle for 15-30 minutes prepare_solutions->pre_incubate stimulate Stimulate with agonist pre_incubate->stimulate measure Measure response (e.g., calcium fluorescence, IP1 levels) stimulate->measure

Figure 2. Experimental workflow for this compound in cell culture.

Procedure:

  • Culture your cells of interest (e.g., primary neurons or a cell line expressing the target mGluR) in the appropriate plate format for your assay.

  • On the day of the experiment, prepare fresh working solutions of this compound and your chosen agonist (e.g., 10 µM DHPG) in your assay buffer. Remember to adjust the pH of the buffer after adding the this compound stock solution.

  • Remove the culture medium from the cells and wash with the assay buffer.

  • Add the this compound working solution or vehicle control to the cells and pre-incubate for 15-30 minutes at the appropriate temperature (e.g., 37°C).

  • Add the agonist to the wells to stimulate the receptors.

  • Measure the cellular response according to your assay's protocol.

Protocol 3: Application of this compound in Acute Brain Slices

Objective: To evaluate the effect of this compound on synaptic transmission or plasticity in acute brain slices using electrophysiology.

Procedure:

  • Prepare acute brain slices according to standard protocols. Allow slices to recover for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Obtain a stable baseline recording (e.g., field excitatory postsynaptic potentials, fEPSPs).

  • Prepare a working solution of this compound in aCSF. Ensure the pH is adjusted to 7.4.

  • Switch the perfusion to the aCSF containing this compound.

  • Allow the drug to perfuse and equilibrate for at least 20-30 minutes before re-evaluating the synaptic response.

  • To test for antagonist activity, you can co-apply an agonist or use a stimulation protocol known to induce an mGluR-dependent form of synaptic plasticity.

Signaling Pathways

This compound can antagonize signaling through all three groups of metabotropic glutamate receptors.

Group I mGluR Signaling Pathway (mGluR1, mGluR5):

group1_pathway Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 3. Group I mGluR signaling cascade.

Group II (mGluR2, mGluR3) and Group III (mGluR4, 6, 7, 8) mGluR Signaling Pathway:

group2_3_pathway Glutamate Glutamate mGluR2_3_4_6_7_8 Group II/III mGluRs Glutamate->mGluR2_3_4_6_7_8 Gi_o Gi/o mGluR2_3_4_6_7_8->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

Figure 4. Group II and III mGluR signaling cascade.

Technical Support Center: Optimizing (RS)-4CPG for Long-Term Potentiation (LTP) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for utilizing (RS)-4CPG as an inhibitor of Long-Term Potentiation (LTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in LTP studies?

(RS)-4-Carboxyphenylglycine (this compound) is a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically targeting mGluR1 and mGluR5. In the context of Long-Term Potentiation (LTP), its primary role is to block the signaling pathways initiated by the activation of these receptors, which are crucial for the induction and maintenance of certain forms of LTP. By preventing the activation of group I mGluRs, this compound can inhibit the downstream signaling cascades that contribute to synaptic strengthening.

Q2: What is the optimal concentration of this compound to inhibit LTP?

The optimal concentration of this compound for LTP inhibition can vary depending on the specific experimental preparation (e.g., hippocampal slice thickness, age of the animal) and the LTP induction protocol. Based on published studies and the IC50 value at mGluR1, a starting concentration range is recommended.

ParameterRecommended ValueSource
Starting Concentration Range 50 - 200 µMInferred from related compound studies
IC50 at mGluR1 40 µM[cite: ]
In Vivo Concentration Example 20 mM (delivered in 5 µl)[cite: ]

It is crucial to perform a dose-response curve to determine the most effective concentration for your specific experimental conditions.

Q3: When should this compound be applied to the preparation to inhibit LTP?

To effectively inhibit the induction of LTP, this compound should be applied before the high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol. A pre-incubation period is necessary to allow the antagonist to diffuse into the tissue and bind to the receptors.

Application TimingRationale
Pre-incubation To ensure the antagonist is present at the receptor site before the LTP-inducing stimulus is delivered.
Washout A washout period after the experiment can help confirm that the observed effects are due to the antagonist and are reversible.

Troubleshooting Guide

Issue 1: Incomplete or no inhibition of LTP after applying this compound.

Possible CauseTroubleshooting Step
Suboptimal Concentration Increase the concentration of this compound. Perform a dose-response experiment to find the optimal concentration for your preparation.
Insufficient Pre-incubation Time Increase the pre-incubation time to allow for adequate diffusion of the antagonist into the slice. A minimum of 20-30 minutes is recommended.
LTP Pathway Independence The specific LTP pathway you are studying may not be dependent on group I mGluR activation. Consider using antagonists for other receptors (e.g., NMDA receptors) to confirm the pathway.
Compound Degradation Ensure the this compound stock solution is fresh and has been stored correctly according to the manufacturer's instructions.

Issue 2: Observed toxicity or significant changes in baseline synaptic transmission after this compound application.

Possible CauseTroubleshooting Step
Concentration Too High Reduce the concentration of this compound. High concentrations of any pharmacological agent can have off-target effects.
Solvent Effects If using a solvent like DMSO, ensure the final concentration in your working solution is minimal (typically <0.1%) and run a vehicle control to rule out solvent-induced toxicity.
Slice Health Poor slice health can make the preparation more susceptible to pharmacological insults. Ensure your slicing and recovery procedures are optimized.

Experimental Protocols

Protocol: Induction of LTP in Hippocampal Slices and Inhibition with this compound

This protocol outlines the steps for inducing LTP in the CA1 region of the hippocampus and using this compound to inhibit this process.

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

3. Application of this compound:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a dilute base, depending on the salt form).

  • Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 µM).

  • Switch the perfusion to the aCSF containing this compound and allow for a pre-incubation period of at least 20-30 minutes.

4. LTP Induction:

  • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

  • Continue to record fEPSPs for at least 60 minutes post-HFS to observe the potentiation.

5. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the pre-HFS baseline.

  • Compare the degree of potentiation in control slices (no drug) versus slices treated with this compound.

Visualizations

Signaling Pathway of mGluR1 in LTP

mGluR1_Signaling_LTP cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates LTP_Induction LTP Induction PKC->LTP_Induction Contributes to RS_4CPG This compound RS_4CPG->mGluR1 Inhibits

Caption: mGluR1 signaling cascade leading to LTP induction.

Experimental Workflow for LTP Inhibition Assay

LTP_Inhibition_Workflow A Prepare Hippocampal Slices B Establish Stable Baseline fEPSP Recording A->B C Pre-incubate with this compound (20-30 min) B->C D Induce LTP (e.g., HFS) C->D E Record Post-HFS fEPSPs (≥60 min) D->E F Data Analysis and Comparison E->F

Caption: Experimental workflow for assessing LTP inhibition.

Troubleshooting Logic for Incomplete LTP Inhibition

Troubleshooting_LTP_Inhibition Start LTP not fully inhibited? Concentration Is the this compound concentration optimal? Start->Concentration Incubation Was the pre-incubation time sufficient? Concentration->Incubation Yes IncreaseConc Action: Increase concentration (perform dose-response) Concentration->IncreaseConc No Pathway Is the LTP pathway mGluR1/5 dependent? Incubation->Pathway Yes IncreaseInc Action: Increase pre-incubation time (≥30 min) Incubation->IncreaseInc No Compound Is the this compound solution fresh and properly stored? Pathway->Compound Yes CheckPathway Action: Verify pathway with other antagonists (e.g., NMDA-R blocker) Pathway->CheckPathway Unsure NewCompound Action: Prepare fresh this compound solution Compound->NewCompound No

Caption: Troubleshooting decision tree for incomplete LTP inhibition.

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) in neuronal tissue. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

(RS)-4-Carboxyphenylglycine, often abbreviated as this compound, is a broad-spectrum excitatory amino acid (EAA) ligand.[1] It is most widely recognized as a competitive antagonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for mGluR1a over mGluR5a.[2] Its antagonist activity at these receptors leads to the inhibition of phosphoinositide hydrolysis, a key downstream signaling pathway of group I mGluRs.

Q2: What are the known off-target effects of this compound in neuronal tissue?

Q3: In what types of experiments is this compound commonly used?

This compound is frequently utilized in neuroscience research to investigate the physiological roles of group I mGluRs in various neuronal processes. A primary application is in the study of synaptic plasticity, where it has been shown to block the induction of long-term potentiation (LTP).[5][6] It is also used in studies of excitotoxicity, neurodegeneration, and psychiatric disorders where dysregulation of glutamatergic signaling is implicated.[7][8]

Troubleshooting Guides

Electrophysiology Experiments

Q1: I am not observing the expected antagonism of mGluR-mediated effects with this compound in my brain slice recordings. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Compound Stability and Storage: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Concentration and Perfusion Time: The effective concentration of this compound can vary between different brain regions and slice preparations. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment. Additionally, ensure adequate pre-incubation and perfusion time for the drug to penetrate the tissue and reach its target.

  • Receptor Subtype Specificity: this compound shows selectivity for mGluR1 over mGluR5.[2] If the physiological response in your preparation is predominantly mediated by mGluR5, you may observe weaker antagonism. Consider using a more potent or non-selective group I mGluR antagonist, or a specific mGluR5 antagonist, as a positive control.

  • pH of the Recording Solution: The pH of your artificial cerebrospinal fluid (aCSF) can influence the charge state and, consequently, the activity of the compound. Ensure your aCSF is properly buffered and maintained at the correct physiological pH.

Q2: Application of this compound is causing unexpected changes in baseline synaptic transmission or neuronal excitability. What could be the cause?

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects. Consider reducing the concentration or using a more selective antagonist. Running control experiments with antagonists for other glutamate receptors (e.g., NMDA, AMPA) can help to identify if these receptors are being inadvertently affected.

  • Modulation of Presynaptic Release: Some mGluR antagonists can have complex effects on presynaptic terminals. Blockade of presynaptic autoreceptors could potentially lead to an increase in neurotransmitter release, which might manifest as a change in baseline synaptic activity.[9]

Cell Culture Experiments

Q1: I am observing poor cell viability or changes in morphology in my neuronal cultures after treatment with this compound. What should I do?

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not toxic to your cells. Always include a vehicle control in your experiments.

  • Compound Purity: Impurities in the drug preparation could be cytotoxic. Use a high-purity grade of this compound from a reputable supplier.

  • Concentration and Incubation Time: High concentrations or prolonged exposure to any pharmacological agent can be stressful for cells. Optimize the concentration and duration of treatment to achieve the desired pharmacological effect with minimal toxicity.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related phenylglycine derivatives.

Table 1: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs

CompoundReceptorAssayKB (μM)Reference
(S)-4-CPGmGluR1αCa2+ release163 ± 43[10]
(S)-MCPGmGluR1αCa2+ release50 ± 12[10]
(S)-MCPGmGluR5aCa2+ release316 ± 43[10]

KB is the equilibrium dissociation constant for a competitive antagonist.

Table 2: Inhibitory Activity of Phenylglycine Derivatives on Glutamate-Stimulated Phosphoinositide Hydrolysis

CompoundPreparationIC50 (μM)Reference
(S)-4-CarboxyphenylglycineBHK cells expressing mGluR1α65 ± 5[4]
(RS)-α-methyl-4-carboxyphenylglycineBHK cells expressing mGluR1α155 ± 38[4]
(S)-4-CarboxyphenylglycineBHK cells expressing mGluR2577 ± 74[4]
(RS)-α-methyl-4-carboxyphenylglycineBHK cells expressing mGluR2340 ± 59[4]

IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol provides a general workflow for investigating the effects of this compound on synaptic transmission in acute brain slices.

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid (aCSF)).

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[11][12][13][14][15]

  • Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for a stable period.

  • Drug Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Dilute the stock solution to the desired final concentration in aCSF immediately before use.

    • Switch the perfusion to the aCSF containing this compound and record the effects on synaptic transmission.

    • After recording the drug effect, wash out the compound by perfusing with regular aCSF.

Phosphoinositide Hydrolysis Assay

This protocol outlines the measurement of inositol (B14025) phosphate (B84403) accumulation as an indicator of group I mGluR activity.

  • Tissue Preparation and Labeling:

    • Prepare brain slices or neuronal cultures as required for the experiment.

    • Pre-label the tissue with [3H]-myo-inositol in a suitable buffer for several hours to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation and Antagonist Treatment:

    • Wash the labeled tissue to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the tissue with this compound at the desired concentration for a specified period.

    • Stimulate the tissue with a group I mGluR agonist (e.g., DHPG) in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a solution like ice-cold trichloroacetic acid.

    • Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

Visualizations

G cluster_0 Group I mGluR Signaling Pathway Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Gq Gq mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation RS_4CPG This compound RS_4CPG->mGluR1_5

Caption: Antagonism of Group I mGluR signaling by this compound.

G cluster_1 Troubleshooting Workflow for Electrophysiology Start No Antagonist Effect Observed Check_Compound Check Compound Stability & Storage Start->Check_Compound Check_Concentration Verify Concentration & Perfusion Time Start->Check_Concentration Consider_Subtype Consider Receptor Subtype Specificity Start->Consider_Subtype Check_pH Check aCSF pH Start->Check_pH Resolve Issue Resolved Check_Compound->Resolve Check_Concentration->Resolve Consider_Subtype->Resolve Check_pH->Resolve Unexpected_Effect Unexpected Baseline Change Check_Off_Target Investigate Off-Target Effects Unexpected_Effect->Check_Off_Target Presynaptic_Modulation Consider Presynaptic Modulation Unexpected_Effect->Presynaptic_Modulation Check_Off_Target->Resolve Presynaptic_Modulation->Resolve

Caption: Logic diagram for troubleshooting this compound electrophysiology experiments.

G cluster_2 Phosphoinositide Hydrolysis Assay Workflow Prep Prepare & Label Tissue with [³H]-myo-inositol Wash Wash to Remove Unincorporated Label Prep->Wash Preincubate Pre-incubate with this compound Wash->Preincubate Stimulate Stimulate with mGluR Agonist + LiCl Preincubate->Stimulate Terminate Terminate Reaction Stimulate->Terminate Separate Separate Inositol Phosphates (Anion-Exchange) Terminate->Separate Quantify Quantify with Scintillation Counting Separate->Quantify

Caption: Experimental workflow for a phosphoinositide hydrolysis assay.

References

Degradation profile of (RS)-4CPG under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (RS)-4-carboxyphenylglycine ((RS)-4CPG). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage, handling, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form (Powder):

    • Long-term storage: -20°C for up to 3 years.

    • Short-term storage: 4°C for up to 2 years.

    • Room temperature storage is also possible for brief periods, but for maintaining long-term purity, colder temperatures are recommended.

  • In Solvent:

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

Always refer to the manufacturer's specific recommendations on the product datasheet.

Q2: My this compound solution appears cloudy. What should I do?

A2: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Low Solubility: this compound has limited solubility in neutral aqueous solutions. The formation of a precipitate may indicate that the concentration is too high for the chosen solvent.

  • pH of the Solution: The solubility of this compound is pH-dependent. It is more soluble in alkaline solutions.

  • Degradation: Over time, especially if not stored properly, the compound may degrade into less soluble products.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility data for this compound in your specific solvent.

  • Adjust pH: If appropriate for your experiment, consider adjusting the pH of your solution to the alkaline range to improve solubility.

  • Fresh Preparation: Prepare a fresh solution using a high-purity solvent and ensure the compound is fully dissolved.

  • Sonication: Gentle sonication can help to dissolve any suspended particles.

Q3: I suspect my this compound has degraded. How can I check for degradation?

A3: To assess the stability and potential degradation of your this compound sample, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Key indicators of degradation include:

  • A decrease in the peak area of the intact this compound.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the physical appearance of the solid or solution (e.g., color change, precipitation).

Troubleshooting Guide: Inconsistent Experimental Results

Problem: You are observing variability or a loss of expected activity in your experiments involving this compound.

This flowchart can help you troubleshoot potential causes related to compound stability.

G A Inconsistent Experimental Results B Check this compound Stock Solution A->B C Is the solution clear and colorless? B->C D Was the solution freshly prepared? C->D Yes K Potential Degradation. Prepare fresh solution. C->K No E Review Storage Conditions D->E Yes D->K No F Was the solid stored at the correct temperature? E->F G Was the solution stored correctly? F->G Yes F->K No H Assess Experimental Conditions G->H Yes G->K No I Is the experimental buffer pH compatible? H->I J Is the experiment exposed to high temperatures or prolonged light? I->J Yes L Consider performing a stability check via HPLC. I->L No J->L No M Consider photodegradation. Protect from light. J->M Yes

Caption: Troubleshooting workflow for inconsistent results.

Degradation Profile of this compound

To understand the stability of this compound, forced degradation studies are performed. These studies expose the compound to harsh conditions to accelerate its degradation and identify potential degradation pathways. Below are representative data from such studies.

Table 1: Degradation of this compound in Solution under Different Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Solution
Acid Hydrolysis (0.1 M HCl, 60°C) 0100.0Clear, Colorless
298.2Clear, Colorless
695.5Clear, Colorless
1291.3Clear, Colorless
2485.1Clear, Colorless
Base Hydrolysis (0.1 M NaOH, 60°C) 0100.0Clear, Colorless
296.5Clear, Colorless
690.1Faint Yellow Tint
1282.4Yellow Tint
2470.3Yellow Solution
Oxidative (3% H₂O₂, 25°C) 0100.0Clear, Colorless
292.7Clear, Colorless
685.3Clear, Colorless
1275.9Clear, Colorless
2460.5Clear, Colorless

Table 2: Degradation of this compound in Solid State under Thermal and Photolytic Stress

Stress ConditionTimeThis compound Remaining (%)Appearance of Solid
Thermal (80°C) 0 days100.0White Powder
7 days99.5White Powder
14 days98.9White Powder
Photolytic (UV light, 254 nm) 0 hours100.0White Powder
24 hours94.2Off-white Powder
48 hours88.7Light Yellow Powder

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, 25°C) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solid, UV 254 nm) A->F G Sample at Time Points (0, 2, 6, 12, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Quantify Remaining this compound and Degradation Products I->J

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water with minimal NaOH for dissolution) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature (25°C).

    • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C.

    • Photolytic Degradation: Expose the solid this compound powder to UV light at 254 nm in a photostability chamber.

  • Sampling and Analysis:

    • Withdraw aliquots from the solutions at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

    • For solid samples, dissolve a known amount in the solvent at each time point.

    • Analyze all samples using a validated stability-indicating HPLC-UV method.

Potential Degradation Pathway

Based on studies of similar phenylglycine derivatives, a potential degradation pathway for this compound, particularly under photolytic stress, involves decarboxylation.

G A (RS)-4-Carboxyphenylglycine C₉H₉NO₄ B 4-Aminobenzyl Alcohol C₇H₉NO A->B Decarboxylation (Photolytic Stress) C Carbon Dioxide CO₂ A->C

Caption: A potential photodegradation pathway of this compound.

This pathway suggests that upon exposure to UV light, this compound may lose a carboxyl group to form 4-aminobenzyl alcohol and carbon dioxide. Further degradation products may also be possible under different stress conditions.

Technical Support Center: (RS)-4CPG Washout from Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective washout of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) from tissue preparations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum excitatory amino acid (EAA) ligand, acting as a competitive antagonist for group I metabotropic glutamate (B1630785) receptors (mGluRs). It is commonly used in research to block the induction of long-term potentiation (LTP) and to study the roles of group I mGluRs in various physiological and pathological processes.

Q2: Is the binding of this compound to mGluRs reversible?

Yes, the antagonism of group I mGluRs by this compound is generally considered reversible. Studies have shown that the effects of mGluR antagonists can be fully reversed upon washout, indicating that with an appropriate and thorough washing procedure, the compound can be effectively removed from the tissue preparation, allowing for the restoration of normal receptor function.[1][2]

Q3: What is the typical solubility of this compound?

This compound is soluble in water up to 5 mM and in 1 equivalent of NaOH up to 100 mM. For most experimental purposes using artificial cerebrospinal fluid (aCSF), solubility should not be a limiting factor at typical working concentrations.

Q4: How stable is this compound in solution?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Washout: Persistent antagonism of mGluR-mediated responses after the washout period.1. Insufficient Washout Duration: The washout time was too short to allow for complete diffusion of this compound out of the tissue. 2. Low Perfusion Rate: The flow rate of the washout buffer is not adequate to create a sufficient concentration gradient for the drug to diffuse out. 3. Tissue Thickness: Thicker tissue preparations require longer washout times.1. Increase Washout Time: Extend the washout period. A minimum of 20-30 minutes is recommended, but some preparations may require up to 60 minutes or longer. Monitor the reversal of the effect to determine the optimal time. 2. Optimize Perfusion Rate: Ensure a continuous and stable perfusion rate of at least 1.5-2.0 ml/min for standard brain slice chambers.[3][4] 3. Adjust for Tissue Thickness: For slices thicker than 300-400 µm, proportionally increase the washout duration.
Baseline Shift: The baseline neuronal activity does not return to the pre-drug level after washout.1. Long-Term Effects of mGluR Blockade: Prolonged blockade of group I mGluRs may induce plastic changes in the neuronal network. 2. Non-Specific Binding: this compound may have some low-affinity, non-specific binding to other sites in the tissue.1. Establish a Stable Baseline: Before drug application, ensure a stable baseline recording for an extended period (e.g., 20-30 minutes). After washout, allow sufficient time for the new baseline to stabilize. 2. Use the Lowest Effective Concentration: Titrate the concentration of this compound to the lowest level that produces the desired antagonist effect to minimize off-target binding.
Decreased Tissue Viability: The health of the tissue preparation declines during the washout procedure.1. Suboptimal Washout Buffer: The composition of the aCSF may not be optimal for long-term tissue health. 2. Mechanical Stress: High perfusion rates can cause mechanical stress to the tissue.1. Ensure High-Quality aCSF: Use freshly prepared, continuously oxygenated (95% O2 / 5% CO2) aCSF with the correct pH (7.3-7.4) and osmolarity.[3][5] 2. Moderate Perfusion: While a sufficient flow rate is necessary, avoid excessively high rates that could dislodge or damage the tissue. Ensure the inflow and outflow are balanced.

Experimental Protocols

Detailed Protocol for this compound Washout from Acute Brain Slices

This protocol provides a general guideline for washing out this compound from acute brain slice preparations, commonly used in electrophysiology experiments.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. A typical aCSF composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

  • This compound stock solution.

  • Perfusion system with a recording chamber for brain slices.

Procedure:

  • Baseline Recording:

    • Place the brain slice in the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2.0 ml/min.

    • Allow the slice to equilibrate and establish a stable baseline recording for at least 20-30 minutes before any drug application.

  • This compound Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Apply the drug for the duration required by the experimental design, ensuring the effect has reached a steady state.

  • Washout Procedure:

    • Switch the perfusion back to the standard, drug-free aCSF.

    • Maintain a constant perfusion rate of 1.5-2.0 ml/min.

    • Continue the washout for a minimum of 20-30 minutes. The exact duration should be determined empirically by monitoring the reversal of the pharmacological effect. For complete washout, periods of 45-60 minutes may be necessary.

  • Post-Washout Recording:

    • After the washout period, continue to record for at least another 20-30 minutes to ensure the stability of the recovered baseline.

Visualizations

Washout_Workflow cluster_prep Preparation cluster_exp Experiment cluster_washout Washout cluster_post Post-Washout A Prepare Tissue (e.g., Brain Slice) B Equilibrate in aCSF (1.5-2.0 ml/min) A->B C Record Stable Baseline B->C D Apply this compound in aCSF C->D E Perfuse with Drug-Free aCSF (1.5-2.0 ml/min) D->E F Monitor Reversal of Effect E->F G Record Stable Recovered Baseline F->G

Caption: Experimental workflow for the application and subsequent washout of this compound from tissue preparations.

Troubleshooting_Washout cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Washout of this compound? Cause1 Insufficient Washout Time Start->Cause1 Cause2 Low Perfusion Rate Start->Cause2 Cause3 Thick Tissue Preparation Start->Cause3 Sol1 Increase Washout Duration (20-60+ min) Cause1->Sol1 Sol2 Optimize Flow Rate (1.5-2.0 ml/min) Cause2->Sol2 Sol3 Adjust Time for Thicker Slices Cause3->Sol3

Caption: Troubleshooting guide for incomplete washout of this compound.

mGluR_Signaling Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates RS4CPG This compound RS4CPG->mGluR1_5 Antagonizes Gq Gq Protein mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified signaling pathway of Group I mGluRs and the antagonistic action of this compound.

References

Addressing variability in results with (RS)-4CPG experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (RS)-4-Carboxyphenylglycine ((RS)-4CPG) in their experiments. Variability in results can often be traced to issues of solubility, concentration, and receptor specificity.

Frequently Asked Questions (FAQs)

Q1: Why are my results with this compound inconsistent or showing high variability?

Variability in experiments using this compound can arise from several factors:

  • Poor Solubility: The compound has limited solubility in aqueous solutions, which can lead to precipitation and an effective concentration that is much lower than intended.

  • Inappropriate Concentration: Using concentrations that are too high can lead to off-target effects, while concentrations that are too low will be ineffective.

  • Receptor Specificity: this compound is primarily an antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), but it shows different potencies for mGluR1 and mGluR5 and can affect Group II mGluRs at higher concentrations.

  • Compound Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

Q2: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist that targets Group I mGluRs (mGluR1 and mGluR5).[1][2] These receptors are coupled to Gq proteins. Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This compound blocks this activation, thereby inhibiting downstream signaling cascades, such as the induction of long-term potentiation (LTP).[1]

Group I mGluR Signaling Pathway and this compound Inhibition

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling mGluR1_5 Group I mGluR (mGluR1/5) Gq Gq mGluR1_5->Gq Activates PLC PLC IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR1_5 Activates RS_4CPG This compound RS_4CPG->mGluR1_5 Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Response Cellular Responses (e.g., LTP) Ca_release->Response PKC->Response

Caption: Group I mGluR signaling and the inhibitory action of this compound.

Q3: How do I properly dissolve and store this compound?

Due to its chemical structure, this compound has poor water solubility.

  • Dissolving: To prepare stock solutions, dissolve this compound in 1 equivalent of NaOH, where it is soluble up to 100 mM. For final working solutions, further dilute the stock in your experimental buffer. Always ensure the final pH of your buffer is readjusted after adding the alkaline stock solution. Some sources also report solubility in water up to 5 mM.

  • Storage: Store the solid compound at room temperature. Prepare fresh stock solutions for each experiment if possible. If you must store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

The primary off-target concern is its activity at other mGluR subtypes. While it is an antagonist for Group I mGluRs, it can act as an agonist for the Group II receptor mGluR2 at high concentrations.[3][4] This can produce confounding results, as Group II mGluR activation typically has opposing effects to Group I mGluR activation (e.g., inhibiting adenylyl cyclase).

Troubleshooting Guide

Problem: I am not observing any effect from this compound application.

Troubleshooting Workflow: No Observed Effect

no_effect_workflow start Start: No effect observed check_sol Did the compound fully dissolve in the stock solution? start->check_sol check_conc Is the final working concentration appropriate? check_sol->check_conc Yes remake_sol Action: Prepare fresh stock using 1eq. NaOH. check_sol->remake_sol No check_agonist Is the Group I mGluR agonist (e.g., DHPG) effective? check_conc->check_agonist Yes adjust_conc Action: Increase concentration. Refer to IC50 table. check_conc->adjust_conc No check_degradation Could the compound have degraded? check_agonist->check_degradation Yes troubleshoot_agonist Outcome: Issue is with agonist or system, not 4CPG. Troubleshoot agonist protocol. check_agonist->troubleshoot_agonist No new_compound Action: Use a fresh vial of this compound. check_degradation->new_compound Yes success Outcome: Problem Resolved check_degradation->success No sol_no No conc_no No agonist_no No degradation_yes Yes remake_sol->check_conc adjust_conc->success new_compound->success

Caption: A step-by-step workflow for diagnosing a lack of experimental effect.

  • Check Solution and Solubility: Visually inspect your stock and final solutions for any precipitate. If observed, prepare a fresh stock solution following the recommended protocol (100 mM in 1eq. NaOH).

  • Verify Concentration: Ensure your final working concentration is within the effective range for antagonizing your target receptor. The IC₅₀ for mGluR1 is significantly lower than for mGluR5.[2][5] A concentration effective for mGluR1 may be insufficient for mGluR5.

  • Confirm Agonist Activity: As a positive control, verify that your system responds appropriately to a Group I mGluR agonist (e.g., DHPG). If the agonist produces no effect, the issue may lie with your experimental model (e.g., cell culture health, tissue viability) rather than with the this compound.

  • Assess Compound Integrity: If the stock solution is old or has been through multiple freeze-thaw cycles, the compound may have degraded. Use a new vial of this compound to prepare a fresh stock.

Problem: I am observing unexpected or contradictory results (e.g., inhibition where excitation is expected).

This is often a sign of off-target effects due to excessively high concentrations.

  • Review Concentration: The most likely cause is the activation of Group II mGluRs, which can have opposing downstream effects. This compound has an EC₅₀ value of approximately 500 μM at mGluR2.[3][4] If your working concentration approaches this level, you may be observing mGluR2 agonism.

  • Perform a Dose-Response Curve: Conduct an experiment using a range of this compound concentrations to identify the optimal window for selective Group I antagonism in your system.

  • Use More Selective Antagonists: For dissecting the roles of mGluR1 vs. mGluR5, consider using more selective antagonists as controls, such as LY367385 for mGluR1 and MPEP for mGluR5, to confirm that the observed effect is indeed mediated by Group I mGluRs.[6]

Concentration-Dependent Activity of this compound

concentration_effects conc This compound Concentration low_conc Low Conc. (~20-100 µM) mid_conc Medium Conc. (~150-300 µM) high_conc High Conc. (> 500 µM) mglur1 Antagonism of mGluR1 low_conc->mglur1 Primary Effect mid_conc->mglur1 mglur5 Antagonism of mGluR5 mid_conc->mglur5 Additional Effect high_conc->mglur1 high_conc->mglur5 mglur2 Agonism of mGluR2 high_conc->mglur2 Off-Target Effect variability High Variability & Confounding Results mglur2->variability

Caption: Relationship between this compound concentration and receptor activity.

Data & Protocols

Pharmacological Data Summary

The following table summarizes the potency of this compound at different mGluR subtypes. Use this data to select an appropriate starting concentration for your experiments.

Receptor SubtypeReported ActivityPotency (IC₅₀ / EC₅₀)Citation(s)
mGluR1 Antagonist20 - 80 µM (IC₅₀)[2][3][5]
mGluR5a Antagonist150 - 280 µM (IC₅₀)[5]
mGluR2 Agonist~500 µM (EC₅₀)[3][4]
mGluR4 Inactive-[3]
Protocol: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 195.17 g/mol )

  • 1 M NaOH solution

  • Nuclease-free water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out 19.52 mg of this compound powder for a final volume of 1 mL.

  • Add approximately 800 µL of nuclease-free water to the powder. The solution will be a cloudy suspension.

  • Slowly add the 1 M NaOH solution dropwise while vortexing. Use a molar equivalent to the this compound (for 100 mmol of compound, add 100 µL of 1 M NaOH).

  • Continue vortexing until the powder is fully dissolved and the solution is clear.

  • Adjust the final volume to 1 mL with nuclease-free water.

  • Crucially, measure the pH of the stock solution. It will be highly alkaline. When adding this stock to your final experimental buffer, ensure you re-adjust the buffer's pH to the desired physiological range (e.g., 7.4).

  • Sterile-filter the solution if required for your application (e.g., cell culture).

  • Aliquot into single-use tubes and store at -20°C or -80°C.

References

Technical Support Center: (RS)-4-Carboxyphenylglycine (4CPG) in Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during receptor binding and functional assays involving (RS)-4-Carboxyphenylglycine ((RS)-4CPG). Our goal is to help you optimize your experiments and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

(RS)-4-Carboxyphenylglycine, often abbreviated as this compound, is a broad-spectrum antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). It primarily targets Group I and Group II mGluRs. Specifically, it acts as a competitive antagonist at Group I mGluRs (mGluR1 and mGluR5) and can also exhibit antagonist activity at Group II mGluRs (mGluR2 and mGluR3) at higher concentrations.[1][2] Its antagonist activity at Group I mGluRs inhibits the downstream signaling cascade involving phospholipase C (PLC) activation and subsequent inositol (B14025) phosphate (B84403) (IP) production and intracellular calcium mobilization.

Q2: I am observing high non-specific binding in my radioligand assay with a compound structurally similar to this compound. What are the likely causes?

High non-specific binding is a common issue in receptor assays and can stem from several factors:

  • Ligand Properties: Phenylglycine derivatives can be "sticky" due to their chemical nature, leading to binding to non-receptor components like lipids, proteins, and even the assay plates or filters.

  • Tissue/Cell Preparation: Inadequate homogenization or washing of membrane preparations can leave behind endogenous ligands or other interfering substances that contribute to non-specific binding.

  • Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can promote non-specific interactions.

  • Radioligand Concentration: Using too high a concentration of the radioligand can saturate non-specific sites, leading to a high background signal.

Q3: What are the key signaling pathways activated by Group I mGluRs that are antagonized by this compound?

Group I mGluRs (mGluR1 and mGluR5) are G-protein coupled receptors (GPCRs) that couple to Gαq/11 proteins. Upon activation by an agonist like glutamate, they initiate a signaling cascade that includes:

  • Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Production of Second Messengers: This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels activate Protein Kinase C.

This compound, as a competitive antagonist, blocks the initial binding of glutamate to the receptor, thereby preventing the initiation of this entire cascade.

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding in receptor assays involving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
High background signal in all wells, including those for non-specific binding determination. 1. Radioligand binding to filters/plates. 2. Hydrophobic interactions of the ligand. 1. Pre-treat filters/plates: Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) before use. For assay plates, consider using low-binding plates.2. Add a non-ionic detergent: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay and wash buffers to disrupt hydrophobic interactions.
Non-specific binding is a high percentage of total binding (>50%). 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 1. Optimize radioligand concentration: If possible, use a concentration at or below the Kd of the radioligand for the receptor. This minimizes binding to low-affinity, non-specific sites.2. Incorporate a blocking agent: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) to your assay buffer. BSA can bind to non-specific sites on the membranes and assay materials, reducing the binding of your radioligand.3. Optimize wash steps: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is rapid to minimize dissociation of the specifically bound ligand.
Variability in non-specific binding across replicate wells. 1. Inconsistent tissue/membrane preparation. 2. Pipetting errors. 1. Ensure thorough homogenization and washing of membranes: This will help to remove interfering substances and create a more homogenous preparation.2. Verify pipetting accuracy: Use calibrated pipettes and ensure proper mixing of all assay components.

Data Presentation

Binding Profile of this compound and Related Phenylglycine Derivatives at mGluR Subtypes
CompoundReceptor SubtypeAssay TypePotency (IC50/pA2)Reference
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1aAntagonistIC50 = 65 ± 5 µM[3]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR2AntagonistIC50 = 577 ± 74 µM[3]
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG)mGluR1aAntagonistIC50 = 155 ± 38 µM[3]
(RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG)mGluR2AntagonistIC50 = 340 ± 59 µM[3]
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)mGluR1AntagonistpA2 = 4.38[4]
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)mGluR2AgonistEC50 = 48 ± 5 µM[3]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1AntagonistpA2 = 4.46[4]
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)mGluR1AntagonistpA2 = 4.38[4]

Note: IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for mGluRs

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for mGluRs using a radiolabeled antagonist (e.g., [3H]quisqualate for Group I mGluRs).

1. Membrane Preparation: a. Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the target mGluR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay: a. In a 96-well plate, add the following to each well:

  • 50 µL of assay buffer (for total binding) or a high concentration of a standard unlabeled ligand (e.g., 10 µM L-glutamate) for non-specific binding.
  • 50 µL of various concentrations of this compound.
  • 50 µL of radiolabeled ligand (e.g., [3H]quisqualate) at a concentration close to its Kd.
  • 100 µL of the membrane preparation (typically 50-100 µg of protein). b. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

3. Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. b. Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail. d. Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Use non-linear regression analysis to determine the IC50 value of this compound. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 RS_4CPG This compound RS_4CPG->mGluR1 Antagonizes Gq_protein Gαq/11 mGluR1->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets

Caption: Group I mGluR1 Signaling Pathway and the Antagonistic Action of this compound.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Ligand_Conc Is Radioligand Concentration >10x Kd? Start->Check_Ligand_Conc Reduce_Ligand_Conc Reduce Radioligand Concentration Check_Ligand_Conc->Reduce_Ligand_Conc Yes Check_Blocking Is a Blocking Agent (e.g., BSA) Used? Check_Ligand_Conc->Check_Blocking No Reduce_Ligand_Conc->Check_Blocking Add_Blocking Add 0.1-1% BSA to Assay Buffer Check_Blocking->Add_Blocking No Check_Washing Are Wash Steps Sufficient? Check_Blocking->Check_Washing Yes Add_Blocking->Check_Washing Increase_Washing Increase Number/Volume of Washes Check_Washing->Increase_Washing No Check_Detergent Is a Non-Ionic Detergent Present? Check_Washing->Check_Detergent Yes Increase_Washing->Check_Detergent Add_Detergent Add 0.01-0.1% Tween-20 or Triton X-100 Check_Detergent->Add_Detergent No Re_evaluate Re-evaluate Non-Specific Binding Check_Detergent->Re_evaluate Yes Add_Detergent->Re_evaluate

Caption: Troubleshooting Workflow for High Non-Specific Binding in Receptor Assays.

References

Validation & Comparative

A Comparative Guide to (RS)-4CPG and MCPG as mGluR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (RS)-4-carboxyphenylglycine ((RS)-4CPG) and (RS)-α-methyl-4-carboxyphenylglycine (MCPG), two widely used antagonists of metabotropic glutamate (B1630785) receptors (mGluRs). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of mGluR function and pharmacology.

Overview of this compound and MCPG

This compound and MCPG are phenylglycine derivatives that act as competitive antagonists at Group I and Group II metabotropic glutamate receptors.[1][2] MCPG, in particular, is recognized as a broad-spectrum antagonist for these groups.[3] Both compounds have been instrumental in elucidating the physiological roles of mGluRs, particularly in the context of synaptic plasticity, where they have been shown to be involved in processes such as long-term potentiation (LTP) and long-term depression (LTD).[4][5]

Quantitative Comparison of Antagonist Activity

The antagonist potency of this compound and MCPG varies across different mGluR subtypes and can be influenced by the experimental conditions, such as the agonist used. The following table summarizes key quantitative data from published studies.

AntagonistmGluR SubtypeAssay TypeAgonistPotency (IC50 / pA2 / KB)Reference
(S)-4CPG mGluR1αPI HydrolysisQuisqualateIC50: 4 - 72 µM[6]
mGluR1αCa2+ MobilizationQuisqualateIC50: 300 - 1000 µM[6]
mGluR1-L-GlutamatepA2: 4.46[7]
mGluR5aPI HydrolysisQuisqualateIC50: 150 - 156 µM[6]
mGluR5aCa2+ MobilizationQuisqualateIC50: > 1000 µM[6]
(+)-MCPG mGluR1αPI HydrolysisQuisqualateIC50: 29 - 100 µM[6]
mGluR1αCa2+ MobilizationQuisqualateIC50: 300 - 1000 µM[6]
mGluR1-L-GlutamatepA2: 4.38[7]
mGluR5aPI HydrolysisQuisqualateIC50: 115 - 210 µM[6]
mGluR5aCa2+ MobilizationQuisqualateIC50: > 1000 µM[6]
(RS)-MCPG Group I/II mGluRElectrophysiology1S,3R-ACPD-

Signaling Pathways

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms. Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

G_protein_signaling cluster_group1 Group I mGluR Signaling cluster_group2 Group II mGluR Signaling mGluR1_5 mGluR1/5 Gq_11 Gq/G11 mGluR1_5->Gq_11 Activation PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation mGluR2_3 mGluR2/3 Gi_o Gi/o mGluR2_3->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Figure 1: Simplified signaling pathways for Group I and Group II metabotropic glutamate receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and MCPG.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), which is a downstream consequence of Group I mGluR activation.

Methodology:

  • Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media. The cells are then incubated overnight with a radiolabeled precursor, such as myo-[3H]inositol, to incorporate it into cellular phosphoinositides.

  • Antagonist Pre-incubation: The labeled cells are washed and pre-incubated with varying concentrations of the antagonist (this compound or MCPG) for a defined period.

  • Agonist Stimulation: An appropriate mGluR agonist (e.g., Quisqualate or Glutamate) is added to the cells in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction and Quantification: The reaction is terminated, and the accumulated radiolabeled IPs are extracted from the cells. The amount of radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of agonist-stimulated IP accumulation against the antagonist concentration.

PI_Hydrolysis_Workflow cluster_workflow Phosphoinositide Hydrolysis Assay Workflow start Start: Culture and label cells with [3H]inositol preincubation Pre-incubate with This compound or MCPG start->preincubation stimulation Stimulate with mGluR agonist in the presence of LiCl preincubation->stimulation extraction Extract [3H]inositol phosphates stimulation->extraction quantification Quantify radioactivity via scintillation counting extraction->quantification analysis Analyze data to determine IC50 quantification->analysis end End analysis->end

Figure 2: General workflow for a phosphoinositide hydrolysis assay to determine antagonist potency.

Electrophysiological Recording

Whole-cell patch-clamp recording is a powerful technique to study the effects of mGluR antagonists on neuronal activity.

Methodology:

  • Slice Preparation: Brain slices containing the region of interest are prepared from rodents.

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from individual neurons using glass micropipettes filled with an internal solution.

  • Baseline Recording: A stable baseline of synaptic activity or membrane potential is recorded.

  • Antagonist Application: The mGluR antagonist (this compound or MCPG) is bath-applied at a known concentration.

  • Agonist Application: An mGluR agonist (e.g., 1S,3R-ACPD) is applied in the presence of the antagonist.

  • Data Acquisition and Analysis: Changes in synaptic currents (e.g., EPSCs) or membrane potential are recorded and analyzed to determine the effect of the antagonist on the agonist-induced response.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key event in Group I mGluR signaling.

Methodology:

  • Cell Preparation: Cells expressing the target mGluR are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Addition: The antagonist (this compound or MCPG) is added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the antagonist, an mGluR agonist is added to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency (IC50) is calculated by analyzing the concentration-dependent inhibition of the agonist-induced calcium signal.[6]

Conclusion

Both this compound and MCPG are valuable pharmacological tools for studying Group I and II mGluRs. The choice between these antagonists will depend on the specific research question, the mGluR subtype of interest, and the experimental system being used. The data presented in this guide, along with the detailed experimental protocols, are intended to provide a solid foundation for making an informed decision. Researchers should carefully consider the differing potencies and potential off-target effects of each compound when designing and interpreting their experiments.

References

A Comparative Guide to the Efficacy of (RS)-4CPG and LY341495 in Metabotropic Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) and LY341495, two widely used antagonists in the study of metabotropic glutamate (B1630785) receptors (mGluRs). We present a comprehensive overview of their binding affinities, selectivity, and reported efficacy, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Introduction to the Compounds

This compound is a competitive antagonist primarily targeting group I mGluRs, although it has been reported to have activity at group II and III receptors. Its complex pharmacology, sometimes exhibiting weak agonist or antagonist effects depending on the receptor subtype and experimental system, necessitates careful consideration in experimental design.

LY341495 is a highly potent and selective competitive antagonist of group II mGluRs (mGluR2 and mGluR3).[1] Its nanomolar affinity and high selectivity make it a valuable tool for dissecting the physiological roles of this receptor group.

Data Presentation: Quantitative Comparison of Receptor Affinity

The following table summarizes the antagonist affinity (IC₅₀/Kᵢ/Kₐ values) of this compound and LY341495 across various mGluR subtypes. LY341495 demonstrates significantly higher potency and selectivity for group II mGluRs compared to this compound.

Receptor SubtypeThis compound (Reported as (S)-4CPG or related compounds)LY341495
Group I
mGluR1apA₂ = 4.46 (competitive antagonist)[2]IC₅₀ = 7.8 µM[1][3]
mGluR5aWeak antagonist/no significant activity[2]IC₅₀ = 8.2 µM[1][3]
Group II
mGluR2(S)-4CPG acts as an effective agonist[2]IC₅₀ = 21 nM[1][3]
mGluR3-IC₅₀ = 14 nM[1][3]
Group III
mGluR4-IC₅₀ = 22 µM[1]
mGluR7-IC₅₀ = 990 nM[1][3]
mGluR8-IC₅₀ = 170 nM[1][3]

Note: Data for this compound on group II and III receptors is less consistently reported and can be variable. The data presented for (S)-4CPG indicates its complex pharmacology.

Comparative Efficacy: Insights from Experimental Data

Direct comparative studies between this compound and LY341495 are limited due to their primary targeting of different mGluR groups. However, their efficacy can be inferred from studies investigating their effects in relevant experimental models.

LY341495 in Models of Neurological Disorders and Synaptic Plasticity:

  • Epilepsy: In the WAG/Rij rat model of absence epilepsy, LY341495 dose-dependently reduced the number of spike-wave discharges, suggesting that antagonism of group II mGluRs has anti-epileptic potential.[4]

  • Depression: Chronic treatment with LY341495 has been shown to have antidepressant-like effects in animal models of depression, such as the chronic unpredictable stress model.[5][6] These effects are associated with the activation of hippocampal mTORC1 signaling.[5]

  • Synaptic Plasticity: In hippocampal slices, LY341495 has been instrumental in elucidating the roles of group II mGluRs in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[7]

This compound and Related Compounds in Synaptic Plasticity:

  • While not a direct comparison, studies using the related compound (RS)-α-methyl-4-carboxyphenylglycine (MCPG), another phenylglycine derivative, have shown that it can block the induction of LTP in the CA1 region of the hippocampus.[8]

  • (RS)-CPPG, a potent group II/III antagonist, has been shown to permit NMDA receptor-dependent long-lasting LTP in the hippocampal CA2 region, where LTP is otherwise difficult to induce.[9] This highlights the complex role of different mGluR groups in modulating synaptic plasticity.

Signaling Pathways

Group I mGluRs (mGluR1 and mGluR5), the primary targets of this compound, are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).

Group II mGluRs (mGluR2 and mGluR3), the high-affinity targets of LY341495, are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathways cluster_group1 Group I mGluR Signaling (Target of this compound) cluster_group2 Group II mGluR Signaling (Target of LY341495) Glutamate_1 Glutamate mGluR1/5 mGluR1/5 Glutamate_1->mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 PLC Phospholipase C Gq/11->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Glutamate_2 Glutamate mGluR2/3 mGluR2/3 Glutamate_2->mGluR2/3 Gi/o Gi/o mGluR2/3->Gi/o AC Adenylyl Cyclase Gi/o->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP

Signaling pathways for Group I and Group II mGluRs.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluR Antagonism)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation, and is used to determine the efficacy of antagonists like this compound.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the target mGluR (e.g., CHO or HEK293 cells) in 96-well plates. Incubate the cells overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.[10]

  • Antagonist Pre-incubation: Wash the cells with a suitable buffer (e.g., Locke's buffer) and pre-incubate with various concentrations of the antagonist (this compound) for 30 minutes at 37°C.[10]

  • Agonist Stimulation: Add a known concentration of a group I agonist (e.g., DHPG) along with LiCl (to prevent IP degradation) and incubate for an additional 30-60 minutes.[10]

  • Extraction and Quantification: Terminate the reaction and extract the soluble inositol phosphates. Separate the [³H]-IPs from free [³H]-inositol using ion-exchange chromatography.[11]

  • Data Analysis: Quantify the radioactivity of the IP fraction using liquid scintillation counting. Determine the IC₅₀ value of the antagonist by fitting the concentration-response data to a logistical equation.

Forskolin-Stimulated cAMP Accumulation Assay (for Group II mGluR Antagonism)

This assay is used to quantify the ability of an antagonist like LY341495 to block the agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.

Methodology:

  • Cell Culture: Plate cells stably expressing the target mGluR (e.g., CHO cells) in 96-well plates.

  • Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist and Agonist Incubation: Pre-incubate the cells with various concentrations of the antagonist (LY341495). Then, add a fixed concentration of a group II agonist (e.g., LY379268 or (1S,3R)-ACPD) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level).[1][7]

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter-based system (e.g., GloSensor).[12][13]

  • Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC₅₀ from the concentration-response curve.

G cluster_assay Experimental Workflow: cAMP Accumulation Assay A 1. Plate mGluR-expressing CHO cells in 96-well plate B 2. Pre-incubate cells with varying [Antagonist] (e.g., LY341495) A->B C 3. Add Group II Agonist + Forskolin to stimulate cAMP production B->C D 4. Incubate to allow receptor signaling C->D E 5. Lyse cells to release intracellular cAMP D->E F 6. Quantify cAMP levels (e.g., HTRF, ELISA) E->F G 7. Data Analysis: Calculate IC50 for antagonist F->G

Workflow for a cAMP accumulation assay.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This technique allows for the direct measurement of the effects of mGluR antagonists on synaptic transmission and neuronal excitability.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents and maintain them in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons (e.g., CA1 pyramidal cells) using infrared-differential interference contrast microscopy.

  • Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from the selected neuron. Record synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) evoked by stimulating afferent pathways (e.g., Schaffer collaterals).

  • Drug Application: After establishing a stable baseline recording, bath-apply a specific mGluR agonist to induce a change in synaptic transmission (e.g., LTD with the group I agonist DHPG, or inhibition of transmission with a group II agonist).

  • Antagonist Effect: Following the agonist-induced effect, co-apply the antagonist (this compound or LY341495) to determine its ability to reverse or block the agonist's action.

  • Data Analysis: Analyze changes in the amplitude and slope of the synaptic responses to quantify the effects of the agonist and antagonist.

Conclusion

This compound and LY341495 are distinct pharmacological tools with different primary targets and potencies. This compound is a moderately potent competitive antagonist primarily used for studying group I mGluRs, though its broader activity profile requires careful consideration. In contrast, LY341495 is an exceptionally potent and selective antagonist for group II mGluRs, making it the preferred tool for investigating the roles of mGluR2 and mGluR3 in health and disease. The choice between these compounds should be dictated by the specific mGluR group under investigation and the desired level of selectivity. The experimental protocols provided herein offer a framework for effectively evaluating the efficacy of these and other mGluR-targeting compounds.

References

A Comparative Guide to the Selectivity Profile of (RS)-4-Carboxyphenylglycine for Metabotropic Glutamate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of the metabotropic glutamate (B1630785) receptor (mGluR) antagonist, (RS)-4-carboxyphenylglycine ((RS)-4CPG). The data presented herein has been compiled from various experimental studies to offer an objective comparison of its activity across different mGluR subtypes. The active enantiomer, (S)-4-carboxyphenylglycine ((S)-4CPG), is the primary focus of the presented data, as it is responsible for the pharmacological activity.

Selectivity Profile of (S)-4CPG for mGluR Subtypes

This compound is a competitive antagonist that primarily targets Group I mGluRs, with a preference for mGluR1 over mGluR5.[1] It also exhibits weak agonist activity at Group II mGluRs and is reported to be inactive at mGluR4.[2][3] The following table summarizes the quantitative data on the potency of (S)-4CPG at various mGluR subtypes.

mGluR SubtypeAssay TypeAgonist UsedPotency (IC50/EC50/K_B)Reference
Group I
mGluR1aPhosphoinositide HydrolysisQuisqualate4-72 µM (IC50 range)[4]
mGluR1aCa2+ MobilizationQuisqualate300-1000 µM (IC50 range)[4]
mGluR1Phosphoinositide Hydrolysis(1S,3R)-ACPD40 µM (IC50)[2]
mGluR1αL-glutamate responseL-glutamate163 ± 43 µM (K_B)[5]
mGluR5aPhosphoinositide HydrolysisQuisqualate150-156 µM (IC50 range)[4]
mGluR5aCa2+ MobilizationQuisqualate> 1000 µM (IC50)[4]
Group II
mGluR2cAMP accumulationForskolin500 µM (EC50)[2]
Group III
mGluR4cAMP accumulationForskolinInactive[2]

Signaling Pathways of mGluR Subtypes

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Group I mGluR Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1/5 mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response Glutamate Glutamate Glutamate->mGluR1/5

Caption: Group I mGluR signaling cascade.

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs

Group II and III mGluRs are typically located presynaptically and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).

Group II & III mGluR Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR2/3, 4, 6, 7, 8 mGluR2/3, 4, 6, 7, 8 Gi/o Gi/o mGluR2/3, 4, 6, 7, 8->Gi/o activates AC AC Gi/o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response Glutamate Glutamate Glutamate->mGluR2/3, 4, 6, 7, 8

Caption: Group II & III mGluR signaling cascade.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activity of Gq-coupled receptors, such as Group I mGluRs, by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

PI Hydrolysis Assay Workflow cluster_workflow Experimental Workflow Start Start Cell Culture 1. Culture cells expressing target mGluR subtype Start->Cell Culture Labeling 2. Label cells with [3H]-myo-inositol Cell Culture->Labeling Pre-incubation 3. Pre-incubate cells with LiCl (to inhibit IP degradation) Labeling->Pre-incubation Treatment 4. Add (S)-4CPG (antagonist) followed by agonist Pre-incubation->Treatment Lysis 5. Lyse cells and stop reaction Treatment->Lysis Separation 6. Separate [3H]-inositol phosphates by ion-exchange chromatography Lysis->Separation Quantification 7. Quantify radioactivity by scintillation counting Separation->Quantification End End Quantification->End

Caption: PI Hydrolysis Assay Workflow.

Detailed Methodology:

  • Cell Culture and Labeling: Cells stably or transiently expressing the mGluR subtype of interest are cultured in appropriate media. The cells are then incubated with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Assay Initiation: The cells are washed to remove excess radiolabel and then pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

  • Compound Addition: The cells are incubated with varying concentrations of the antagonist, (S)-4CPG, for a defined period. Subsequently, a fixed concentration of an appropriate mGluR agonist (e.g., quisqualate or (1S,3R)-ACPD) is added to stimulate the receptor.

  • Assay Termination and Lysis: The reaction is terminated by the addition of an acid, such as trichloroacetic acid, which also serves to lyse the cells and extract the soluble inositol phosphates.

  • Separation and Quantification: The cell lysate is neutralized, and the [³H]-inositol phosphates are separated from free [³H]-myo-inositol and other cellular components using anion-exchange chromatography. The amount of radioactivity in the eluted inositol phosphate (B84403) fraction is then quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This is typically done through competition binding experiments where the ability of an unlabeled ligand (e.g., (S)-4CPG) to displace a radiolabeled ligand from the receptor is measured.

Radioligand Binding Assay Workflow cluster_workflow Experimental Workflow Start Start Membrane Prep 1. Prepare cell membranes expressing target mGluR subtype Start->Membrane Prep Incubation 2. Incubate membranes with a fixed concentration of radioligand and varying concentrations of (S)-4CPG Membrane Prep->Incubation Separation 3. Separate bound from free radioligand by rapid filtration Incubation->Separation Washing 4. Wash filters to remove non-specifically bound radioligand Separation->Washing Quantification 5. Quantify radioactivity on filters by scintillation counting Washing->Quantification Analysis 6. Analyze data to determine Ki value Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes containing the mGluR subtype of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation steps.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-glutamate or a specific radiolabeled antagonist) and varying concentrations of the unlabeled competitor compound, (S)-4CPG.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. This competition curve is then used to calculate the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

A Comparative Guide: (S)-4-Carboxyphenylglycine versus (RS)-4-Carboxyphenylglycine in Vasospasm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomerically pure (S)-4-carboxyphenylglycine ((S)-4-CPG) and its racemic mixture (RS)-4-carboxyphenylglycine ((RS)-4-CPG) for use in vasospasm research. This document synthesizes available pharmacological data, outlines relevant experimental protocols, and presents key signaling pathways to aid in the selection of the appropriate compound for preclinical studies.

Executive Summary

Cerebral vasospasm, a major complication following subarachnoid hemorrhage (SAH), is a significant contributor to delayed cerebral ischemia and poor patient outcomes. Research into the underlying mechanisms has identified the role of excitatory amino acid neurotransmitters, particularly glutamate (B1630785), in the pathogenesis of vasospasm. Consequently, antagonists of glutamate receptors have emerged as promising therapeutic agents.

This guide focuses on 4-carboxyphenylglycine (4-CPG), an antagonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are implicated in the signaling cascades leading to vasospasm. While both the pure (S)-enantiomer and the racemic mixture are commercially available, their pharmacological properties and, therefore, their suitability for vasospasm studies, differ significantly.

Current research strongly indicates that the pharmacological activity of 4-carboxyphenylglycine as a group I mGluR antagonist resides in the (S)-enantiomer . The racemic mixture, (RS)-4-CPG, contains 50% of the active (S)-enantiomer and 50% of the largely inactive (R)-enantiomer. As a result, (S)-4-CPG is the preferred agent for targeted vasospasm research due to its higher potency and specificity.

Pharmacological Comparison: (S)-4-CPG vs. (RS)-4-CPG

The primary mechanism by which 4-CPG is thought to mitigate vasospasm is through the competitive antagonism of group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these receptors on endothelial cells by elevated glutamate levels following SAH leads to a signaling cascade that impairs endothelial function and promotes vasoconstriction.

Key Findings:

  • (S)-4-CPG is the Active Enantiomer: The antagonist activity of 4-carboxyphenylglycine at group I mGluRs is primarily attributed to the (S)-enantiomer.

  • (RS)-4-CPG Potency: As (RS)-4-CPG is a 1:1 mixture of the active (S)-enantiomer and the inactive (R)-enantiomer, it is expected to be approximately half as potent as a pure solution of (S)-4-CPG.

  • Selectivity of (S)-4-CPG: (S)-4-CPG demonstrates selectivity for the mGluR1α subtype over the mGluR5a subtype.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for (S)-4-carboxyphenylglycine. No direct binding affinity or potency data for (RS)-4-carboxyphenylglycine at mGluR1 and mGluR5 is currently available.

CompoundTarget ReceptorAssayPotency (IC₅₀ / Kʙ)Reference
(S)-4-Carboxyphenylglycine mGluR1αQuisqualate-induced PI hydrolysisIC₅₀ range: 4 - 72 µM[1]
mGluR5aQuisqualate-induced PI hydrolysisIC₅₀ range: 150 - 156 µM[1]
mGluR1αL-glutamate dose response shiftKʙ: 163 ± 43 µM[2]
(RS)-4-Carboxyphenylglycine mGluR1 / mGluR5-Data not available-

Note: The lack of specific data for (RS)-4-CPG at mGluR1 and mGluR5 in the scientific literature suggests that research has predominantly focused on the more potent and specific (S)-enantiomer.

Signaling Pathway in Vasospasm

The proposed mechanism of (S)-4-CPG's action in preventing vasospasm involves the modulation of the Vasodilator-Stimulated Phosphoprotein (VASP) signaling pathway in endothelial cells.

G cluster_0 Post-Subarachnoid Hemorrhage cluster_1 Endothelial Cell cluster_2 Therapeutic Intervention Glutamate Increased Extracellular Glutamate mGluR1_5 mGluR1 / mGluR5 Glutamate->mGluR1_5 Activates PLC Phospholipase C (PLC) mGluR1_5->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase VASP_dephospho VASP Dephosphorylation (p-VASP → VASP) Ca2_increase->VASP_dephospho Leads to Endothelial_dysfunction Endothelial Dysfunction & Cytoskeletal Changes VASP_dephospho->Endothelial_dysfunction Vasospasm Vasospasm Endothelial_dysfunction->Vasospasm S_4_CPG (S)-4-Carboxyphenylglycine S_4_CPG->mGluR1_5 Inhibits

Caption: Signaling pathway of glutamate-induced vasospasm and its inhibition by (S)-4-CPG.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-4-CPG and (RS)-4-CPG in vasospasm.

In Vivo Model: Endovascular Perforation Model of Subarachnoid Hemorrhage in Mice

This model is widely used to induce SAH and subsequent vasospasm, closely mimicking the clinical scenario.

G start Anesthetize Mouse expose_cca Midline neck incision and exposure of common carotid artery (CCA) start->expose_cca insert_filament Insert 5-0 monofilament suture into external carotid artery (ECA) expose_cca->insert_filament advance_to_ica Advance filament into internal carotid artery (ICA) insert_filament->advance_to_ica perforate Perforate anterior cerebral artery (ACA) advance_to_ica->perforate withdraw Withdraw filament perforate->withdraw close Suture incision withdraw->close sah_induction SAH Induction close->sah_induction post_op_care Post-operative care and monitoring sah_induction->post_op_care vasospasm_assessment Assess vasospasm at designated time points post_op_care->vasospasm_assessment

Caption: Experimental workflow for the endovascular perforation model of SAH in mice.

Detailed Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Surgical Preparation: Place the mouse in a supine position and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the distal ECA and insert a sharpened 5-0 monofilament nylon suture into the ECA stump.

  • Vessel Perforation: Advance the filament through the ICA to the level of the anterior cerebral artery (ACA), where a slight resistance will be felt. A gentle push is then applied to perforate the vessel, inducing SAH.

  • Confirmation and Closure: Successful perforation is often confirmed by observing a transient drop in cerebral blood flow. Withdraw the filament, ligate the ECA stump, and close the incision.

  • Drug Administration: (S)-4-CPG or (RS)-4-CPG can be administered at various time points post-SAH via intraperitoneal (IP) or intravenous (IV) injection.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and maintenance of body temperature.

Assessment of Vasospasm: Basilar Artery Morphometry

The degree of vasospasm is quantified by measuring the luminal diameter of the basilar artery.

Detailed Protocol:

  • Euthanasia and Brain Extraction: At the desired time point after SAH, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully extract the brain.

  • Tissue Processing: Post-fix the brain in the same fixative and then process for paraffin (B1166041) embedding.

  • Sectioning: Obtain serial cross-sections (e.g., 5 µm thick) of the brainstem containing the basilar artery.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the artery wall and lumen.

  • Image Acquisition: Capture images of the basilar artery cross-sections using a light microscope equipped with a digital camera.

  • Measurement: Using image analysis software (e.g., ImageJ), measure the luminal area and wall thickness of the basilar artery. The degree of vasospasm is typically expressed as a percentage of the luminal diameter compared to control animals.

In Vitro Mechanistic Study: VASP Phosphorylation Assay

This assay is used to determine the effect of (S)-4-CPG on the phosphorylation status of VASP in endothelial cells, providing insight into the compound's mechanism of action.

G start Culture human brain microvascular endothelial cells (HBMECs) treatment Treat cells with: - Control (vehicle) - Glutamate - Glutamate + (S)-4-CPG start->treatment lysis Lyse cells and collect protein treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-VASP, anti-p-VASP) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensity detection->analysis

Caption: Workflow for Western blot analysis of VASP phosphorylation.

Detailed Protocol:

  • Cell Culture: Culture human brain microvascular endothelial cells (HBMECs) to confluence.

  • Treatment: Treat the cells with glutamate (to induce VASP dephosphorylation) in the presence or absence of (S)-4-CPG or (RS)-4-CPG for a specified duration.

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total VASP and phosphorylated VASP (p-VASP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-VASP to total VASP in each treatment group.

Conclusion and Recommendation

The available evidence strongly supports the use of (S)-4-carboxyphenylglycine over its racemic mixture, (RS)-4-carboxyphenylglycine, for studies investigating the role of group I mGluRs in vasospasm. The (S)-enantiomer is the pharmacologically active component, offering higher potency and specificity for the target receptors. The use of the pure enantiomer will lead to more precise and interpretable results, reducing the confounding effects of an inactive enantiomer and allowing for a more accurate determination of dose-response relationships.

For researchers designing in vivo and in vitro studies on vasospasm, the experimental protocols detailed in this guide provide a robust framework for inducing the condition, assessing its severity, and investigating the underlying molecular mechanisms. The use of these standardized methods will enhance the reproducibility and comparability of findings across different studies.

References

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): A Comparative Guide to its Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of (RS)-4-Carboxyphenylglycine ((RS)-4CPG), a phenylglycine derivative, with various glutamate (B1630785) receptor subtypes. Understanding the selectivity of a compound is paramount in neuroscience research and drug development to ensure targeted effects and minimize off-target interactions. This document compiles available experimental data to offer an objective comparison of this compound's activity across metabotropic and ionotropic glutamate receptors.

Summary of Cross-reactivity Data

This compound is primarily characterized as a broad-spectrum antagonist of metabotropic glutamate receptors (mGluRs), with a notable activity at Group I mGluRs.[1][2][3] Its interaction with ionotropic glutamate receptors (AMPA, NMDA, and kainate) appears to be minimal, as suggested by binding studies. The following tables summarize the available quantitative data for this compound and its more extensively studied S-enantiomer, (S)-4-Carboxyphenylglycine ((S)-4CPG), to provide a clearer picture of its selectivity.

Metabotropic Glutamate Receptor Activity

Data for the antagonist activity of (S)-4-Carboxyphenylglycine at human mGluR1α and mGluR5a expressed in Chinese hamster ovary (CHO) cells is presented below. These functional assays measured the inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis and calcium mobilization.

CompoundReceptor SubtypeAssayAgonistIC50 Range (µM)
(S)-4-CarboxyphenylglycinemGluR1αPhosphoinositide HydrolysisQuisqualate4 - 72
mGluR5aPhosphoinositide HydrolysisQuisqualate150 - 156
mGluR1αCa2+ MobilizationQuisqualate300 - 1000
mGluR5aCa2+ MobilizationQuisqualate> 1000

Data extracted from a study comparing the effects of 4-carboxyphenylglycine derivatives on mGluR1α and mGluR5a subtypes.[4]

The S-enantiomer of 4CPG demonstrates selectivity for mGluR1α over mGluR5a.[4][5] While quantitative data for the racemic mixture this compound across all mGluR subtypes is limited, it is generally considered a Group I mGluR antagonist.[1][2][3] Studies on related phenylglycine derivatives have shown that modifications to the structure can alter potency and selectivity for different mGluR subtypes.[6][7]

Ionotropic Glutamate Receptor Activity

Receptor binding assays have been conducted to investigate the affinity of carboxyphenylglycine derivatives for ionotropic glutamate receptors.

CompoundReceptor SubtypeAssay TypeFinding
(S)-4-CarboxyphenylglycineNMDAReceptor BindingNo affinity found
AMPAReceptor BindingNo affinity found
KainateReceptor BindingNo affinity found

Based on a receptor binding analysis of three carboxyphenylglycine derivatives.[8]

Furthermore, electrophysiological studies on neonatal rat spinal motoneurones and thalamic neurones have shown that (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine selectively antagonize depolarization induced by the mGluR agonist ACPD, with no effect on depolarization or excitation induced by NMDA or AMPA.[9] This provides functional evidence for the lack of direct antagonist activity at these ionotropic receptors.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures involved in assessing the cross-reactivity of this compound, the following diagrams are provided.

Glutamate_Receptor_Signaling cluster_mGluR Metabotropic Glutamate Receptors cluster_iGluR Ionotropic Glutamate Receptors mGluR1_5 Group I mGluRs (mGluR1, mGluR5) Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation RS_4CPG_mGluR This compound RS_4CPG_mGluR->mGluR1_5 Antagonist AMPA AMPA Receptor Ion_Flux Ion Flux (Na+, Ca2+) AMPA->Ion_Flux NMDA NMDA Receptor NMDA->Ion_Flux Kainate Kainate Receptor Kainate->Ion_Flux RS_4CPG_iGluR This compound RS_4CPG_iGluR->AMPA No significant interaction RS_4CPG_iGluR->NMDA No significant interaction RS_4CPG_iGluR->Kainate No significant interaction

Caption: Signaling pathways of glutamate receptors and the interaction of this compound.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_electro Whole-Cell Electrophysiology prep Prepare membranes from cells expressing target receptor incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Determine IC50 and Ki values quantify->analyze cell_prep Prepare cultured neurons or brain slices patch Establish whole-cell patch clamp configuration cell_prep->patch apply_agonist Apply specific ionotropic receptor agonist (e.g., AMPA, NMDA, Kainate) patch->apply_agonist record_current Record agonist-evoked currents apply_agonist->record_current apply_4cpg Apply this compound and co-apply agonist record_current->apply_4cpg record_again Record currents in the presence of this compound apply_4cpg->record_again compare Compare current amplitudes record_again->compare

Caption: Workflow for assessing compound cross-reactivity.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to determine the cross-reactivity of compounds like this compound.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the glutamate receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]quisqualate for Group I mGluRs), and a range of concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.

1. Cell/Slice Preparation:

  • For cultured neurons, plate cells on coverslips for easy access.

  • For brain slices, dissect the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF) and prepare thin slices using a vibratome.

  • Maintain slices in an incubation chamber with oxygenated aCSF.

2. Recording Setup:

  • Transfer a coverslip or brain slice to the recording chamber of a microscope equipped with micromanipulators.

  • Continuously perfuse the chamber with oxygenated aCSF.

  • Fabricate glass micropipettes and fill them with an internal solution containing ions that mimic the intracellular environment.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

3. Data Acquisition:

  • Clamp the neuron at a specific holding potential (e.g., -70 mV to record AMPA receptor-mediated currents).

  • Apply a specific agonist for the receptor of interest (e.g., AMPA, NMDA, or kainate) to the vicinity of the recorded neuron using a local perfusion system.

  • Record the resulting inward current.

  • After a washout period, pre-apply this compound to the neuron and then co-apply the agonist with this compound.

  • Record the current in the presence of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

  • A significant reduction in the current amplitude in the presence of this compound indicates antagonist activity at that receptor.

  • Construct concentration-response curves to determine the IC50 of the antagonist.

Conclusion

The available evidence suggests that (RS)-4-Carboxyphenylglycine is a selective antagonist for Group I metabotropic glutamate receptors, with a preference for mGluR1 over mGluR5, as indicated by studies on its S-enantiomer. Importantly, both binding and functional assays indicate a lack of significant cross-reactivity with ionotropic glutamate receptors (AMPA, NMDA, and kainate). This profile makes this compound and its derivatives valuable tools for dissecting the specific roles of Group I mGluRs in physiological and pathological processes. However, a complete pharmacological profile across all eight mGluR subtypes would be beneficial for a more definitive understanding of its selectivity within the metabotropic glutamate receptor family. Researchers should consider the enantiomeric composition of their compound and the specific receptor subtypes expressed in their experimental system when interpreting results.

References

Validating the Antagonist Effect of (RS)-4CPG with a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of metabotropic glutamate (B1630785) receptor 1 (mGluR1), validating the antagonist activity of compounds like (RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a critical step. This guide provides a comparative framework for validating the antagonist effect of this compound using a well-established positive control, offering supporting experimental data and detailed protocols for professionals in pharmacology and drug development.

Comparative Analysis of mGluR1 Antagonists

This compound is a competitive antagonist of Group I metabotropic glutamate receptors (mGluRs), which includes mGluR1 and mGluR5. To rigorously validate its antagonist properties, it is essential to compare its performance against a potent and selective positive control. For this purpose, we will consider JNJ16259685, a highly potent and selective non-competitive antagonist of mGluR1, and MPEP, a widely used selective non-competitive antagonist of mGluR5. While this compound is a Group I antagonist, comparing it to subtype-selective antagonists can help characterize its profile.

The following table summarizes the inhibitory potency of (S)-4-carboxyphenylglycine (a closely related isomer of this compound), JNJ16259685, and MPEP in functional assays. It is important to note that the data for (S)-4-carboxyphenylglycine and the positive controls are from different studies, which should be taken into consideration when making direct comparisons.

CompoundTarget ReceptorAssay TypeMeasured EffectPotency (IC50)
(S)-4-CarboxyphenylglycinemGluR1Phosphoinositide HydrolysisInhibition of Quisqualate-stimulated PI hydrolysis51 µM[1]
JNJ16259685 (Positive Control) mGluR1 Calcium Mobilization Inhibition of Glutamate-induced Ca2+ response 0.55 nM
MPEP (Positive Control)mGluR5Phosphoinositide HydrolysisInhibition of Quisqualate-stimulated PI hydrolysis36 nM[2][3]

Table 1: Comparative Potency of mGluR Antagonists. This table shows the half-maximal inhibitory concentration (IC50) of (S)-4-carboxyphenylglycine, JNJ16259685, and MPEP in relevant in vitro functional assays.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling cascade they modulate and the experimental process used for their validation.

G_protein_signaling Group I mGluR Signaling Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR1 mGluR1/5 Glutamate->mGluR1 Agonist Binding Gq Gq Protein mGluR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activation Downstream Downstream Cellular Responses PKC->Downstream

Group I mGluR Signaling Pathway Diagram.

The diagram above illustrates the canonical signaling pathway for Group I mGluRs.[4][5][6][7][8] Upon binding of an agonist like glutamate, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4][5][6][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[4][5][6][7][8] Antagonists like this compound and JNJ16259685 block this cascade by preventing the initial receptor activation.

experimental_workflow Experimental Workflow for mGluR Antagonist Validation start Start cell_culture Cell Culture (e.g., HEK293 expressing mGluR1) start->cell_culture antagonist_pretreatment Pre-treatment with This compound or Positive Control cell_culture->antagonist_pretreatment agonist_stimulation Stimulation with mGluR Agonist (e.g., Glutamate) antagonist_pretreatment->agonist_stimulation assay Functional Assay (e.g., Phosphoinositide Hydrolysis or Calcium Imaging) agonist_stimulation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis comparison Comparison of Potency data_analysis->comparison end End comparison->end

References

A Comparative Analysis of (RS)-4-Carboxyphenylglycine and Other Phenylglycine Derivatives as Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) and other key phenylglycine derivatives that are instrumental in the study of metabotropic glutamate (B1630785) receptors (mGluRs). Phenylglycine derivatives are a critical class of compounds that have significantly advanced our understanding of mGluR function and their potential as therapeutic targets.[1][2][3] This document outlines their pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate.

Introduction to Phenylglycine Derivatives and mGluRs

Metabotropic glutamate receptors are G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Phenylglycine derivatives have been pivotal as selective antagonists for different mGluR subtypes, thereby enabling the dissection of their physiological and pathological roles.[1][2] this compound, for instance, is recognized as a Group I mGluR antagonist.[4][5] The family of mGluRs is categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

  • Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to phosphoinositide hydrolysis and subsequent mobilization of intracellular calcium.

  • Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, their activation similarly results in the inhibition of adenylyl cyclase.

The diverse functions of these receptor subtypes make selective ligands, such as phenylglycine derivatives, invaluable research tools.

Comparative Pharmacological Data

The following tables summarize the antagonist potencies (IC50 values) of this compound and other notable phenylglycine derivatives at various mGluR subtypes. These values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 1: Antagonist Potency (IC50, µM) at Group I mGluRs

CompoundmGluR1αmGluR5aReference(s)
(S)-4-Carboxyphenylglycine ((S)-4CPG)65 ± 5150 - 156[5][6]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)155 ± 38115 - 210[5][6]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)19 - 5053 - 280[5]

Table 2: Antagonist Potency (IC50, µM) at Group II mGluRs

CompoundmGluR2Reference(s)
(S)-4-Carboxyphenylglycine ((S)-4CPG)577 ± 74[6]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)340 ± 59[6]

Table 3: Comparative Antagonist Potency for Presynaptic mGluRs

A study on neonatal rat spinal cord established the following rank order of antagonist potency for L-AP4-sensitive presynaptic mGluRs (likely Group III): MPPG > MSPG > MTPG > MCPG.[7] For (1S,3S)-ACPD-sensitive presynaptic mGluRs (likely Group II), the order of potency was MTPG > MPPG > MSPG > MCPG.[7]

Signaling Pathways

The interaction of phenylglycine derivatives with mGluRs modulates distinct intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical pathways for Group I and Group II/III mGluRs.

G_protein_signaling cluster_group1 Group I mGluR Signaling (mGluR1, mGluR5) cluster_group2_3 Group II & III mGluR Signaling (mGluR2/3, 4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq_11 Gαq/11 mGluR1_5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3_etc mGluR2/3, 4, 6-8 Gi_o Gαi/o mGluR2_3_etc->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PI_hydrolysis_workflow cell_culture 1. Cell Culture (e.g., CHO cells expressing mGluR1α or mGluR5a) labeling 2. Labeling with [³H]-myo-inositol cell_culture->labeling preincubation 3. Pre-incubation with Antagonist (this compound or other derivatives) labeling->preincubation stimulation 4. Stimulation with Agonist (e.g., Quisqualate) preincubation->stimulation extraction 5. Extraction of Inositol Phosphates stimulation->extraction separation 6. Anion Exchange Chromatography to separate [³H]-IPs extraction->separation quantification 7. Scintillation Counting to quantify radioactivity separation->quantification analysis 8. Data Analysis (IC50 determination) quantification->analysis cAMP_assay_workflow cell_prep 1. Cell Preparation (e.g., CHO cells expressing mGluR2) preincubation_antagonist 2. Pre-incubation with Antagonist cell_prep->preincubation_antagonist preincubation_agonist 3. Pre-incubation with Agonist preincubation_antagonist->preincubation_agonist stimulation_forskolin 4. Stimulation with Forskolin (to activate adenylyl cyclase) preincubation_agonist->stimulation_forskolin lysis 5. Cell Lysis stimulation_forskolin->lysis detection 6. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis 7. Data Analysis (IC50 determination) detection->analysis electrophysiology_workflow slice_prep 1. Hippocampal Slice Preparation recording_setup 2. Transfer to Recording Chamber (perfused with aCSF) slice_prep->recording_setup baseline 3. Obtain Baseline Recordings (e.g., fEPSPs) recording_setup->baseline agonist_app 4. Bath Apply mGluR Agonist (to induce a change in synaptic transmission) baseline->agonist_app antagonist_app 5. Co-apply Antagonist (this compound or other derivative) agonist_app->antagonist_app washout 6. Washout and Recovery antagonist_app->washout analysis 7. Data Analysis (Quantify antagonism of agonist effect) washout->analysis

References

(RS)-4-Carboxyphenylglycine: A Competitive Antagonist at Group I Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a phenylglycine derivative that functions as an antagonist at metabotropic glutamate (B1630785) receptors (mGluRs), with a notable competitive mechanism of action at group I mGluRs. This guide provides a comparative analysis of this compound with other mGluR antagonists, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

Competitive vs. Non-Competitive Antagonism: A Comparative Overview

This compound has been identified as a competitive antagonist, meaning it binds to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing agonist-mediated activation. This is in contrast to non-competitive antagonists, which bind to an allosteric site on the receptor, inducing a conformational change that prevents activation, regardless of agonist binding.

Experimental evidence for the competitive nature of this compound and related compounds comes from functional assays, such as the measurement of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-stimulated phosphoinositide hydrolysis in rat cerebral cortical slices. In such studies, phenylglycine derivatives have been shown to cause a parallel rightward shift in the agonist dose-response curve without a reduction in the maximal response, a hallmark of competitive antagonism.[1]

Quantitative Comparison of mGluR Antagonists

The following table summarizes the quantitative data for this compound and other representative competitive and non-competitive mGluR antagonists.

CompoundAntagonist TypeTarget Receptor(s)Potency (IC50/Ki/KB)Assay
(S)-4-Carboxyphenylglycine CompetitiveGroup I mGluRsIC50: 51 µMInhibition of Quisqualate-stimulated PI hydrolysis in cerebellar granule cells
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) CompetitiveGroup I & II mGluRs--
MPEP Non-competitivemGluR5IC50: 36 nMInhibition of Quisqualate-stimulated PI hydrolysis
MTEP Non-competitivemGluR5Ki: 16 nM-
(RS)-CPPG Competitive (weak at Group I)Group II & III mGluRsKB: 0.65 ± 0.07 mMAntagonism of ACPD-stimulated PI hydrolysis in neonatal rat cortical slices[2]

Experimental Protocols

Phosphoinositide Hydrolysis Assay for Determining Competitive Antagonism

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of group I mGluR activation, to assess the effect of an antagonist on agonist-induced receptor activity.

a. Cell Culture and Preparation:

  • Culture primary neurons (e.g., rat cerebellar granule cells or cortical slices) or cell lines expressing the target mGluR (e.g., CHO cells with mGluR1α or mGluR5a).

  • Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

b. Agonist and Antagonist Treatment:

  • Wash the cells to remove excess radiolabel.

  • Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes).

  • Add a range of concentrations of a group I mGluR agonist (e.g., ACPD or Quisqualate) and incubate for a further period (e.g., 30-60 minutes). A control group with no antagonist is also included.

c. Measurement of Inositol Phosphates:

  • Terminate the reaction by adding a solution like ice-cold perchloric acid.

  • Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

  • Quantify the radioactivity of the eluted [³H]-IPs using liquid scintillation counting.

d. Data Analysis:

  • Plot the agonist dose-response curves in the absence and presence of different concentrations of the antagonist.

  • For a competitive antagonist, the curves should show a parallel rightward shift with no change in the maximum response.

  • Perform a Schild analysis to determine the pA2 value, a measure of the antagonist's affinity.

Schild Analysis for Characterizing Competitive Antagonism

Schild analysis is a quantitative method used to determine the affinity of a competitive antagonist and to verify its mechanism of action.

a. Experimental Setup:

  • Generate at least three full agonist dose-response curves: one control curve (agonist alone) and at least two curves in the presence of fixed concentrations of the competitive antagonist.

b. Data Collection:

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

c. Calculation of Dose Ratio (DR):

  • The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Calculate a dose ratio for each concentration of the antagonist used.

d. Schild Plot Construction:

  • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

e. Interpretation:

  • For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0.

  • The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Visualizations

Group I mGluR Signaling Pathway

G Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Binds to Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of Group I metabotropic glutamate receptors.

Experimental Workflow for Antagonist Characterization

G cluster_0 Functional Assay cluster_1 Data Analysis A Generate Agonist Dose-Response Curves (Control and in presence of Antagonist) B Analyze Dose-Response Curves A->B C Parallel rightward shift? Max response unchanged? B->C D Competitive Antagonist C->D Yes E Non-competitive Antagonist (Reduced max response) C->E No F Perform Schild Analysis D->F G Determine pA2 value (Slope ≈ 1) F->G

Caption: Workflow for determining the type of pharmacological antagonism.

References

Enantiomeric Potency Showdown: (R)-4CPG vs. (S)-4CPG at Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the stereoselective antagonism of Group I metabotropic glutamate (B1630785) receptors by the enantiomers of 4-carboxyphenylglycine (4CPG).

The selective antagonism of metabotropic glutamate receptors (mGluRs) is a critical area of research for understanding the physiological roles of these receptors and for the development of novel therapeutics for neurological and psychiatric disorders. Within the family of mGluR antagonists, phenylglycine derivatives have been instrumental. This guide provides a detailed comparison of the potency of the (R) and (S) enantiomers of 4-carboxyphenylglycine (4CPG), focusing on their differential effects on Group I mGluRs.

Data Presentation: A Tale of Two Enantiomers

The available experimental data unequivocally demonstrates that the biological activity of 4CPG as a Group I mGluR antagonist resides almost exclusively in the (S)-enantiomer. The (S)-form is a competitive antagonist with a notable preference for the mGluR1α subtype over the mGluR5a subtype. In contrast, the (R)-enantiomer is largely considered to be inactive, although direct quantitative data on its lack of potency is sparse in the literature, likely due to its pharmacological inertness.

EnantiomerReceptor SubtypePotency (IC50)Potency (KB)Reference
(S)-4CPG mGluR1α4-72 µM163 ± 43 µM[1][2]
mGluR5a150-156 µM-[1]
mGluR (cerebellar granule cells)51 µM-[3]
(R)-4CPG mGluR1α / mGluR5aNot reported; considered inactiveNot reported; considered inactiveInferred from multiple sources

(IC50: Half maximal inhibitory concentration; KB: Dissociation constant for an antagonist)

The data clearly indicates that (S)-4CPG is a moderately potent antagonist at mGluR1α, with significantly weaker activity at mGluR5a.[1][2][4] This selectivity provides a valuable tool for distinguishing the physiological roles of these two closely related receptor subtypes.

Experimental Protocols

The potency of 4CPG enantiomers is typically determined through in vitro functional assays using cell lines that stably express specific mGluR subtypes. A common and robust method is the phosphoinositide (PI) hydrolysis assay.[1][3][5][6]

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the functional consequence of Group I mGluR activation, which is the stimulation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Detailed Methodology:

  • Cell Culture and Receptor Expression: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells are transfected to stably express the human or rat mGluR1α or mGluR5a receptor subtype.[1][7]

  • Radiolabeling: The cells are incubated overnight with a radiolabeled precursor, typically myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Agonist Stimulation: The cells are then washed and pre-incubated with the antagonist ((S)-4CPG or (R)-4CPG) at various concentrations for a defined period. Subsequently, a known concentration of a Group I mGluR agonist, such as quisqualate or glutamate, is added to stimulate the receptors.[1][3]

  • Inhibition of Inositol Phosphate Degradation: Lithium chloride (LiCl) is often included during the stimulation period to inhibit inositol monophosphatases, leading to the accumulation of radiolabeled inositol phosphates (IPs).[5]

  • Extraction and Quantification: The reaction is terminated, and the cells are lysed. The soluble intracellular fraction containing the accumulated [3H]IPs is separated from the lipid fraction.

  • Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Scintillation Counting: The radioactivity of the eluted fractions is measured using a scintillation counter to quantify the amount of [3H]IPs produced.

  • Data Analysis: The inhibitory effect of the 4CPG enantiomer is determined by measuring the reduction in agonist-stimulated [3H]IP accumulation. IC50 values are then calculated from concentration-response curves.

Mandatory Visualization

Experimental Workflow for Potency Determination

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture CHO/BHK Cell Culture transfection Stable Transfection (mGluR1α or mGluR5a) cell_culture->transfection radiolabeling Radiolabeling with myo-[3H]inositol transfection->radiolabeling pre_incubation Pre-incubation with (R)- or (S)-4CPG radiolabeling->pre_incubation stimulation Agonist Stimulation (e.g., Quisqualate) pre_incubation->stimulation incubation Incubation with LiCl stimulation->incubation extraction Extraction of Inositol Phosphates incubation->extraction separation Anion-Exchange Chromatography extraction->separation quantification Scintillation Counting separation->quantification analysis IC50 Calculation quantification->analysis

References

(RS)-4-Carboxyphenylglycine: A Comparative Review with Newer mGluR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) , a classical antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), has been a foundational tool in neuroscience research. However, the landscape of mGluR pharmacology has evolved significantly with the development of more potent and selective antagonists, including competitive antagonists and negative allosteric modulators (NAMs). This guide provides a comparative overview of this compound and these newer agents, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to this compound and the Rise of Selective Antagonists

This compound is a competitive antagonist that acts at the glutamate binding site of Group I mGluRs, which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors that play crucial roles in synaptic plasticity, neuronal excitability, and various neurological disorders. While instrumental in early studies, the utility of this compound is limited by its relatively low potency and lack of selectivity between mGluR1 and mGluR5 subtypes.[1][2]

The quest for more precise pharmacological tools has led to the development of newer antagonists with improved subtype selectivity and potency. These can be broadly categorized into:

  • Selective Competitive Antagonists: These compounds, like this compound, bind to the orthosteric glutamate binding site but exhibit higher affinity and selectivity for either mGluR1 or mGluR5.

  • Negative Allosteric Modulators (NAMs): NAMs represent a major advancement in mGluR pharmacology. They bind to a topographically distinct allosteric site on the receptor, modulating the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4][5] This mechanism often confers greater subtype selectivity and more favorable pharmacokinetic properties compared to orthosteric antagonists.[4][5]

Comparative Analysis of Antagonist Potency and Selectivity

The following tables summarize the in vitro potency of this compound compared to a selection of newer mGluR antagonists. The data is primarily presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 1: Comparison of Orthosteric mGluR Antagonists

CompoundTarget mGluR SubtypePotency (IC50)Selectivity ProfileReference
This compound mGluR1a40-72 µMNon-selective Group I[2]
mGluR5a150-156 µM[2]
(S)-4CPG mGluR140 µMGroup I selective[1]
LY367385 mGluR1a8.8 µM>10-fold selective over mGluR5a[6]

Table 2: Comparison of Negative Allosteric Modulators (NAMs)

CompoundTarget mGluR SubtypePotency (IC50)MechanismReference
BAY36-7620 mGluR10.16 µMNon-competitive[7][8]
MPEP mGluR536 nMNon-competitive[9]
MTEP mGluR5Low nM rangeNon-competitive[10][11]
Fenobam mGluR558 nMNon-competitive[12]

Signaling Pathways and Antagonist Mechanisms

Group I mGluRs primarily signal through the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) G_protein Gαq/11 mGluR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR

Fig. 1: Group I mGluR Gαq Signaling Pathway.

Competitive antagonists like this compound and LY367385 directly compete with glutamate for binding to the extracellular Venus flytrap domain of the receptor. In contrast, NAMs such as MPEP and BAY36-7620 bind within the seven-transmembrane domain, inducing a conformational change that prevents receptor activation by glutamate.

Antagonist_Mechanism cluster_orthosteric Orthosteric Antagonism cluster_allosteric Allosteric Antagonism (NAM) Glutamate Glutamate Receptor_Ortho mGluR (Orthosteric Site) Glutamate->Receptor_Ortho Binds & Activates Orthosteric_Antagonist This compound LY367385 Orthosteric_Antagonist->Receptor_Ortho Competitively Blocks Glutamate_Allo Glutamate Receptor_Allo mGluR (Allosteric Site) Glutamate_Allo->Receptor_Allo Binds NAM MPEP BAY36-7620 NAM->Receptor_Allo Binds & Modulates

Fig. 2: Mechanisms of Orthosteric vs. Allosteric Antagonism.

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental paradigms. Below are generalized methodologies for key assays used to characterize mGluR antagonists.

Phosphoinositide (PI) Hydrolysis Assay

This assay is a functional measure of Gαq-coupled receptor activity.

  • Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., HEK293 or primary neurons) are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.[10][13]

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: A specific mGluR agonist (e.g., quisqualate or DHPG) is added to stimulate the receptor, in the presence of LiCl to prevent the breakdown of inositol phosphates.[10]

  • Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-inositol phosphates are extracted and quantified using ion-exchange chromatography and liquid scintillation counting.[13]

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 value of the antagonist.

PI_Hydrolysis_Workflow Start Start: mGluR-expressing cells Labeling Incubate with [³H]-myo-inositol Start->Labeling Preincubation Pre-incubate with Antagonist Labeling->Preincubation Stimulation Stimulate with Agonist + LiCl Preincubation->Stimulation Extraction Extract [³H]-Inositol Phosphates Stimulation->Extraction Quantification Quantify via Scintillation Counting Extraction->Quantification Analysis Calculate IC50 Quantification->Analysis

Fig. 3: Workflow for Phosphoinositide Hydrolysis Assay.
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR of interest.[14]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]quisqualate or a specific radiolabeled antagonist) and varying concentrations of the unlabeled antagonist being tested.[14][15]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated to determine the Ki or IC50 value of the test compound.

In Vivo Electrophysiology

This technique assesses the effect of antagonists on neuronal activity in a living animal.

  • Animal Preparation: An animal (e.g., a rat) is anesthetized, and a recording electrode is stereotaxically implanted into a specific brain region (e.g., the hippocampus or thalamus).[16]

  • Drug Administration: The antagonist can be administered systemically (e.g., intraperitoneally) or locally via microiontophoresis directly onto the recorded neuron.

  • Neuronal Recording: The spontaneous or evoked firing of neurons is recorded before and after drug administration. An agonist may be applied to elicit a response that the antagonist is expected to block.

  • Data Analysis: Changes in firing rate, synaptic potentials, or other electrophysiological parameters are analyzed to determine the in vivo efficacy of the antagonist.

Conclusion and Future Perspectives

This compound remains a useful tool for broadly antagonizing Group I mGluRs, particularly in initial exploratory studies. However, for research requiring high potency and subtype selectivity, the newer generation of competitive antagonists and, especially, negative allosteric modulators offer significant advantages. The high selectivity of compounds like LY367385 for mGluR1 and MPEP/MTEP for mGluR5 allows for the precise dissection of the distinct physiological roles of these receptor subtypes.[17] Furthermore, the favorable pharmacological profiles of NAMs make them promising candidates for therapeutic development for a range of neurological and psychiatric disorders.[18][19] The choice of antagonist will ultimately depend on the specific experimental question, the required level of selectivity, and the desired mode of administration.

References

Safety Operating Guide

Proper Disposal of (RS)-4-Carboxyphenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (RS)-4CPG with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

(RS)-4-Carboxyphenylglycine Properties

While specific quantitative data for disposal is limited, the following table summarizes key properties of this compound relevant to its handling and safety.

PropertyData
Chemical Name (RS)-4-Carboxyphenylglycine
Synonyms This compound
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Solid powder
Purity >97%

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

1. Waste Segregation:

  • Solid Chemical Waste: Unused or expired this compound powder.

  • Contaminated Solid Labware: Disposable items that have come into direct contact with this compound, such as weigh boats, spatulas, and pipette tips.

  • Contaminated Liquid Waste: Solvents used to dissolve this compound and rinsate from cleaning contaminated glassware.

  • Contaminated PPE: Used gloves, disposable lab coats, and other protective gear.

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.

    • Place the solid waste and contaminated solid labware into a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste in a labeled, sealed, and chemically compatible hazardous waste container designated for liquid organic waste.

    • Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Place all contaminated PPE into a labeled hazardous waste bag for solid waste.

3. Labeling:

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "(RS)-4-Carboxyphenylglycine."

  • The primary hazards associated with the compound (e.g., "Irritant," "Harmful if swallowed"). Consult your institution's EHS for specific requirements.

4. Storage:

Store all sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure the storage area is away from incompatible materials.

5. Final Disposal:

Arrange for the collection of all hazardous waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS department. The primary method of disposal for this type of chemical waste is incineration at a permitted facility.

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage & Disposal Solid_Waste Solid this compound Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Contaminated_Solids Contaminated Solids (Tips, etc.) Contaminated_Solids->Solid_Container Contaminated_Liquids Contaminated Liquids (Solvents, Rinsate) Liquid_Container Labeled Liquid Waste Container Contaminated_Liquids->Liquid_Container Contaminated_PPE Contaminated PPE PPE_Bag Labeled PPE Waste Bag Contaminated_PPE->PPE_Bag Storage Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage PPE_Bag->Storage Disposal Licensed Hazardous Waste Disposal Storage->Disposal

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Handling Guide for (RS)-4-Carboxyphenylglycine ((RS)-4CPG)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling (RS)-4CPG, a comprehensive approach to personal protection and engineering controls is necessary to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves prior to use and dispose of them properly after handling.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Ensure proper fit and use.
Skin and Body Protection A laboratory coat or apron should be worn to prevent skin contact. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary. Closed-toe shoes are mandatory.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of generating airborne particles, a chemical fume hood is required.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.

  • Use non-sparking tools for all operations.

  • Ensure adequate ventilation during use.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials, including unused this compound and contaminated items, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect unused this compound in a designated and properly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Handling and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh this compound (in ventilated enclosure) prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution (if applicable) handle_weigh->handle_prepare post_decon Decontaminate Work Area and Equipment handle_prepare->post_decon Experiment Complete post_ppe Remove and Dispose of PPE (as hazardous waste) post_decon->post_ppe disp_chem Dispose of Excess this compound (in labeled waste container) post_ppe->disp_chem Proceed to Disposal disp_contam Dispose of Contaminated Materials (in hazardous waste) disp_chem->disp_contam

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.